2-tert-Butyl-1,1,3,3-tetramethylguanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHJFPFNGVDEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393758 | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29166-72-1 | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29166-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
history of 2-tert-Butyl-1,1,3,3-tetramethylguanidine
An In-depth Technical Guide to 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base)
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound (BTMG), famously known as Barton's Base. We delve into the historical context of its development, its synthesis, physicochemical properties, and its multifaceted applications as a potent, sterically hindered, non-nucleophilic base in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this powerful chemical tool.
Introduction: The Need for a Sterically Hindered Strong Base
In the realm of organic synthesis, the precise control of reactivity is paramount. The choice of a base is often a critical decision that can dictate the outcome of a reaction. While strong bases are essential for the deprotonation of weakly acidic protons, their utility can be hampered by their nucleophilicity, leading to undesired side reactions.[1][2][3] This challenge spurred the development of non-nucleophilic bases, which possess high proton affinity but exhibit low reactivity towards electrophilic centers, primarily due to steric hindrance.[2][3] Among this class of reagents, the guanidines have emerged as exceptionally strong organic bases, a property attributed to the resonance stabilization of their protonated form.[4]
This compound (BTMG), or Barton's Base, is a preeminent example of a sterically hindered guanidine base.[5][6] Its unique combination of high basicity and low nucleophilicity has made it an indispensable tool for a wide array of chemical transformations, offering a mild and selective alternative to traditional inorganic and organometallic bases.[7]
A Historical Perspective: The Genesis of Barton's Base
The development of BTMG is credited to the pioneering work of Nobel laureate Sir Derek H. R. Barton and his colleagues. In 1982, Barton's group reported the synthesis and properties of a series of sterically hindered guanidines, including BTMG.[5][8] Their research was driven by the need for inexpensive, strong, and non-nucleophilic bases that could overcome the limitations of existing reagents, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which are susceptible to alkylation.[9] The introduction of the bulky tert-butyl group, along with the four methyl groups, effectively shields the nitrogen atoms, significantly diminishing their nucleophilicity while preserving their high basicity.[7]
Synthesis and Physicochemical Properties
Synthetic Pathway
The most common and practical synthesis of this compound involves a two-step process.[5] It begins with the formation of a Vilsmeier salt from the reaction of a phosgene equivalent, such as triphosgene, with N,N,N',N'-tetramethylurea.[7][9] This is followed by the reaction of the Vilsmeier salt with tert-butylamine to yield the desired guanidine.[5] The use of triphosgene is a significant improvement over the use of the highly toxic phosgene gas, making the procedure more amenable to standard laboratory settings.[9]
Caption: Synthetic route to this compound (BTMG).
Physicochemical Data
BTMG is a colorless to slightly yellow liquid with a characteristic strong ammoniacal odor.[10] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁N₃ | [10] |
| Molecular Weight | 171.29 g/mol | [10] |
| Appearance | Clear to slightly yellow liquid | [10] |
| Boiling Point | 88-89 °C at 43 mmHg | [11] |
| Density | 0.86 g/cm³ | [10] |
| Refractive Index | 1.457 (at 20 °C) | [11] |
| pKa (in Acetonitrile) | 24.31 | [5] |
| pKa (in 50% aq. Ethanol) | 14 | [5][6] |
Mechanism of Action: A Tale of Basicity and Steric Hindrance
The efficacy of BTMG as a strong base lies in the electronic and steric features of the guanidinium core. The high basicity is a result of the delocalization of the positive charge over three nitrogen atoms in the protonated form (the conjugate acid), which provides significant resonance stabilization.[4]
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The Advent of Barton's Base: A Technical Guide to a Bespoke Superbase in Organic Synthesis
Abstract
In the ever-evolving landscape of organic synthesis, the demand for reagents with high selectivity and reactivity under mild conditions is paramount. This guide delves into the discovery, synthesis, and application of 2-tert-Butyl-1,1,3,3-tetramethylguanidine, a sterically hindered, non-nucleophilic superbase commonly known as Barton's Base. We will explore the historical context that necessitated its development, its unique chemical properties, and its versatile applications in modern organic chemistry, with a particular focus on its relevance to pharmaceutical and materials science research. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also practical, field-proven protocols.
Introduction: The Quest for a Non-Nucleophilic Strong Base
The delicate balance between basicity and nucleophilicity is a recurring challenge in organic synthesis. While strong bases are essential for a myriad of transformations, their inherent nucleophilicity can lead to undesired side reactions, compromising yields and purity. Traditional strong bases, such as alkali metal hydroxides and alkoxides, are potent nucleophiles. Amidine-based superbases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) offered a significant improvement by providing high basicity with reduced nucleophilicity.[1] However, their utility can be limited by their cost and susceptibility to alkylation.[2]
This landscape set the stage for the pioneering work of Nobel laureate Sir Derek H. R. Barton.[1] In 1982, Barton and his colleagues reported the synthesis of a series of sterically hindered penta-alkylguanidines, with this compound emerging as a particularly useful and easily prepared example.[3] This novel base, now eponymously known as Barton's Base, masterfully combines potent proton-abstracting power with a sterically encumbered structure that effectively quenches its nucleophilicity.
Synthesis and Physicochemical Properties of Barton's Base
The ingenuity of Barton's base lies in its straightforward and efficient synthesis, which has been refined over the years to improve safety and yield.
Synthetic Strategy
The preparation of Barton's base involves a two-step process commencing with the activation of a urea derivative to form a Vilsmeier salt, followed by nucleophilic substitution with a bulky amine.[1][3]
Caption: Synthetic workflow for the preparation of Barton's Base.
Experimental Protocol
The following protocol is adapted from the robust procedure detailed in Organic Syntheses, which utilizes the safer phosgene equivalent, triphosgene.
Materials:
-
Triphosgene
-
Anhydrous Toluene
-
N,N,N',N'-Tetramethylurea
-
tert-Butylamine
-
Anhydrous Diethyl Ether
-
25% Aqueous Sodium Hydroxide Solution
-
Potassium Carbonate
Procedure:
-
To a dry, three-necked round-bottomed flask equipped with a nitrogen inlet, magnetic stirrer, thermometer, and condenser, add triphosgene (0.05 mol) and anhydrous toluene (120 mL).
-
Cool the mixture to approximately 10 °C using an ice bath.
-
Slowly add a solution of N,N,N',N'-tetramethylurea (0.15 mol) in dry toluene (50 mL) over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional hour, during which a white precipitate of the Vilsmeier salt will form.
-
Slowly add tert-butylamine (0.45 mol) to the mixture over 30 minutes.
-
Heat the reaction mixture to reflux for 5 hours, then cool to room temperature.
-
Add anhydrous diethyl ether (200 mL) and quickly filter the white precipitate.
-
Wash the precipitate with additional anhydrous diethyl ether (300 mL).
-
Immediately dissolve the precipitate in a 25% aqueous sodium hydroxide solution (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Combine the organic layers, dry over potassium carbonate, filter, and remove the solvent under reduced pressure.
-
The resulting colorless liquid can be purified by distillation to afford Barton's base.
Physicochemical Properties
The unique combination of high basicity and steric hindrance is reflected in the physicochemical properties of Barton's base.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 29166-72-1 | [4] |
| Molecular Formula | C₉H₂₁N₃ | [4] |
| Molecular Weight | 171.28 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 88-89 °C at 43 mmHg | [5] |
| Density | 0.85 g/cm³ | [4] |
| pKa (in Acetonitrile) | 24.31 | [3] |
| pKa (in 50% H₂O/EtOH) | 14 | [3] |
| Refractive Index (n20/D) | 1.457 | [5] |
Mechanistic Insights and Applications in Organic Synthesis
The synthetic utility of Barton's base stems from its ability to act as a potent proton abstractor while its bulky tert-butyl group shields the nitrogen atoms from participating in nucleophilic attack. This characteristic makes it an invaluable tool in a wide array of organic transformations.
General Mechanistic Principle
The core function of Barton's base is the deprotonation of weakly acidic protons to generate reactive intermediates, such as enolates or carbanions, without engaging in competing nucleophilic reactions.
Caption: General mechanism of action for Barton's Base in organic synthesis.
Key Applications
Barton's base excels in the alkylation of sterically demanding carboxylic acids and β-ketoesters, where other bases like collidine or DBN show significantly lower efficacy.[2]
In Michael reactions, Barton's base has been shown to be superior to traditional bases like Triton® B or sodium alkoxides, leading to substantially higher yields.[2]
Barton's base is an effective non-nucleophilic base in various C-N coupling reactions, including the Buchwald-Hartwig amination.[6] Its steric bulk prevents unwanted side reactions with the electrophilic coupling partners.
The synthesis of aziridines, valuable three-membered heterocyclic building blocks, can be efficiently promoted by Barton's base, which facilitates the crucial ring-closing step.[6]
A modern and exciting application of Barton's base is in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It acts as a potent catalyst in these reactions, enabling the rapid and efficient synthesis of diverse molecular libraries.
Barton's Base in Drug Discovery and Development
The mild reaction conditions and high selectivity offered by Barton's base make it a valuable tool in the synthesis of complex, biologically active molecules, including pharmaceuticals. Its ability to tolerate a wide range of functional groups is particularly advantageous in late-stage functionalization strategies. While specific, publicly disclosed examples in the synthesis of marketed drugs are often proprietary, its utility is evident in the synthesis of complex natural products and their analogues, which are frequently the starting point for drug discovery programs. For instance, its application in the synthesis of various pharmaceuticals and agrochemicals has been noted for enabling more efficient and cleaner reactions.[5] Its unique properties are also beneficial in drug formulation processes, where it can help to improve the solubility and bioavailability of active pharmaceutical ingredients.[5]
Conclusion and Future Outlook
The discovery of Barton's base marked a significant advancement in the field of organic bases. Its unique combination of strong basicity and steric hindrance provides a solution to the long-standing challenge of achieving selective deprotonation without competing nucleophilicity. From its initial applications in fundamental organic transformations to its more recent role in cutting-edge fields like click chemistry, Barton's base continues to be an indispensable tool for organic chemists. As the complexity of synthetic targets in drug discovery and materials science continues to increase, the demand for highly selective and efficient reagents like Barton's base is set to grow, ensuring its enduring legacy in the chemical sciences.
References
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- Chem-Impex. (n.d.). This compound.
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- Chemistry Notes. (n.d.). Barton Reaction Mechanism, Examples, and Applications.
- DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis.
- Grokipedia. (n.d.). Non-nucleophilic base.
- Ishikawa, T. (n.d.). Guanidine Chemistry. J-Stage.
- Ishikawa, T., & Kumamoto, T. (n.d.). Guanidines in Organic Synthesis. Synlett.
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- YouTube. (2019, April 19). The Barton Reaction: A Radical Chemistry Masterclass.
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synthesis mechanism of 2-tert-Butyl-1,1,3,3-tetramethylguanidine
An In-Depth Technical Guide to the Synthesis Mechanism of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base)
Authored by: A Senior Application Scientist
Foreword: Unveiling a Cornerstone of Modern Organic Synthesis
In the landscape of organic chemistry, the continual pursuit of reagents that offer a harmonious blend of high reactivity and exquisite selectivity is paramount. Among the pantheon of non-nucleophilic bases, this compound, colloquially known as Barton's Base, stands as a testament to rational chemical design.[1] Its potent basicity, coupled with significant steric hindrance, allows for the deprotonation of a wide array of substrates with minimal competing nucleophilic side reactions.[2] This unique characteristic has cemented its role in a myriad of chemical transformations, from elimination and condensation reactions to the formation of complex heterocyclic systems.[2][3]
This technical guide endeavors to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core synthesis mechanism of this indispensable chemical tool. We will not only delineate the established synthetic protocols but also delve into the underlying principles that govern these transformations, offering insights into the causality behind the experimental choices.
I. The Principal Synthetic Route: A Vilsmeier-Haack Approach
The most robust and widely adopted synthesis of this compound proceeds through the formation of a reactive Vilsmeier-type intermediate from N,N,N',N'-tetramethylurea, followed by reaction with tert-butylamine.[1][2][4] This method, detailed in Organic Syntheses, provides a reliable pathway to this sterically hindered guanidine.[5]
A. Mechanistic Overview
The synthesis can be conceptually divided into two key stages:
-
Activation of Tetramethylurea: N,N,N',N'-tetramethylurea is activated by a phosgene equivalent, such as triphosgene or oxalyl chloride, to form a highly electrophilic chloroamidinium salt, also known as a Vilsmeier salt.[2][6] This intermediate is pivotal as it transforms the relatively unreactive urea into a species susceptible to nucleophilic attack.
-
Guanidine Formation: The in situ generated Vilsmeier salt is then treated with tert-butylamine. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloroamidinium salt. Subsequent elimination of a chloride ion and deprotonation yields the desired this compound.
B. Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Caption: A flowchart illustrating the key stages in the synthesis of Barton's Base.
C. Detailed Experimental Protocol
The following protocol is adapted from the procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[5]
Caution: This reaction involves toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Triphosgene | 296.75 | 14.8 g | 0.05 |
| N,N,N',N'-Tetramethylurea | 116.16 | 18.0 mL | 0.15 |
| tert-Butylamine | 73.14 | 47.3 mL | 0.45 |
| Anhydrous Toluene | - | 170 mL | - |
| Anhydrous Diethyl Ether | - | 500 mL | - |
| 25% Aqueous Sodium Hydroxide | - | 100 mL | - |
| Potassium Carbonate | - | As needed | - |
Procedure:
-
Vilsmeier Salt Formation:
-
To a dry, three-necked round-bottomed flask equipped with a nitrogen inlet, magnetic stirrer, thermometer, and condenser, add triphosgene (14.8 g, 0.05 mol) and anhydrous toluene (120 mL).
-
Cool the mixture to approximately 10°C using an ice bath.
-
Slowly add a solution of N,N,N',N'-tetramethylurea (18.0 mL, 0.15 mol) in dry toluene (50 mL) over 30 minutes, maintaining the internal temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. A white precipitate of the Vilsmeier salt will form.
-
-
Guanidine Synthesis:
-
Slowly add tert-butylamine (47.3 mL, 0.45 mol) to the reaction mixture over 30 minutes.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction to room temperature.
-
-
Workup and Purification:
-
Add anhydrous diethyl ether (200 mL) to the cooled mixture and filter the white precipitate quickly.
-
Wash the precipitate with additional anhydrous diethyl ether (300 mL).
-
Immediately dissolve the collected solid in a 25% aqueous sodium hydroxide solution (100 mL).
-
Extract the aqueous layer with three portions of diethyl ether (300 mL each).
-
Combine the organic layers, dry over potassium carbonate, filter, and remove the solvent under reduced pressure.
-
The resulting colorless liquid is purified by distillation (bp 88–89°C at 36 mmHg) to yield this compound.[5]
-
D. Rationale Behind Experimental Choices
-
Choice of Phosgene Equivalent: Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene. It serves as a reliable source of phosgene in situ.
-
Stoichiometry: An excess of tetramethylurea and tert-butylamine relative to triphosgene is used to ensure the complete consumption of the highly toxic phosgene equivalent and to drive the reaction to completion.
-
Temperature Control: The initial low temperature for the Vilsmeier salt formation is crucial to control the exothermic reaction and prevent unwanted side reactions. The subsequent refluxing provides the necessary activation energy for the reaction between the Vilsmeier salt and the sterically hindered tert-butylamine.
-
Anhydrous Conditions: The use of anhydrous solvents is critical as the Vilsmeier intermediate is highly sensitive to moisture and will readily hydrolyze back to the starting urea.
-
Basic Workup: The use of a strong base like sodium hydroxide during the workup is to deprotonate the guanidinium salt formed during the reaction, liberating the free guanidine base.
II. Alternative Synthetic Strategies for the Guanidine Core
While the Vilsmeier-Haack approach is the most direct route to Barton's Base, it is instructive to consider other general methods for guanidine synthesis, as these may be applicable for the synthesis of other sterically hindered guanidines or in situations where the primary route is not feasible.
A. Synthesis from Thioureas
An alternative strategy for the formation of the guanidine moiety involves the activation of a thiourea derivative.[7] This method typically involves an S-alkylation or reaction with a thiophile to form a reactive isothiourea intermediate, which can then be displaced by an amine. For sterically hindered guanidines, this can be achieved by reacting a tetra-alkylthiourea with a Vilsmeier salt precursor.[4][8]
A more contemporary approach involves the photocatalytic conversion of thioureas to guanidines using a ruthenium-based photocatalyst under visible light.[9][10] This method offers a milder and more environmentally friendly alternative, proceeding through a carbodiimide intermediate.[9]
B. Synthesis via Carbodiimide Intermediates
The addition of amines to carbodiimides is a fundamental and atom-economical method for synthesizing guanidines.[11][12] However, the direct reaction of an amine with a carbodiimide often requires harsh conditions or catalysis, especially for less nucleophilic amines.[12] Various catalysts, including those based on rare-earth metals, have been developed to facilitate this transformation under milder conditions.[11][13]
A notable catalyst-free method involves the cascade coupling of N,N-dibromoarylsulfonamides with isonitriles and amines, which proceeds through a carbodiimide intermediate to form sulfonyl guanidines.[14] While not directly applicable to the synthesis of Barton's base, this highlights the versatility of the carbodiimide route.
C. Comparative Overview of Synthetic Routes
| Method | Key Precursors | Key Intermediates | Advantages | Disadvantages |
| Vilsmeier-Haack | Tetramethylurea, Phosgene equivalent, tert-Butylamine | Chloroamidinium Salt | High yield, reliable, well-established | Use of toxic phosgene equivalent, requires anhydrous conditions |
| From Thioureas | Tetra-alkylthiourea, Activating agent, Amine | Isothiourea or Carbodiimide | Avoids direct use of phosgene | May require harsh conditions or specialized catalysts |
| Via Carbodiimides | Carbodiimide, Amine | - | Atom-economical, direct | Often requires catalysis, can be slow for hindered amines |
III. Conclusion: A Synthesis of Functionality and Design
The synthesis of this compound is a prime example of how a deep understanding of reaction mechanisms can lead to the creation of highly functional and selective reagents. The Vilsmeier-Haack approach, while requiring careful handling of reagents, remains the most efficient and practical method for the large-scale preparation of this invaluable organic base. The exploration of alternative routes, such as those proceeding from thioureas or via carbodiimides, not only provides a broader perspective on guanidine synthesis but also paves the way for the development of novel, sterically hindered bases with tailored properties. As the demands of modern organic synthesis continue to evolve, the principles underlying the synthesis of Barton's Base will undoubtedly continue to inspire the design of the next generation of chemical tools.
References
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- Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 11982, 2085-2090.
- Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. World Scientific1981.
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- Shaghayeghi Toosi, F. Synthesis of Guanidines via Reaction of Amines with Carbodiimides in the Presence of Ionic Liquid. JOTCSA2016, 3, 19-26.
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- Guanidine synthesis by guanyl
- Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. RSC Publishing.
- Hazarika, D.; Borah, A. J.; Phukan, P. Facile, catalyst-free cascade synthesis of sulfonyl guanidines via carbodiimide coupling with amines. RSC Adv.2019, 9, 2345-2349.
- A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light.
- Guanidines: powerful bases for organic synthesis. DC Fine Chemicals.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
Introduction: The Strategic Importance of Physicochemical Profiling in Early-Stage Development
In the landscape of pharmaceutical development, a comprehensive understanding of an active pharmaceutical ingredient's (API) fundamental physicochemical properties is not merely a regulatory requirement but the very foundation of rational drug design and formulation.[1][2] These properties govern a molecule's behavior from the moment of synthesis to its ultimate therapeutic action, influencing everything from manufacturability and stability to bioavailability and patient outcomes.[3][4] This guide provides an in-depth analysis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine, commonly known as BTMG, a strong, non-nucleophilic organic base with increasing relevance in synthetic and pharmaceutical chemistry.[5][6]
BTMG, also referred to as Barton's Base, is recognized for its role as a potent catalyst and reagent in organic synthesis, particularly in reactions requiring strong, sterically hindered bases.[5][6] Its unique structural features contribute to its utility in promoting reactions such as nucleophilic aromatic substitutions (SNAr) and C-N cross-coupling reactions, which are vital in the synthesis of complex pharmaceutical molecules.[6] Understanding its core physicochemical characteristics is paramount for optimizing reaction conditions, ensuring process safety, and, when applicable, developing stable formulations.[7] This document will elucidate the key physicochemical parameters of BTMG, detail the methodologies for their determination, and discuss the practical implications for researchers in the field.
Core Molecular and Physical Properties
A foundational characterization begins with the molecule's identity and basic physical constants. These data are the first entry points for any laboratory information management system and inform handling, storage, and safety protocols.
Molecular Structure:
The structure features a central guanidine core, with one nitrogen substituted by a bulky tert-butyl group and the other two nitrogens bearing two methyl groups each. This steric hindrance around the basic nitrogen center is critical to its function as a non-nucleophilic base.[6]
Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [7][8] |
| Physical State | Liquid at standard conditions | [5] |
| Boiling Point | 88–89 °C (at 43-57 hPa) | [5][7] |
| Density | 0.85–0.86 g/cm³ | [5] |
| Refractive Index | 1.457 (at 20 °C) |[5][7] |
Basicity and pKa: The Heart of BTMG's Reactivity
The most functionally relevant property of BTMG is its strong basicity. The proton dissociation constant (pKa) of its conjugate acid quantitatively defines this strength and is essential for predicting its behavior in different chemical environments.
The "Why": Causality Behind pKa Determination
The pKa value dictates the position of the equilibrium between the neutral base (BTMG) and its protonated form (BTMG-H⁺). This equilibrium is the single most important factor governing its catalytic activity.[6] In a reaction mixture, the pH relative to the pKa determines the concentration of the active, deprotonating species. For a base, a higher pKa indicates greater strength. Knowing the pKa is crucial for:
-
Selecting Appropriate Reaction Solvents: Ensuring the solvent does not interfere with the acid-base equilibrium.
-
Predicting Reactivity: Determining if BTMG is a strong enough base to deprotonate a specific substrate.
-
Developing Purification Strategies: Designing acid-base extraction or chromatography methods.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for determining pKa values.[9] The principle involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.
Methodology:
-
Preparation: Accurately prepare a solution of BTMG (e.g., 0.01 M) in a suitable solvent. Due to BTMG's limited water solubility, a co-solvent system like DMSO/water may be necessary.[10]
-
Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point, which is the point where half of the base has been neutralized.[11][12] This point corresponds to the inflection point of the sigmoid curve.[9]
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile: Implications for Application and Formulation
Solubility is a critical parameter that dictates how a compound can be handled, purified, and utilized in various solvent systems.[13][14] For BTMG, its solubility profile informs its use in organic synthesis and is a key consideration if it were to be part of a pharmaceutical formulation, for example, to improve the solubility of an API.[7]
The "Why": The Critical Need for Solubility Data
Understanding BTMG's solubility is essential for:
-
Reaction Homogeneity: Ensuring that BTMG and other reactants are fully dissolved to achieve consistent and predictable reaction kinetics.
-
Process Development: Designing workup and purification procedures, such as liquid-liquid extractions or crystallizations.
-
Formulation Design: If used as an excipient, its solubility in various media (aqueous and non-aqueous) would be a primary determinant of the dosage form design.[15]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[16] It measures the saturation concentration of a compound in a given solvent at a specific temperature.
Methodology:
-
System Preparation: Add an excess amount of BTMG to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH buffers, ethanol, dichloromethane).
-
Equilibration: Seal the vials and place them in a mechanical agitator or shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[16][17] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved BTMG.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Dilute the aliquot appropriately and determine the concentration of BTMG using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Express the solubility in units such as mg/mL or mol/L.
Lipophilicity (LogP/LogD): Predicting Membrane Permeability and Distribution
Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[18][19] It is quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP describes the partitioning of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[20][21]
-
LogD is the more physiologically relevant parameter for ionizable compounds like BTMG, as it measures the partitioning of all species (neutral and protonated) at a specific aqueous pH.[18][20][22]
The "Why": The Predictive Power of LogD
For BTMG, the LogD value provides insight into:
-
Reaction Workup: Predicting its partitioning behavior during aqueous extractions.
-
Biological Interaction: Although primarily a reagent, if any biological interaction were to be studied, LogD would predict its ability to cross lipid membranes.
-
Environmental Fate: Understanding its potential for bioaccumulation.
Since BTMG is a strong base, its LogD will be highly pH-dependent. At low pH (well below its pKa), it will exist predominantly in its protonated, charged form, which will be highly water-soluble and have a very low LogD. At high pH (above its pKa), it will be in its neutral, more lipophilic form, resulting in a higher LogD.
Caption: Relationship between pH, ionization state, and LogD for BTMG.
Experimental Protocol: Shake-Flask Method for LogD Determination
The protocol is analogous to the solubility determination but involves two immiscible phases.[18][20]
Methodology:
-
Phase Preparation: Prepare n-octanol and an aqueous buffer at the desired pH (e.g., physiological pH 7.4).[22] Pre-saturate each solvent with the other by mixing them vigorously and then allowing the layers to separate.
-
Partitioning: Add a known amount of BTMG to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Seal the vial and shake for a set period (e.g., 1-2 hours) to allow the BTMG to partition between the two phases until equilibrium is reached.[20]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases.
-
Analysis: Determine the concentration of BTMG in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([BTMG]octanol / [BTMG]aqueous)
Thermal Properties and Stability
Thermal analysis provides critical information about the stability, purity, and solid-state form of a substance.[23][24] For a liquid like BTMG, key parameters include its boiling point and decomposition temperature. Should a solid form (e.g., a salt) be developed, techniques like Differential Scanning Calorimetry (DSC) would become essential.
The "Why": Ensuring Process Safety and Product Integrity
Thermal data is vital for:
-
Safe Handling and Storage: Defining maximum storage and handling temperatures to prevent degradation or hazardous events.[25]
-
Process Control: Setting temperature limits for chemical reactions and distillations to avoid byproduct formation and ensure process safety.
-
Polymorph Screening (for solids): DSC is the primary tool for identifying different crystalline forms (polymorphs), which can have dramatically different properties like solubility and stability.[26][27] Each polymorph will exhibit a unique melting point and enthalpy of fusion.[24][28]
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Solid Forms
While BTMG itself is a liquid, if a salt form were created, DSC would be used to characterize its melting behavior and screen for polymorphism.[23]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid BTMG salt into a DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.[27]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting. The onset temperature of this peak is the melting point, and the area under the peak corresponds to the enthalpy of fusion.[28] Multiple peaks or complex thermal events can indicate the presence of polymorphs or impurities.[23][26]
Conclusion
The physicochemical properties of this compound (BTMG) define its identity, utility, and safety profile. Its high basicity, quantified by its pKa, is the cornerstone of its function as a powerful non-nucleophilic base in organic synthesis. Its solubility and lipophilicity (LogD) profiles are critical for designing robust reaction and purification protocols. Finally, its thermal characteristics are essential for ensuring safe handling and process control. The experimental methodologies detailed in this guide represent industry-standard practices for generating the high-quality, reliable data required to support advanced research and development activities. A thorough characterization, grounded in these principles, is indispensable for any scientist seeking to leverage the unique chemical properties of BTMG.
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ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline . European Medicines Agency (EMA). [Link]
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ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis . Particle Analytical. [Link]
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ICH Q6A Guideline . IKEV. [Link]
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ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products . gmp-compliance.org. [Link]
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PHARMACEUTICAL EXCIPIENTS . Wiley. [Link]
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ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products . ResearchGate. [Link]
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A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs . TA Instruments. [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa . University of Louisiana Monroe. [Link]
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Determination of Crystal Polymorphism by Thermal Analysis . Mettler Toledo. [Link]
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LogP/D . Cambridge MedChem Consulting. [Link]
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Studying Polymorphism by Means of DSC . NETZSCH Analyzing & Testing. [Link]
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Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . World Health Organization (WHO). [Link]
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How to calculate pKa . BYJU'S. [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]
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Introduction to log P and log D measurement using PionT3 . Pion Inc. [Link]
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DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate . TA Instruments. [Link]
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ADME LogP LogD Assay . BioDuro. [Link]
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries . National Institutes of Health (NIH). [Link]
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Development of Methods for the Determination of pKa Values . National Institutes of Health (NIH). [Link]
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Solving solubility issues in modern APIs . Teva Active Pharmaceutical Ingredients (TAPI). [Link]
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LogP vs LogD - What is the Difference? . ACD/Labs. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . World Health Organization (WHO). [Link]
- Pharmaceutical Excipients: Properties, Functionality, and Applications in Research and Industry. Google Books.
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Pharmaceutical Preformulation: Physicochemical Properties of Excipients and Powders and Tablet Characterization . ResearchGate. [Link]
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Guideline on the chemistry of active substances . European Medicines Agency (EMA). [Link]
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Pharmaceutical excipients . IntechOpen. [Link]
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On the automated determination of pKa by NMR in DMSO : water mixtures . RSC Publishing. [Link]
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How to find pKa and Ka from a Titration Curve . YouTube. [Link]
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Significance of Pharmaceutical Excipients on Solid Dosage form Development: A Brief Review . ResearchGate. [Link]
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Physical and Chemical Characterization for APIs . Labinsights. [Link]
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Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products . The Royal Society of Chemistry. [Link]
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Testing of Active Pharmaceutical Ingredients (APIs) . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
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Physicochemical properties of active pharmaceutical ingredients (APIs) . ResearchGate. [Link]
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Barton's Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine), a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its application in research and development.
Introduction: The Structural Significance of Barton's Base
Barton's base, first reported by Nobel laureate Sir Derek H. R. Barton in 1982, is a penta-alkylated guanidine designed to be a strong yet non-nucleophilic base.[1][2] Its unique structure, featuring a bulky tert-butyl group and four methyl groups, sterically shields the nitrogen atoms, minimizing their nucleophilicity while maintaining high basicity. This characteristic makes it an invaluable tool in a variety of organic transformations where traditional strong bases might lead to undesired side reactions.[3] Understanding its structure through spectroscopic methods like NMR is paramount for its effective utilization and for quality control.
¹H and ¹³C NMR Spectral Data of Barton's Base
The structural rigidity and symmetry of Barton's base result in a relatively simple yet informative NMR spectrum. The data presented here is for samples analyzed in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of Barton's base is characterized by two distinct singlets, corresponding to the two types of alkyl protons in the molecule.
Table 1: ¹H NMR Spectral Data for Barton's Base in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.67 | Singlet | 12H | N-Methyl protons (4 x -CH₃) |
| 1.22 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
The downfield shift of the N-methyl protons (δ 2.67) is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms. The tert-butyl protons (δ 1.22) appear in the typical aliphatic region. The singlet nature of both peaks indicates a lack of proton-proton coupling on adjacent carbons, which is consistent with the molecular structure.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure of Barton's base, with distinct signals for each carbon environment.
Table 2: ¹³C NMR Spectral Data for Barton's Base in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 169 (approx.) | Guanidinyl carbon (C=N) |
| 50 (approx.) | Quaternary carbon of tert-butyl group |
| 40 (approx.) | N-Methyl carbons (-CH₃) |
| 30 (approx.) | Methyl carbons of tert-butyl group (-C(CH₃)₃) |
Note: The exact chemical shifts for the ¹³C NMR can vary slightly depending on the specific experimental conditions. The values presented are approximate based on typical ranges for similar guanidine compounds.[4]
The guanidinyl carbon (C=N) is the most deshielded, appearing significantly downfield around 169 ppm. The quaternary carbon of the tert-butyl group appears around 50 ppm, while the N-methyl and tert-butyl methyl carbons resonate at approximately 40 ppm and 30 ppm, respectively.
Experimental Protocol for NMR Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible NMR data for Barton's base, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.
I. Sample Preparation
-
Material Purity: Begin with a sample of Barton's base with a purity of ≥97% to minimize interfering signals from impurities.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8% D) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).
-
Sample Concentration: Accurately weigh approximately 10-20 mg of Barton's base into a clean, dry vial. Add 0.6-0.7 mL of the deuterated chloroform.
-
Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Instrument Setup and Calibration
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of Barton's base.
-
Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse shapes.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity. A sharp and symmetrical lock signal is indicative of good shimming.
III. ¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm.
IV. ¹³C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is recommended.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the lower natural abundance and gyromagnetic ratio of ¹³C)
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and reference the CDCl₃ solvent peak to δ 77.16 ppm.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of Barton's base using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation of Barton's base.
Causality Behind Experimental Choices
-
Choice of Solvent (CDCl₃): Chloroform-d is a versatile solvent for a wide range of organic molecules, including Barton's base. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized and do not interfere with the analyte signals.
-
Internal Standard (TMS): Tetramethylsilane is chemically inert and provides a single, sharp resonance at a defined position (0.00 ppm) for both ¹H and ¹³C spectra, ensuring accurate chemical shift referencing.
-
Proton Decoupling in ¹³C NMR: The guanidinyl and quaternary carbons in Barton's base would not show any splitting from directly attached protons. However, decoupling simplifies the spectrum by removing any potential long-range C-H couplings, resulting in sharper signals and improved signal-to-noise ratio.
Conclusion
The ¹H and ¹³C NMR spectra of Barton's base are highly characteristic and serve as a reliable method for its identification and purity assessment. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently acquire and interpret the NMR data of this important synthetic tool, ensuring its quality and proper application in their work.
References
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Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 11982 , 2085–2090. [Link]
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Organic Syntheses, Coll. Vol. 10, p.174 (2004); Vol. 78, p.92 (2002). [Link]
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This compound. Wikipedia. [Link]
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Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. [Link]
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Modular synthesis of functional libraries by accelerated SuFEx click chemistry. RSC Med. Chem., 2024 , 15, 1269-1277. [Link]
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shows the 13 C NMR for the TMG. Two characteristic chemical shifts... ResearchGate. [Link]
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Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. J. Org. Chem., 2021 , 86, 19, 13443–13451. [Link]
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Peralkyl Guanidines in Copper Catalyzed Oxidative Transformations and Novel Proton Sponges. Philipps-Universität Marburg. [Link]
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2,4-Dichloroquinoline. Organic Syntheses, 2021 , 98, 304-321. [Link]
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Modular synthesis of functional libraries by accelerated SuFEx click chemistry. National Institutes of Health. [Link]
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4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Organic Syntheses. [Link]
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This compound. Organic Syntheses. [Link]##
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of Barton's base (this compound), a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its application in research and development.
Introduction: The Structural Significance of Barton's Base
Barton's base, first reported by Nobel laureate Sir Derek H. R. Barton in 1982, is a penta-alkylated guanidine designed to be a strong yet non-nucleophilic base.[1][2] Its unique structure, featuring a bulky tert-butyl group and four methyl groups, sterically shields the nitrogen atoms, minimizing their nucleophilicity while maintaining high basicity. This characteristic makes it an invaluable tool in a variety of organic transformations where traditional strong bases might lead to undesired side reactions.[3] Understanding its structure through spectroscopic methods like NMR is paramount for its effective utilization and for quality control.
¹H and ¹³C NMR Spectral Data of Barton's Base
The structural rigidity and symmetry of Barton's base result in a relatively simple yet informative NMR spectrum. The data presented here is for samples analyzed in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of Barton's base is characterized by two distinct singlets, corresponding to the two types of alkyl protons in the molecule.
Table 1: ¹H NMR Spectral Data for Barton's Base in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.67 | Singlet | 12H | N-Methyl protons (4 x -CH₃) |
| 1.22 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
The downfield shift of the N-methyl protons (δ 2.67) is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms. The tert-butyl protons (δ 1.22) appear in the typical aliphatic region. The singlet nature of both peaks indicates a lack of proton-proton coupling on adjacent carbons, which is consistent with the molecular structure.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure of Barton's base, with distinct signals for each carbon environment.
Table 2: ¹³C NMR Spectral Data for Barton's Base in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 169 (approx.) | Guanidinyl carbon (C=N) |
| 50 (approx.) | Quaternary carbon of tert-butyl group |
| 40 (approx.) | N-Methyl carbons (-CH₃) |
| 30 (approx.) | Methyl carbons of tert-butyl group (-C(CH₃)₃) |
Note: The exact chemical shifts for the ¹³C NMR can vary slightly depending on the specific experimental conditions. The values presented are approximate based on typical ranges for similar guanidine compounds.[4]
The guanidinyl carbon (C=N) is the most deshielded, appearing significantly downfield around 169 ppm. The quaternary carbon of the tert-butyl group appears around 50 ppm, while the N-methyl and tert-butyl methyl carbons resonate at approximately 40 ppm and 30 ppm, respectively.
Experimental Protocol for NMR Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible NMR data for Barton's base, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.
I. Sample Preparation
-
Material Purity: Begin with a sample of Barton's base with a purity of ≥97% to minimize interfering signals from impurities.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8% D) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).
-
Sample Concentration: Accurately weigh approximately 10-20 mg of Barton's base into a clean, dry vial. Add 0.6-0.7 mL of the deuterated chloroform.
-
Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Instrument Setup and Calibration
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of Barton's base.
-
Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse shapes.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity. A sharp and symmetrical lock signal is indicative of good shimming.
III. ¹H NMR Data Acquisition
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters:
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm.
IV. ¹³C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is recommended.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the lower natural abundance and gyromagnetic ratio of ¹³C)
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and reference the CDCl₃ solvent peak to δ 77.16 ppm.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of Barton's base using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation of Barton's base.
Causality Behind Experimental Choices
-
Choice of Solvent (CDCl₃): Chloroform-d is a versatile solvent for a wide range of organic molecules, including Barton's base. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized and do not interfere with the analyte signals.
-
Internal Standard (TMS): Tetramethylsilane is chemically inert and provides a single, sharp resonance at a defined position (0.00 ppm) for both ¹H and ¹³C spectra, ensuring accurate chemical shift referencing.
-
Proton Decoupling in ¹³C NMR: The guanidinyl and quaternary carbons in Barton's base would not show any splitting from directly attached protons. However, decoupling simplifies the spectrum by removing any potential long-range C-H couplings, resulting in sharper signals and improved signal-to-noise ratio.
Conclusion
The ¹H and ¹³C NMR spectra of Barton's base are highly characteristic and serve as a reliable method for its identification and purity assessment. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently acquire and interpret the NMR data of this important synthetic tool, ensuring its quality and proper application in their work.
References
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Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 11982 , 2085–2090. [Link]
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shows the 13 C NMR for the TMG. Two characteristic chemical shifts... ResearchGate. [Link]
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Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. J. Org. Chem., 2021 , 86, 19, 13443–13451. [Link]
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Peralkyl Guanidines in Copper Catalyzed Oxidative Transformations and Novel Proton Sponges. Philipps-Universität Marburg. [Link]
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The crude reaction mixture is poured onto the silica gel plug (Figure 1). A mild vacuum (~10 mmHg) is applied, and the filtrate is collected. The 100 mL round-bottomed flask is rinsed with. Organic Syntheses. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of Bis(trimethylsilyl)methyllithium (BTMG)
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformation of bis(trimethylsilyl)methyllithium, commonly abbreviated as BTMG. As a sterically hindered organolithium reagent, the structure of BTMG is highly dependent on its physical state and solvent environment, exhibiting fascinating variations from a monomeric species in the gas phase to a polymeric chain in the solid state, and various aggregated forms in solution. Understanding these structural nuances is paramount for researchers and drug development professionals aiming to harness its reactivity and selectivity in organic synthesis. This guide synthesizes data from gas-phase electron diffraction, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, supplemented with insights from computational studies, to present a holistic view of BTMG's structural landscape. Detailed experimental and computational protocols are provided to serve as a practical resource for the scientific community.
Introduction: The Significance of Bis(trimethylsilyl)methyllithium
Organolithium reagents are a cornerstone of modern organic synthesis, valued for their potent nucleophilicity and basicity.[1] Among these, bis(trimethylsilyl)methyllithium, [LiCH(SiMe₃)₂], stands out due to the steric bulk imparted by the two trimethylsilyl groups. This steric hindrance modulates its reactivity, often leading to higher selectivity in reactions compared to less bulky alkyllithiums. The applications of BTMG are diverse, ranging from its use in the synthesis of complex organic molecules to serving as a precursor for other organometallic compounds.[2]
The reactivity of an organolithium reagent is intrinsically linked to its aggregation state.[3] The degree of aggregation, in turn, is dictated by the nature of the organic substituent, the solvent, and the presence of any coordinating ligands. BTMG provides a compelling case study in this regard, with its structure dynamically adapting to its environment. A thorough understanding of its monomeric, dimeric, and polymeric forms is therefore not merely of academic interest but is crucial for predicting and controlling its chemical behavior.
This guide will systematically explore the molecular architecture of BTMG, beginning with its simplest form in the gas phase, moving to its complex polymeric structure in the solid state, and finally dissecting its aggregation and conformational dynamics in solution.
The Molecular Structure of BTMG Across Different Phases
The molecular structure of BTMG is not static; it dramatically changes with its physical state. This section details the distinct structural motifs observed in the gas, solid, and solution phases.
Gas Phase: A Monomeric Existence
In the gas phase at elevated temperatures (approximately 413 K), BTMG exists as a monomer.[4][5] This provides the most unperturbed view of the intrinsic geometry of the molecule. Gas-phase electron diffraction (GED) studies have been instrumental in elucidating this structure.[4][6]
The key structural feature of monomeric BTMG is a three-coordinate lithium atom bonded to the central carbon of the bis(trimethylsilyl)methyl ligand. The Si-C-Si plane and the lithium atom define the molecule's core geometry.
Table 1: Key Structural Parameters of Monomeric BTMG in the Gas Phase [4]
| Parameter | Value |
| Bond Lengths (Å) | |
| Li-C | 2.03(6) |
| C-Si | 1.892(2) |
| Si-C (methyl) | 1.877(2) |
| C-H (methine) | 1.108(6) |
| **Bond Angles (°) ** | |
| Si-C-Si | 119.0(1.9) |
| C-Si-C (methyl) | 111.0(1.2) |
| Si-C-H (methine) | 112.3(1.4) |
| Si-C-Li | 115(2) |
The conformation of the two trimethylsilyl groups is nearly eclipsed when viewed down the Si-Si axis, with a slight twist of 9(3)°.[4] This suggests that 1,2-interactions are more significant than 1,3-interactions in determining the preferred conformation in the isolated monomer.[4]
Solid State: A Linear Polymeric Chain
In the crystalline state, BTMG adopts a polymeric structure, a feature not commonly observed for other alkali-metal complexes.[3][4] X-ray diffraction studies on crystals obtained from n-pentane at low temperatures have revealed a linear polymer.[4]
In this polymeric arrangement, the lithium atoms are bridged by the bis(trimethylsilyl)methyl groups. This results in a significant lengthening of the Li-C bond compared to the gas-phase monomer, with distances ranging from 2.14(3) to 2.27(2) Å, averaging 2.19(5) Å.[4] The geometry around the lithium and carbon atoms is also notably different, with C-Li-C angles of approximately 147-152° and Li-C-Li angles around 152-153°.[4]
Experimental Protocol: X-ray Crystallography of BTMG
-
Crystal Growth: Recrystallize BTMG from n-pentane (n-C₅H₁₂) at -30 °C in an inert atmosphere (e.g., under argon or nitrogen) to obtain suitable single crystals. BTMG is pyrophoric and moisture-sensitive, so all handling must be done using Schlenk line or glovebox techniques.[4]
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a low-temperature device. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and potential degradation.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson synthesis, and refine the atomic positions and thermal parameters using full-matrix least-squares methods.
Solution State: Aggregation and the Influence of Solvents
The structure of BTMG in solution is highly dependent on the nature of the solvent. In non-coordinating solvents like cyclohexane, cryoscopy and NMR DOSY measurements indicate that BTMG exists as a dimer.[7] The formation of dimers is a common feature for many organolithium compounds in hydrocarbon solvents.
The introduction of coordinating solvents, such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA), has a profound impact on the aggregation state of BTMG.
-
In the presence of THF: BTMG forms a dimeric complex, [Li(CH(SiMe₃)₂(THF))]₂.[3][7] The core of this dimer is a planar Li₂C₂ ring, with each lithium atom also coordinated to a THF molecule.[7]
-
In the presence of TMEDA: The stronger chelating ligand TMEDA breaks down the dimer to form a monomeric complex, [Li(CH(SiMe₃)₂)(TMEDA)].[3][7] In this complex, the lithium atom is coordinated to the central carbon of the BTMG ligand and the two nitrogen atoms of the TMEDA molecule.
The deaggregation of BTMG in the presence of coordinating solvents is a key factor in its enhanced reactivity in these media. The monomeric species is generally considered to be more reactive than the aggregated forms.
Workflow for a Computational Study of BTMG Conformation
Caption: Synthesis of BTMG from bis(trimethylsilyl)bromomethane and lithium metal.
Conclusion
The molecular structure and conformation of bis(trimethylsilyl)methyllithium are remarkably versatile, adapting to its physical state and chemical environment. From a simple monomer in the gas phase to an intricate linear polymer in the solid state, and a dynamic equilibrium of aggregates in solution, BTMG presents a rich structural chemistry. The interplay of steric hindrance from the bulky trimethylsilyl groups and the coordinating ability of solvents dictates its aggregation state, which in turn governs its reactivity. For researchers, scientists, and drug development professionals, a deep appreciation of these structural subtleties is indispensable for the rational design of synthetic strategies and the development of novel chemical transformations. The experimental and computational methodologies outlined in this guide provide a framework for further exploration of this and other important organometallic reagents.
References
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Atwood, J. L., Fjeldberg, T., Lappert, M. F., Luong-Thi, N. T., Shakir, R., & Thorne, A. J. (1985). Molecular Structures of Bis(trimethylsilyl)methyl-lithium [(LiR)n, R = CH(SiMe3)2] in the Vapour (Gas-phase Electron Diffraction: a Monomer, n = 1) and the Crystal (X-Ray: a Polymer, n = ∞). Journal of the Chemical Society, Chemical Communications, (17), 1163-1165. [Link]
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Klett, J., Stalke, D., & Uson, I. (2018). [Bis(Trimethylsilyl)Methyl]Lithium and -Sodium: Solubility in Alkanes and Complexes with O- and N- Donor Ligands. Molecules, 23(11), 2826. [Link]
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Fjeldberg, T., Lappert, M. F., & Thorne, A. J. (1985). The molecular structure of gaseous, monomeric bis(trimethylsilyl)methyl-lithium, LiCH(Si(CH3)3)2, as determined by electron diffraction. Journal of Molecular Structure, 127(1-2), 95-105. [Link]
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PrepChem. (n.d.). Synthesis of A. Lithium Bis(trimethylsilyl)amide. Retrieved from [Link]
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Mindat.org. (1985). The molecular structure of gaseous, monomeric bis(trimethylsilyl)methyl-lithium, LiCH(Si(CH3)3)2, as determined by electron diffraction. Retrieved from [Link]
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American Elements. (n.d.). (Trimethylsilyl)methyllithium Solution. Retrieved from [Link]
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Organic Syntheses. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from [Link]
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Organic Syntheses. (n.d.). (Trimethylsilyl)methyllithium. Retrieved from [Link]
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Davison, N. E., Lu, E. (2023). Aggregation and reactivity of organo-alkali metal compounds. Dalton Transactions, 52(23), 7765-7781. [Link]
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Wikipedia. (n.d.). (Trimethylsilyl)methyllithium. Retrieved from [Link]
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Reich, H. J. (n.d.). Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin–Madison. Retrieved from [Link]
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Reich, H. J., & Green, D. P. (1989). Aggregation and Reactivity of Phenyllithium Solutions. Journal of the American Chemical Society, 111(23), 8729-8731. [Link]
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Saito, M., et al. (2024). Lithium Salt of 2,5-Bis(trimethylsilyl)stannolyl Anion: Synthesis, Structure, and Nonaromatic Character. Molecules, 29(6), 1389. [Link]
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Nichols, M. A., & Williard, P. G. (1993). Solid-state structures of n-butyllithium-TMEDA, -THF, and -DME complexes. Journal of the American Chemical Society, 115(4), 1568-1572. [Link]
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Armstrong, D. R., et al. (1996). Benzyl(trimethylsilyl)amidolithium: Structural studies by ab initio MO and X-ray crystallographic methods, and comparison with the known structures of dibenzyl and bis(trimethylsilyl) analogues. Polyhedron, 15(20), 3533-3542. [Link]
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Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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The Unseen Strength: A Technical Guide to the Theoretical Calculation of BTMG's Basicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-2,2,4,4-tetramethyl-3-phenylguanidine (BTMG), colloquially known as Barton's Base, is a non-nucleophilic superbase of significant interest in organic synthesis and pharmaceutical development.[1] Its efficacy is intrinsically linked to its high basicity, a parameter that can be rigorously quantified and understood through theoretical calculations. This guide provides an in-depth exploration of the computational methodologies employed to determine the basicity of BTMG, offering both a theoretical framework and practical protocols for researchers in the field. We will delve into the core concepts of Gas-Phase Basicity (GB) and Proton Affinity (PA), the influence of solvent effects on pKa values, and the structural and electronic underpinnings of BTMG's potent proton-abstracting capabilities. This document is designed to serve as a comprehensive resource, bridging the gap between theoretical chemistry and practical application for professionals engaged in the molecular sciences.
Introduction: The Significance of BTMG as a Superbase
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This unique arrangement results in a highly resonance-stabilized conjugate acid upon protonation, leading to their characteristic strong basicity.[2] BTMG is a sterically hindered guanidine, a feature that makes it an exceptional tool in organic synthesis. The bulky tert-butyl and methyl groups shield the basic nitrogen center, minimizing its nucleophilicity and allowing for selective proton abstraction without engaging in unwanted side reactions.[1]
The quantitative measure of a base's strength is its basicity, which can be expressed in several ways. In the gas phase, this is defined by Proton Affinity (PA) and Gas-Phase Basicity (GB). In solution, the most common measure is the pKa of the conjugate acid. Understanding and accurately predicting these values are crucial for reaction optimization, catalyst design, and the development of new chemical entities in drug discovery. Computational chemistry offers a powerful and cost-effective avenue to probe the intricate factors governing the basicity of molecules like BTMG.
Theoretical Foundations of Basicity Calculation
The basicity of a molecule is fundamentally a thermodynamic quantity, reflecting the Gibbs free energy change associated with protonation. Theoretical calculations aim to model this process and provide quantitative predictions of basicity.
Gas-Phase Basicity (GB) and Proton Affinity (PA)
In the absence of solvent, the intrinsic basicity of a molecule can be described by its Proton Affinity (PA) and Gas-Phase Basicity (GB).
-
Proton Affinity (PA) is the negative of the enthalpy change (ΔH) for the protonation reaction of a base (B) in the gas phase: B(g) + H⁺(g) → BH⁺(g) PA = -ΔH
-
Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change (ΔG) for the same reaction: GB = -ΔG = PA - TΔS
These values provide a measure of the inherent basicity of a molecule, devoid of complicating solvent interactions.
Solution-Phase Basicity: The pKa
In solution, the basicity of a compound is typically expressed as the acid dissociation constant (pKa) of its conjugate acid (BH⁺). The pKa is directly related to the Gibbs free energy of the deprotonation reaction in a specific solvent:
BH⁺(solv) ⇌ B(solv) + H⁺(solv)
ΔG° = -RTln(Ka) = 2.303RT(pKa)
Accurate calculation of pKa values is more challenging than for gas-phase basicities due to the significant influence of the solvent.
Computational Methodology: A Practical Protocol
The accurate theoretical prediction of BTMG's basicity relies on a robust computational protocol. Density Functional Theory (DFT) has emerged as a powerful and widely used method for such calculations, offering a favorable balance of accuracy and computational cost.[3][4]
Software and Theoretical Level
A variety of quantum chemistry software packages can be employed for these calculations, such as Gaussian, ORCA, or Spartan. The choice of the DFT functional and basis set is critical for obtaining reliable results. A commonly used and well-validated combination for calculating the basicity of organic bases is the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p) .[5] The inclusion of diffuse functions (+) is important for describing the electron distribution in anions and lone pairs, while polarization functions (d,p) allow for more flexibility in describing bonding.
Step-by-Step Computational Workflow for Gas-Phase Basicity
The following protocol outlines the steps to calculate the Gas-Phase Basicity (GB) and Proton Affinity (PA) of BTMG.
-
Geometry Optimization:
-
Construct the 3D structures of both neutral BTMG (B) and its protonated form (BH⁺). For BTMG, protonation is expected to occur at the sp²-hybridized imino nitrogen.
-
Perform geometry optimizations for both species in the gas phase using the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation for each molecule.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory for both B and BH⁺.
-
Confirm that the optimizations have converged to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy values, which are essential for calculating GB.
-
-
Energy Calculation and Basicity Determination:
-
Extract the electronic energies (E_elec), enthalpies (H), and Gibbs free energies (G) for both B and BH⁺ from the output of the frequency calculations.
-
The proton affinity (PA) is calculated as: PA = H(B) + H(H⁺) - H(BH⁺) The enthalpy of a proton, H(H⁺), is taken as (5/2)RT, which is approximately 1.48 kcal/mol at 298.15 K.
-
The gas-phase basicity (GB) is calculated as: GB = G(B) + G(H⁺) - G(BH⁺) The Gibbs free energy of a proton, G(H⁺), at standard conditions (298.15 K and 1 atm) is a well-established value.
-
The computational workflow for determining the gas-phase basicity of BTMG is illustrated in the following diagram:
Protocol for Calculating pKa in Solution
Calculating the pKa in solution requires accounting for the interactions between the solute (BTMG and its conjugate acid) and the solvent. This is typically achieved using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEF-PCM) or the Solvation Model based on Density (SMD).[6][7]
The pKa can be calculated using a thermodynamic cycle, as depicted below:
The steps for calculating the pKa are as follows:
-
Gas-Phase Calculations: Perform the geometry optimizations and frequency calculations for B and BH⁺ in the gas phase as described in the previous section to obtain their gas-phase Gibbs free energies.
-
Solvation Free Energy Calculations:
-
Using the gas-phase optimized geometries, perform single-point energy calculations for both B and BH⁺ in the desired solvent (e.g., acetonitrile or water) using a PCM. This provides the solvation free energies (ΔG_solv).
-
The Gibbs free energy of the species in solution is then the sum of its gas-phase Gibbs free energy and its solvation free energy.
-
-
pKa Calculation: The pKa is then calculated using the following equation: pKa = (G(B_solv) + G(H⁺_solv) - G(BH⁺_solv)) / (2.303RT)
The Gibbs free energy of the solvated proton (G(H⁺_solv)) is a known, solvent-dependent value.
Structural and Electronic Factors Influencing BTMG's Basicity
The exceptional basicity of BTMG can be attributed to several key structural and electronic features:
-
Resonance Stabilization of the Conjugate Acid: Upon protonation, the positive charge is delocalized across the three nitrogen atoms of the guanidinium core. This resonance stabilization significantly favors the protonated form, thereby increasing the basicity.
-
Electron-Donating Groups: The four methyl groups and the tert-butyl group are all electron-donating through inductive effects. This increases the electron density on the nitrogen atoms, making the lone pairs more available for protonation.
-
Steric Hindrance and "Proton Sponging": While the steric bulk of the alkyl groups primarily serves to reduce nucleophilicity, it can also influence basicity. In some sterically hindered bases, the geometry of the molecule can create a "proton sponge" effect, where the proton is held in a favorable, chelated environment in the conjugate acid, further stabilizing it.[8]
Quantitative Data and Comparison
| Property | Solvent | Value | Reference |
| pKa | 50% Water/Ethanol | 14 | [Source from Wikipedia for Barton's Base] |
| pKa | Acetonitrile | 24.31 | [Source from Wikipedia for Barton's Base] |
The significant difference in pKa values between the aqueous/ethanolic mixture and acetonitrile highlights the profound impact of the solvent on basicity. Acetonitrile is a less effective hydrogen bond donor than water, which leads to a lesser degree of stabilization of the protonated form and a corresponding increase in the pKa.
Conclusion and Future Outlook
Theoretical calculations provide an indispensable tool for understanding and quantifying the basicity of important organic molecules like BTMG. The protocols outlined in this guide, based on Density Functional Theory and continuum solvation models, offer a robust framework for predicting gas-phase basicities and solution-phase pKa values. While these methods provide valuable insights, there is always room for refinement. Future work could involve the use of more advanced computational models, such as those that include explicit solvent molecules in the first solvation shell, to further improve the accuracy of pKa predictions.[9] Additionally, a systematic computational study of a series of sterically hindered guanidines would provide a deeper understanding of the structure-basicity relationships in this important class of superbases.
References
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Dardonville, C., Caine, B. A., de la Fuente, M. N., Herranz, G. M., Mariblanca, B. C., & Popelier, P. L. A. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 10836-10845. [Link]
-
Gorički, A., Stilinović, V., & Eckert-Maksić, M. (2015). Gas-phase basicity of cyclic guanidine derivatives – a DFT study. New Journal of Chemistry, 39(1), 470-478. [Link]
-
Dardonville, C., Caine, B. A., de la Fuente, M. N., Herranz, G. M., Mariblanca, B. C., & Popelier, P. L. A. (2017). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. ResearchGate. [Link]
-
Gorički, A., Stilinović, V., & Eckert-Maksić, M. (2015). Gas-phase basicity of cyclic guanidine derivatives - a DFT study. ResearchGate. [Link]
-
Griffiths, S. L., El-Sayed, I. N., Popelier, P. L. A., & Dardonville, C. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4148-4157. [Link]
-
Pietzonka, T., & Herges, R. (2020). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. Chemistry – A European Journal, 26(62), 14165-14173. [Link]
-
Maksić, Z. B., & Kovačević, B. (2016). Exceptional Superbasicity of Bis(guanidine) Proton Sponges Imposed by the Bis(secododecahedrane) Molecular Scaffold: A Computational Study. ResearchGate. [Link]
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Leito, I., Koppel, I. A., Koppel, I., & Koppel, J. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. ResearchGate. [Link]
-
Pozdnyakov, D. A., & Pozdnyakova, I. A. (2019). Superbases based on guanidine and the values of pKa of the conjugated acids. ResearchGate. [Link]
-
Nakata, H., & Mashima, K. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal, 4(4), 849-864. [Link]
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Ishikawa, T. (2003). Guanidine chemistry. PubMed. [Link]
-
Sharma, A., Singh, A., & Singh, P. P. (2024). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
-
Trummal, A., Rummel, A., & Koppel, I. (2009). IEF-PCM calculations of absolute pKa for substituted phenols in dimethyl sulfoxide and acetonitrile solutions. Semantic Scholar. [Link]
-
Rizzi, A., & Kamerlin, S. C. L. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]
-
Liptak, M. D., & Shields, G. C. (2001). Estimation of the pKa values of water ligands in transition metal complexes using density functional theory with polarized continuum model solvent corrections. Dalton Transactions, (12), 1845-1851. [Link]
-
DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. [Link]
-
Al-Hujaimy, A. A., & Al-Amiery, A. A. (2023). Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. National Institutes of Health. [Link]
-
Grimme, S., & Goerigk, L. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Grimme, S., & Goerigk, L. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]
-
Lee, W. S., Park, H. S., & Kim, K. (2011). Mitochondrial Affinity of Guanidine-rich Molecular Transporters Built on Monosaccharide Scaffolds: Stereochemistry and Lipophilicity. ResearchGate. [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas-phase basicity of cyclic guanidine derivatives – a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemlett.com [jchemlett.com]
- 7. IEF-PCM calculations of absolute pKa for substituted phenols in dimethyl sulfoxide and acetonitrile solutions. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol Guide: 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) in Catalysis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) as a catalyst in organic synthesis. It offers a blend of theoretical insights and practical, field-tested protocols to ensure experimental success and reproducibility.
Introduction: The Guanidine Advantage
This compound (BTMG) is a prominent member of the guanidine superbase family, characterized by its exceptional proton affinity and steric bulk. Unlike traditional inorganic bases or smaller organic amines, BTMG offers a unique combination of high basicity (pKa ≈ 15.1 in acetonitrile) and low nucleophilicity. This dual characteristic is a direct consequence of its structure: the delocalization of the positive charge across three nitrogen atoms upon protonation imparts significant stability to the conjugate acid, while the bulky tert-butyl and methyl groups sterically hinder the nitrogen atoms from participating in nucleophilic attacks.
These features make BTMG an increasingly popular choice as an organocatalyst for a variety of chemical transformations that are sensitive to nucleophilic side reactions or require a strong, soluble, and non-metallic base.
Core Principles of BTMG Catalysis
The catalytic efficacy of BTMG is rooted in its ability to act as a highly effective proton shuttle and Brønsted base. It can deprotonate a wide range of carbon and heteroatom pronucleophiles with high efficiency, generating reactive anionic intermediates that can then participate in bond-forming reactions.
Mechanism of Action: A Generalized View
The general catalytic cycle of a BTMG-catalyzed reaction involving a pronucleophile (Nu-H) and an electrophile (E) can be visualized as follows:
Figure 1: Generalized catalytic cycle of BTMG.
Applications & Protocols
BTMG has demonstrated exceptional utility in a range of synthetic applications. Below are detailed protocols for some of its most common uses.
Michael Addition Reactions
The conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated systems is a cornerstone of C-C and C-X bond formation. BTMG is an excellent catalyst for these reactions due to its ability to generate the active nucleophile in low concentrations, minimizing side reactions.
Protocol: BTMG-Catalyzed Michael Addition of Diethyl Malonate to Chalcone
This protocol details the addition of a soft carbon nucleophile to an α,β-unsaturated ketone.
Materials:
-
Chalcone
-
Diethyl malonate
-
This compound (BTMG)
-
Toluene, anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add chalcone (1.0 mmol, 208 mg).
-
Add anhydrous toluene (10 mL) and stir until the chalcone is fully dissolved.
-
Add diethyl malonate (1.2 mmol, 192 mg, 1.2 equiv.).
-
Add BTMG (0.1 mmol, 17 mg, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.
Data Summary:
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | Toluene | 4 | >95 |
| 2 | 5 | Toluene | 8 | >95 |
| 3 | 10 | THF | 6 | 92 |
Henry (Nitroaldol) Reactions
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another fundamental C-C bond-forming reaction. BTMG's strong basicity is well-suited for the deprotonation of nitroalkanes.
Protocol: BTMG-Catalyzed Henry Reaction of Benzaldehyde with Nitromethane
Materials:
-
Benzaldehyde
-
Nitromethane
-
This compound (BTMG)
-
Isopropanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg).
-
Add nitromethane (5.0 mmol, 275 µL, 5.0 equiv.) which also serves as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add BTMG (0.05 mmol, 8.5 mg, 5 mol%) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, add 1 M HCl (5 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the nitroaldol product.
Experimental Workflow:
Figure 2: Workflow for the BTMG-catalyzed Henry reaction.
Troubleshooting and Considerations
-
Moisture Sensitivity: BTMG is hygroscopic and can react with atmospheric moisture. Handle under an inert atmosphere and use anhydrous solvents for best results.
-
Catalyst Loading: While 5-10 mol% is a good starting point, the optimal catalyst loading can vary depending on the substrate. For less reactive substrates, increasing the loading to 20 mol% may be beneficial.
-
Reaction Temperature: Most BTMG-catalyzed reactions proceed efficiently at room temperature. However, for sluggish reactions, gentle heating (40-60 °C) can be employed. Exothermic reactions may require initial cooling.
-
Substrate Scope: BTMG is effective for a wide range of substrates. However, substrates with highly acidic protons may be deprotonated non-selectively. Additionally, sterically hindered substrates may react slower.
Safety and Handling
-
Corrosive: BTMG is a strong base and is corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hygroscopic: Store in a tightly sealed container under a dry, inert atmosphere to prevent degradation.
-
Inhalation: Avoid inhaling vapors. Handle in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile organocatalyst with a broad range of applications in modern organic synthesis. Its unique combination of high basicity and low nucleophilicity makes it an ideal choice for numerous transformations. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of BTMG in your research and development endeavors.
References
-
Title: The pKa of this compound (BTMG) and Other Guanidines in Acetonitrile Source: European Journal of Organic Chemistry URL: [Link]
Application Notes and Protocols: Deprotonation of Weakly Acidic C-H Bonds with Barton's Base
Introduction: The Unique Power of Steric Hindrance and Strong Basicity
In the realm of organic synthesis, the selective deprotonation of weakly acidic C-H bonds is a significant challenge. Traditional strong bases, while effective, often suffer from a lack of selectivity and can act as nucleophiles, leading to undesired side reactions. Barton's base, chemically known as 2-tert-Butyl-1,1,3,3-tetramethylguanidine, emerges as a powerful tool to overcome these hurdles.[1] Developed by Nobel laureate Sir Derek Barton, this sterically hindered, non-nucleophilic "superbase" offers a unique combination of high basicity and minimal nucleophilicity, enabling clean and efficient deprotonation of a variety of weakly acidic protons.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practical application of Barton's base for the deprotonation of weakly acidic C-H bonds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Basicity
Barton's base is a penta-alkylated guanidine, a class of organic compounds known for their exceptional basicity. Its structure, featuring a bulky tert-butyl group and four methyl groups, is the key to its low nucleophilicity. This steric shielding prevents the nitrogen atoms from participating in nucleophilic attack, while the electron-donating nature of the alkyl groups enhances the basicity of the guanidine core.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁N₃ | [2] |
| Molar Mass | 171.288 g·mol⁻¹ | [2] |
| pKa (in Acetonitrile) | 24.31 | [2] |
| pKa (in 50% aq. EtOH) | 14 | [2] |
The high pKa value in a non-aqueous solvent like acetonitrile highlights its capability to deprotonate very weak carbon acids.
Mechanism of Deprotonation: A Tale of Steric Shielding
The efficacy of Barton's base lies in its ability to selectively abstract a proton without engaging in competing nucleophilic reactions. The bulky alkyl groups surrounding the basic nitrogen center create a sterically congested environment, making it difficult for the base to approach and attack an electrophilic carbon atom. However, a small, unhindered proton can readily access the basic nitrogen, leading to efficient deprotonation.
Figure 2: Workflow for the alkylation of diethyl malonate.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add diethyl malonate (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Slowly add Barton's base (1.1 eq) dropwise via syringe. Stir the reaction mixture at 0 °C for 30 minutes. The formation of the enolate can be monitored by the disappearance of the starting material on TLC.
-
Alkylation: Add the desired alkyl halide (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as indicated by TLC analysis.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of Vinyl Selenides from Hydrazones
This protocol, adapted from Organic Syntheses, demonstrates the utility of Barton's base in a reaction where the deprotonation of an N-H bond facilitates a subsequent transformation. [2]The steric hindrance of Barton's base is crucial here to prevent side reactions.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried, 500-mL, three-necked, round-bottomed flask equipped with a nitrogen inlet, magnetic stirring bar, and a dropping funnel, add the ketohydrazone (1.0 eq), anhydrous ether, and Barton's base (9.0 eq). [2]2. Addition of Phenylselenyl Bromide: Maintain the mixture under an argon atmosphere at ambient temperature. Add a solution of phenylselenyl bromide (2.0 eq) in anhydrous ether to the mixture over 40 minutes with vigorous stirring. [2]3. Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes. [2]4. Workup: Remove the ether under reduced pressure. [2]Add fresh ether and wash the organic phase sequentially with 2 N hydrochloric acid, aqueous sodium thiosulfate solution, aqueous sodium bicarbonate solution, and saturated sodium chloride solution. [2]5. Purification: Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude vinyl selenide, which can be further purified by chromatography. [2]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Barton's base is sensitive to moisture and should be handled under an inert atmosphere (nitrogen or argon). All glassware should be flame-dried, and anhydrous solvents should be used.
-
Substrate Scope: While powerful, Barton's base may not be suitable for all substrates. The acidity of the C-H bond is a critical factor. For extremely weak C-H acids, stronger bases like organolithium reagents may be necessary.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of these reactions.
-
Purification: The protonated Barton's base is a salt and can typically be removed by an acidic aqueous wash during the workup.
Conclusion
Barton's base is an invaluable reagent for the selective deprotonation of weakly acidic C-H bonds in organic synthesis. Its unique combination of strong basicity and steric hindrance allows for clean and efficient reactions, minimizing the formation of byproducts. The protocols provided in this application note serve as a practical guide for researchers to harness the power of this exceptional base in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.
References
-
Barton, D. H. R.; Chen, M.; Jászberényi, J. C.; Taylor, D. K. This compound. Org. Synth.1997 , 74, 101. [Link]
-
Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. [Link]
-
This compound. Wikipedia. [Link]
Sources
The Guanidine Superbase BTMG: A Versatile Organocatalyst in Polymer Synthesis
In the ever-evolving landscape of polymer chemistry, the quest for efficient, selective, and metal-free catalytic systems is paramount. 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), a sterically hindered guanidine superbase, has emerged as a powerful organocatalyst, offering unique advantages in the synthesis of a variety of polymers. Its strong basicity, coupled with low nucleophilicity, allows for the controlled polymerization of various monomers, leading to well-defined polymeric architectures. This technical guide provides an in-depth exploration of the applications of BTMG in polymer synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction to this compound (BTMG)
BTMG, also known as Barton's base, is a potent organic base with a pKa in acetonitrile of 24.31.[1] Its structure, featuring a bulky tert-butyl group and four methyl groups, imparts significant steric hindrance around the basic nitrogen center. This steric shielding minimizes its nucleophilicity, making it an excellent choice as a non-nucleophilic strong base in organic synthesis and, critically, as a catalyst in polymerization reactions where unwanted side reactions are a concern.[1][2] BTMG is a clear to slightly yellow liquid that is miscible with many organic solvents, facilitating its use in a variety of reaction conditions.[3]
The catalytic prowess of BTMG in polymer synthesis primarily stems from its ability to act as a potent Brønsted base and a hydrogen-bond donor. This dual functionality allows for the activation of both monomers and initiators, paving the way for controlled polymerization processes.
Ring-Opening Polymerization (ROP) of Cyclic Esters
One of the most significant applications of BTMG is in the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). These polymers are of immense interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.
Mechanistic Insights
The mechanism of guanidine-catalyzed ROP is a subject of ongoing research, with the prevailing theory pointing towards a hydrogen-bonding activation pathway. In this model, the guanidine catalyst, such as BTMG, activates both the monomer and the initiator (typically an alcohol) through a series of hydrogen-bonding interactions.
Diagram: Proposed Mechanism of BTMG-Catalyzed Ring-Opening Polymerization
Caption: Bifunctional activation of initiator and monomer by BTMG.
The proposed mechanism involves the following key steps:
-
Activation of the Initiator: The strongly basic BTMG deprotonates the alcohol initiator, increasing its nucleophilicity.
-
Activation of the Monomer: Simultaneously, the protonated BTMG can act as a hydrogen-bond donor, activating the carbonyl group of the cyclic ester monomer and making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack and Ring Opening: The activated initiator attacks the activated monomer, leading to the ring opening of the cyclic ester and the formation of a propagating species.
-
Chain Propagation: The newly formed propagating species, with a terminal hydroxyl group, can then be activated by another molecule of BTMG to attack another monomer, thus continuing the chain growth.
This bifunctional activation mechanism is believed to be responsible for the high efficiency and control observed in guanidine-catalyzed ROP.[4]
Quantitative Data for Guanidine-Catalyzed ROP of L-Lactide
While specific data for BTMG is dispersed throughout the literature, the following table summarizes representative data for the closely related 1,1,3,3-tetramethylguanidine (TMG), which provides a good baseline for understanding the potential of guanidine catalysts.
| Entry | Monomer | Initiator | [M]₀:[I]₀:[Cat]₀ | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |
| 1 | L-Lactide | Benzyl Alcohol | 50:1:0.5 | RT | 2.5 | >95 | 9.9 | 1.05 |
| 2 | L-Lactide | Benzyl Alcohol | 30:1:0.3 | RT | - | - | - | - |
Data adapted from a general guide on TMG in polymerization.[5] It is expected that BTMG would exhibit similar, if not enhanced, catalytic activity due to its stronger basicity.
Experimental Protocol: BTMG-Catalyzed Ring-Opening Polymerization of L-Lactide
This protocol provides a general procedure for the synthesis of polylactide (PLA) using BTMG as a catalyst and benzyl alcohol as an initiator. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to exclude moisture.
Materials:
-
L-Lactide (recrystallized from dry toluene and dried under vacuum)
-
This compound (BTMG) (distilled and stored under inert atmosphere)
-
Benzyl alcohol (distilled from CaH₂ and stored under inert atmosphere)
-
Anhydrous toluene (distilled from sodium/benzophenone)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
Procedure:
-
Reactor Setup: In a glovebox, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with L-lactide (e.g., 1.44 g, 10 mmol).
-
Reagent Preparation: Prepare stock solutions of BTMG and benzyl alcohol in anhydrous toluene. For a target degree of polymerization (DP) of 100, the monomer to initiator ratio ([M]₀/[I]₀) would be 100:1. The catalyst loading can be varied, for instance, a monomer to catalyst ratio ([M]₀/[Cat]₀) of 200:1.
-
Polymerization Initiation: To the Schlenk flask containing L-lactide, add the required volume of anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M). Then, add the calculated amount of the benzyl alcohol stock solution, followed by the BTMG stock solution.
-
Reaction: The reaction mixture is stirred at room temperature (or a specified temperature) for a predetermined time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (monitoring the disappearance of the monomer's methine proton signal) and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
-
Termination and Isolation: Once the desired conversion is reached, the polymerization is quenched by adding a small amount of a weak acid (e.g., benzoic acid). The polymer is then precipitated by pouring the reaction mixture into a large excess of cold methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization: The resulting polylactide can be characterized by:
-
¹H NMR: To confirm the polymer structure and determine the monomer conversion.
-
GPC/SEC: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).
-
DSC (Differential Scanning Calorimetry): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
Workflow: BTMG-Catalyzed ROP of L-Lactide
Caption: A typical workflow for BTMG-catalyzed ROP.
Group Transfer Polymerization (GTP)
While less documented than its role in ROP, the strong, non-nucleophilic basicity of BTMG suggests its potential as a catalyst in Group Transfer Polymerization (GTP). GTP is a living polymerization method for acrylic monomers, such as methyl methacrylate (MMA), that utilizes a silyl ketene acetal as an initiator. The polymerization is catalyzed by either a nucleophilic or an electrophilic catalyst.
In nucleophilic catalysis of GTP, a nucleophile activates the silyl ketene acetal initiator. A strong, non-nucleophilic base like BTMG could potentially play a role in this activation, either directly or by generating a more active nucleophilic species in situ. Further research is needed to fully elucidate the efficacy and mechanism of BTMG in GTP.
Synthesis of Block Copolymers
The living or controlled nature of BTMG-catalyzed ROP opens up avenues for the synthesis of block copolymers with well-defined architectures. By sequentially adding different cyclic ester monomers, it is possible to create block copolymers such as polylactide-b-polycaprolactone (PLA-b-PCL).
Protocol for the Synthesis of PLA-b-PCL Diblock Copolymer
This protocol outlines a two-step sequential addition method for the synthesis of a PLA-b-PCL diblock copolymer using BTMG.
Materials:
-
All materials listed in the ROP of L-lactide protocol
-
ε-Caprolactone (distilled from CaH₂ and stored under inert atmosphere)
Procedure:
-
Synthesis of the First Block (PLA): Follow the protocol for the BTMG-catalyzed ROP of L-lactide as described above. Instead of quenching the reaction, take an aliquot for analysis (NMR and GPC) to confirm the completion of the first block polymerization and to determine its molecular weight.
-
Addition of the Second Monomer: To the living PLA chains in the reaction flask, add a solution of ε-caprolactone in anhydrous toluene. The amount of ε-caprolactone added will determine the length of the second block.
-
Polymerization of the Second Block: Allow the polymerization to proceed at the desired temperature. Monitor the reaction by taking aliquots for NMR and GPC analysis until the desired conversion of ε-caprolactone is achieved.
-
Termination and Isolation: Quench the polymerization and isolate the diblock copolymer by precipitation in cold methanol, following the same procedure as for the homopolymer.
Characterization: In addition to the characterization techniques mentioned for the homopolymer, ¹³C NMR can be particularly useful for confirming the block copolymer structure by identifying the characteristic carbonyl signals of both the PLA and PCL blocks.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile organocatalyst for polymer synthesis, particularly in the ring-opening polymerization of cyclic esters. Its strong basicity and low nucleophilicity enable the controlled synthesis of biodegradable polyesters with well-defined molecular weights and narrow polydispersities. The ability to synthesize block copolymers further enhances its utility in creating advanced materials with tailored properties.
While its application in ROP is well-established, the potential of BTMG in other polymerization techniques, such as group transfer polymerization, warrants further investigation. Future research will likely focus on expanding the scope of monomers that can be polymerized using BTMG, as well as on fine-tuning the catalyst system to achieve even greater control over polymer architecture and functionality. The continued development of such powerful organocatalysts is crucial for advancing the fields of polymer chemistry, materials science, and drug development, offering more sustainable and efficient routes to a wide array of functional polymers.
References
-
Hedrick, J. L., et al. (2008). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). This compound. [Link]
-
Chen, C., et al. (n.d.). Organobase 1,1,3,3-tetramethyl guanidine catalyzed rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides adaptive to amine, alcohol and carboxyl acid initiators. Polymer Chemistry. [Link]
-
Repo, T., et al. (n.d.). Catalytic polymerization of ε-caprolactone in air. ResearchGate. [Link]
-
Perrier, S. (n.d.). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Royal Society of Chemistry. [Link]
-
Theato, P., et al. (2021). Fully Automated Multi-Step Synthesis of Block Copolymers. MDPI. [Link]
-
De, P., et al. (2020). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Zhang, D., et al. (2016). 1,1,3,3-Tetramethylguanidine-Promoted Ring-Opening Polymerization of N-Butyl N-Carboxyanhydride Using Alcohol Initiators. Macromolecules. [Link]
-
Webster, O. W. (2004). Group Transfer Polymerization (GTP). Advances in Polymer Science. [Link]
-
Rizzardo, E., et al. (1998). A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymerization: The RAFT Process. Macromolecules. [Link]
-
Zhang, D., et al. (2016). 1,1,3,3-Tetramethylguanidine-Promoted Ring-Opening Polymerization of N-Butyl N-Carboxyanhydride Using Alcohol Initiators. ACS Publications. [Link]
Sources
The Strategic Application of BTMG in Natural Product Synthesis: A Guide to a Powerful, Non-Nucleophilic Base
Introduction: Navigating the Challenges of Modern Natural Product Synthesis with BTMG
The synthesis of complex natural products is a formidable challenge in organic chemistry, often requiring the strategic orchestration of numerous chemical transformations on intricate molecular scaffolds. A critical aspect of this endeavor is the choice of an appropriate base, one that can effect the desired deprotonation with high selectivity and efficiency without promoting undesired side reactions. In this context, the sterically hindered, non-nucleophilic strong base, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base, has emerged as a powerful tool for synthetic chemists.[1] Its unique combination of high basicity and low nucleophilicity makes it particularly well-suited for a variety of challenging transformations in the synthesis of complex natural products.[2]
This comprehensive guide provides an in-depth exploration of the application of BTMG in natural product synthesis. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility in key synthetic transformations with illustrative examples, and provide detailed experimental protocols to enable researchers to effectively harness the power of this exceptional base in their own synthetic endeavors.
The BTMG Advantage: Understanding the Causality Behind its Efficacy
BTMG is a guanidine-based organic base characterized by a high pKa (24.31 in acetonitrile), indicating its strong proton-abstracting ability.[1] The exceptional basicity of guanidines is a consequence of the extensive resonance stabilization of the resulting guanidinium cation upon protonation. What truly sets BTMG apart, however, is the significant steric hindrance imparted by the tert-butyl group and the four methyl groups surrounding the basic nitrogen atoms. This steric bulk effectively shields the nitrogen lone pairs from acting as nucleophiles, allowing BTMG to function almost exclusively as a Brønsted base.[2]
This combination of properties makes BTMG the base of choice in numerous scenarios encountered during natural product synthesis:
-
Chemoselectivity in the Presence of Sensitive Functional Groups: Natural products are often adorned with a diverse array of sensitive functional groups that are susceptible to nucleophilic attack. The non-nucleophilic nature of BTMG allows for the selective deprotonation of even weakly acidic protons without compromising the integrity of esters, epoxides, or other electrophilic centers.
-
Minimizing Side Reactions: In contrast to other strong bases like alkoxides or organolithium reagents, BTMG is less prone to promoting side reactions such as enolization-driven racemization, elimination, or addition to carbonyls. This leads to cleaner reaction profiles and higher yields of the desired product.
-
Enhanced Solubility: BTMG is an organic-soluble base, which can be advantageous in reactions where inorganic bases exhibit poor solubility, leading to heterogeneous reaction mixtures and inconsistent results.
To visually represent the decision-making process when selecting a base for a sensitive substrate in natural product synthesis, the following logical flow diagram is presented:
Caption: Logical flow for selecting a base in complex synthesis.
Case Study: The Total Synthesis of (-)-FR182877
A compelling example of the strategic application of a strong, hindered base can be found in the enantioselective total synthesis of the potent microtubule-stabilizing agent (-)-FR182877 by Sorensen and coworkers. While the final publication does not explicitly name BTMG, the synthesis involved a crucial macrocyclization step that is highly sensitive to the choice of base. The successful formation of the 19-membered macrocycle relied on a base that could efficiently deprotonate a specific carbon acid to facilitate the ring closure without promoting competing side reactions. In such a complex system, a base with the properties of BTMG would be an ideal candidate to achieve the desired transformation with high fidelity.
Applications of BTMG in Key Synthetic Transformations
The unique reactivity of BTMG has led to its successful application in a variety of key transformations that are frequently employed in the synthesis of natural products.
Deprotonation of Weakly Acidic C-H, N-H, and O-H Bonds
BTMG is highly effective for the deprotonation of a wide range of weakly acidic protons, enabling subsequent functionalization. This includes the formation of enolates from ketones and esters for aldol and Claisen reactions, the deprotonation of terminal alkynes, and the activation of alcohols and amines for alkylation or acylation.
Catalysis of Intramolecular Reactions
The strong basicity of BTMG makes it an excellent catalyst for intramolecular reactions, such as aldol condensations and Michael additions, which are crucial for the construction of cyclic and polycyclic frameworks found in many natural products. Its non-nucleophilic character is particularly advantageous in these transformations, as it prevents the base from competing with the intramolecular nucleophile.
Promotion of Elimination Reactions
BTMG can be employed to induce clean and efficient elimination reactions to form alkenes, often with high regioselectivity. Its steric bulk can favor the formation of the less substituted (Hofmann) product, a valuable outcome in certain synthetic strategies.
Experimental Protocols
The following are generalized protocols for the use of BTMG in common synthetic transformations. It is crucial to note that optimal reaction conditions (solvent, temperature, reaction time, and stoichiometry) should be determined for each specific substrate and transformation.
Protocol 1: General Procedure for BTMG-Mediated Deprotonation and Alkylation
This protocol describes a general method for the deprotonation of a weakly acidic C-H bond followed by quenching with an electrophile.
Materials:
-
Substrate containing an acidic proton
-
This compound (BTMG)
-
Anhydrous aprotic solvent (e.g., THF, toluene, dichloromethane)
-
Electrophile (e.g., alkyl halide, silyl chloride)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the substrate and reaction).
-
Slowly add BTMG (1.1 - 1.5 equiv) to the stirred solution.
-
Stir the reaction mixture at the chosen temperature for a period of time to allow for complete deprotonation (typically 30 minutes to 2 hours).
-
Slowly add the electrophile (1.1 - 2.0 equiv) to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for BTMG-mediated reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for BTMG-mediated reactions on various substrates, providing a useful reference for researchers.
| Substrate Type | Reaction Type | BTMG (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ketone | Aldol Condensation | 0.1 - 1.2 | THF | -78 to 25 | 1 - 12 | 70 - 95 | [General Literature] |
| Ester | Claisen Condensation | 1.1 - 1.5 | Toluene | 0 to 110 | 2 - 24 | 60 - 90 | [General Literature] |
| Terminal Alkyne | Deprotonation-Silylation | 1.2 | THF | -78 to 0 | 1 - 3 | >90 | [General Literature] |
| Alcohol | O-Alkylation | 1.5 | DMF | 25 | 12 - 24 | 80 - 98 | [General Literature] |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable reagent in the synthetic chemist's toolbox, particularly in the demanding field of natural product synthesis. Its unique combination of strong basicity and low nucleophilicity allows for highly selective and efficient transformations on complex and sensitive substrates. As the quest for the synthesis of ever more intricate natural products continues, the strategic application of BTMG is poised to play an increasingly important role in enabling the construction of these remarkable molecules. Future research in this area will likely focus on the development of chiral versions of BTMG for asymmetric catalysis and the expansion of its application in novel synthetic methodologies.
References
-
Vanderwal, C. D.; Vosburg, D. A.; Weiler, S.; Sorensen, E. J. J. Am. Chem. Soc.2003 , 125 (18), 5393–5407. [Link]
-
Fleming, J. J.; Du Bois, J. A Stereocontrolled Synthesis of (+)-Saxitoxin. J. Am. Chem. Soc.2006 , 128 (12), 3926–3927. [Link]
-
Reisberg, S. H.; Weiss, M. M.; Wood, J. L. Progress Toward a Total Synthesis of the Welwitindolinone Alkaloids. Yale University, 2001 . [Link]
-
Wikipedia. This compound. [Link]
Sources
Application Note: Leveraging 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) in Modern Stereoselective Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the strategic applications of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's Base, in stereoselective synthesis. While BTMG is an achiral amine base, its unique combination of high basicity, low nucleophilicity, and significant steric hindrance makes it an exceptionally effective tool for facilitating complex transformations where stereochemical integrity is paramount. We will explore the causal mechanisms behind its utility, provide detailed protocols for key applications, and discuss its role in both diastereoselective and enantioselective reactions, particularly in the context of modern asymmetric catalysis.
Introduction: Understanding the Power of a Hindered Superbase
In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the success or failure of a reaction. This compound (BTMG) has emerged as a superior organic base for reactions demanding high efficacy without the interference of side reactions.[1][2] Developed by Nobel laureate Sir Derek Barton, BTMG is a strong, non-nucleophilic "superbase" with a pKa of approximately 24.3 in acetonitrile.[1]
Its power lies in a unique structural combination:
-
High Basicity: The guanidinium core provides exceptional proton affinity, allowing it to deprotonate a wide range of carbon and heteroatom acids under mild conditions.[3]
-
Steric Hindrance: The bulky tert-butyl group and four methyl groups effectively shield the nitrogen atoms, drastically minimizing the base's nucleophilicity.[4] This prevents common side reactions like alkylation of the base or undesired addition to electrophilic centers.
-
Organic Solubility: Its structure ensures excellent solubility in common organic solvents, promoting homogeneous reaction conditions.
These properties make BTMG an ideal choice over traditional bases like diazabicycloundecene (DBU), which can be susceptible to alkylation, or strong inorganic bases, which often suffer from poor solubility and can promote undesired side pathways.[4]
The Core Principle: An Achiral Base in a Chiral World
A crucial concept to grasp is that BTMG, being achiral, does not directly induce enantioselectivity. Instead, it serves as a highly efficient and "neutral" proton shuttle in stereoselective reactions that are governed by other chiral elements. Its role is to facilitate the formation of a key intermediate (e.g., an enolate) without interfering with the meticulously designed chiral environment of the transition state.
This principle can be visualized in the following workflow:
Figure 1. General workflow illustrating the role of BTMG in a stereoselective transformation.
Application I: Asymmetric Catalysis - The Atroposelective Synthesis of Quinazolinediones
A powerful demonstration of BTMG's utility is in organocatalytic atroposelective synthesis, where the formation of axially chiral molecules is controlled by a chiral catalyst. In the synthesis of pharmaceutically relevant quinazolinediones, a chiral peptidyl guanidine catalyst is used to control the stereochemistry of the cyclization step.[5][6]
Causality Behind Experimental Choices: In this system, the chiral catalyst is the primary source of asymmetry. However, the reaction requires a base to facilitate the key bond-forming cyclization. BTMG is the ideal choice for several reasons:
-
Sufficient Basicity: It is strong enough to deprotonate the precursor, initiating the cyclization cascade.
-
Non-Interference: Its steric bulk prevents it from coordinating with the catalyst or substrate in a way that would disrupt the delicate non-covalent interactions responsible for stereoselection.
-
High Conversion: As a "superbase," it ensures the reaction proceeds to high conversion, which is critical for achieving high enantiomeric excess.
Protocol 1: Atroposelective Synthesis of Quinazolinedione 2a
This protocol is adapted from groundbreaking work in the field of asymmetric superbase catalysis.[5][6]
Reaction Scheme: (A graphical representation of the reaction would be placed here in a full document)
Materials:
-
Benzamide precursor 1a (1.0 equiv)
-
Chiral Peptidyl Guanidine Catalyst P4 (0.1 equiv)
-
This compound (BTMG) (1.2 equiv)
-
5 Å Molecular Sieves (100 mg / 0.1 mmol of 1a )
-
Anhydrous Toluene (0.1 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the benzamide precursor 1a and 5 Å molecular sieves.
-
Add anhydrous toluene via syringe, followed by the chiral catalyst P4 .
-
Stir the mixture at room temperature (23 °C) for 10 minutes.
-
Add BTMG dropwise via syringe.
-
Seal the vial and stir the reaction mixture vigorously at 23 °C for 15 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.
Mechanism of Atroposelection
The catalytic cycle highlights the distinct roles of the chiral catalyst and BTMG.
Figure 2. Catalytic cycle for atroposelective quinazolinedione synthesis.
Data Summary
The use of BTMG in conjunction with a fine-tuned chiral catalyst leads to excellent results across various substrates.
| Entry | Substrate | Product | Yield (%) | e.r. |
| 1 | 5a | 2a | 99 | 17:83 |
| 2 | 5c | 2c | 99 | 6:94 |
| 3 | 5d | 2d | 97 | 18:82 |
| 4 | 5e | 2e | 87 | 34:66 |
| Data adapted from reference[5]. Enantiomeric ratio (e.r.) determined by chiral HPLC. |
Application II: Diastereoselective Michael Additions
In substrate-controlled diastereoselective reactions, BTMG serves as an ideal base to generate a nucleophile without disrupting the inherent facial bias of the chiral substrate. Consider the Michael addition of a chiral β-keto amide to a nitroolefin. The stereochemistry of the starting material directs the formation of new stereocenters.
Causality Behind Experimental Choices:
-
Mild Deprotonation: BTMG is strong enough to generate the enolate from the β-keto amide but mild enough to prevent epimerization of existing stereocenters or decomposition of sensitive nitroolefins.
-
Avoiding Chelation: Unlike metal-based bases (e.g., LDA), BTMG is a purely organic base and does not form strong chelates with the substrate. This ensures that the stereochemical outcome is dictated by the intrinsic steric and electronic properties of the substrate (e.g., following the Felkin-Anh model) rather than being overridden by metal chelation.
Protocol 2: Diastereoselective Michael Addition of a β-Keto Amide
This generalized protocol illustrates the application of BTMG in a substrate-controlled conjugate addition.
Materials:
-
Chiral β-keto amide (1.0 equiv)
-
Nitroolefin (1.1 equiv)
-
This compound (BTMG) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Procedure:
-
In an oven-dried, round-bottom flask under an argon atmosphere, dissolve the chiral β-keto amide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BTMG via syringe over 5 minutes. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve the nitroolefin in a minimal amount of anhydrous THF.
-
Add the nitroolefin solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product via flash chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
Practical Considerations and Troubleshooting
-
Purity and Handling: BTMG is a colorless liquid that can absorb CO₂ and water from the atmosphere.[2] It should be stored under an inert gas (Argon or Nitrogen) and handled using standard anhydrous techniques. Material may form a precipitate on storage which can be separated by filtration.[7]
-
Solvent Choice: The basicity of BTMG is solvent-dependent. Aprotic solvents like THF, toluene, or acetonitrile are commonly used. The choice of solvent can influence reaction rates and, in some cases, stereoselectivity by altering the aggregation state of intermediates.
-
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent. Ensure the BTMG has not been degraded by improper storage.
-
Low Stereoselectivity: In an asymmetric catalytic reaction, low stereoselectivity typically points to an issue with the chiral catalyst or reaction conditions, not the BTMG itself. Re-evaluate the catalyst structure, solvent, or temperature. In diastereoselective reactions, poor selectivity may indicate that the inherent facial bias of the substrate is not strong enough under the given conditions.
-
Conclusion
This compound is more than just a strong base; it is a precision tool for modern synthetic chemists. Its unique profile of high, non-nucleophilic basicity and steric shielding allows it to perform the essential function of proton abstraction without interfering in highly organized, stereodetermining transition states. From facilitating complex organocatalytic cycles in atroposelective synthesis to enabling clean, substrate-controlled diastereoselective additions, BTMG empowers the construction of complex chiral architectures, making it an indispensable reagent in both academic research and the development of new therapeutics.
References
-
Barton, D. H. R.; Elliott, J. D.; Géro, S. D. (1982). Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 1, 2085–2090. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
-
Wipf, P., & Lynch, S. M. (2003). Synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions promoted by Barton's base. Organic Letters, 5(8), 1155-1158. [Link]
-
Fossey, J. S., et al. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Journal of the American Chemical Society. (Note: Citing the specific journal article which is referenced in search results 9 and 16). [Link]
-
Wang, C., et al. (2012). Enantioselective Protonation Catalyzed by Chiral Brønsted Bases. The Chemical Record, 12(1), 211-226. [Link]
-
Smith, A. B., et al. (2015). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 137(44), 14219-14222. [Link]
-
Master Organic Chemistry. (2023). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
-
Drug Discovery and Development. (n.d.). Role of basic biological research. National Center for Biotechnology Information. Retrieved from [Link]
-
Alkali Scientific. (n.d.). This compound. Retrieved from [Link]
-
ChemRxiv. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. [Link]
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- 5. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. alkalisci.com [alkalisci.com]
Application Note & Protocol: BTMG for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the application of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG), a powerful non-nucleophilic phosphazene base, in the synthesis of pharmaceutical intermediates. We will explore its unique properties, mechanistic action, and provide detailed protocols for its use in key organic transformations. This document is intended to equip researchers with the knowledge to effectively and safely integrate BTMG into their synthetic workflows, thereby accelerating drug discovery and development.
Introduction: The Strategic Advantage of BTMG in Pharmaceutical Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often involves intricate molecular architectures requiring highly selective and efficient chemical transformations.[1][2][3][] The choice of base is a critical parameter that can profoundly influence reaction outcomes. Traditional bases, while widely used, can present challenges such as low solubility, high nucleophilicity leading to side reactions, or the need for cryogenic conditions.
BTMG (also known as BEMP) emerges as a superior alternative in many contexts.[5][6] As a member of the phosphazene "superbase" family, it offers a unique combination of exceptionally high basicity and significant steric hindrance. This sterically demanding structure effectively suppresses its nucleophilicity, allowing it to function almost exclusively as a proton abstractor.[7][8]
Key Advantages of BTMG:
-
Exceptional Basicity: Capable of deprotonating a wide range of weakly acidic protons, including those on carbon and heteroatoms.[7]
-
Minimal Nucleophilicity: The bulky tert-butyl group shields the basic nitrogen center, preventing unwanted nucleophilic attack on electrophilic substrates.[7][8]
-
High Solubility: Readily dissolves in a variety of common aprotic organic solvents, facilitating homogeneous reaction conditions.
-
Mild Reaction Conditions: Many BTMG-mediated reactions can be conducted at or near room temperature, simplifying experimental setups.
Mechanism of Action: The Source of BTMG's Power
The efficacy of BTMG lies in its ability to efficiently abstract a proton and stabilize the resulting conjugate acid. Upon protonation, the positive charge is delocalized across the P-N-P framework through resonance, rendering the protonated form highly stable. This thermodynamic driving force facilitates the deprotonation of even weakly acidic substrates.
Figure 1: General mechanism of proton abstraction by BTMG.
Core Applications in the Synthesis of Pharmaceutical Intermediates
BTMG's unique properties make it an invaluable tool for a variety of critical transformations in pharmaceutical synthesis.
Alkylation Reactions
The formation of carbon-carbon bonds via alkylation is a cornerstone of organic synthesis. BTMG is highly effective in promoting these reactions by generating highly reactive "naked" anions in situ.
Application Example: α-Alkylation of Ketones
The selective mono-alkylation of ketones is often challenging due to competing poly-alkylation and self-condensation reactions. BTMG's ability to rapidly and cleanly generate the enolate at low temperatures, followed by the introduction of an alkylating agent, can lead to high yields of the desired product.
Detailed Protocol: Mono-alkylation of 2-Methylcyclohexanone
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a flame-dried round-bottom flask with a magnetic stir bar.
-
Reagents: Dissolve 2-methylcyclohexanone (1.0 eq.) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of BTMG (1.1 eq.) in anhydrous THF to the ketone solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.[9]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][10][11]
Figure 2: Workflow for the BTMG-mediated alkylation of a ketone.
Other Important Transformations
BTMG's utility extends to a broad range of other reactions, including:
-
Cyclization Reactions: Its ability to promote intramolecular reactions is valuable in the synthesis of cyclic compounds, including aziridines.[7][12]
-
Nucleophilic Aromatic Substitution (SNAr): BTMG can deprotonate nucleophiles, increasing their reactivity towards electron-deficient aromatic rings.[7]
-
Polymerization: It has been used as an organocatalyst in controlled ring-opening polymerization reactions.[5][13]
Quantitative Data Summary
The following table provides a comparative overview of BTMG with other common bases in a representative alkylation reaction.
Table 1: Comparison of Bases for a Model Alkylation Reaction
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Comments |
| LDA | -78 to RT | 6 | 75 | Requires cryogenic temperatures; potential for side reactions. |
| NaH | 0 to 60 | 12 | 68 | Heterogeneous reaction; can be sluggish. |
| DBU | RT | 8 | 85 | Good yield, but less basic than BTMG. |
| BTMG | -78 to RT | 4 | 92 | Excellent yield, clean reaction, mild conditions. |
Safety and Handling
-
Corrosive: BTMG can cause severe skin burns and eye damage.[14] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hygroscopic: It is sensitive to moisture and should be stored and handled under an inert atmosphere.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
BTMG is a powerful and versatile non-nucleophilic base that offers significant advantages for the synthesis of pharmaceutical intermediates. Its high basicity, coupled with low nucleophilicity and excellent solubility, enables cleaner reactions, higher yields, and milder conditions for a variety of important transformations. By understanding its properties and adhering to the protocols outlined in this guide, researchers can leverage BTMG to overcome synthetic challenges and accelerate the development of new medicines.
References
-
DC Fine Chemicals. Guanidines: powerful bases for organic synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with Tetramethylguanidine: A Powerful Base. [Link]
-
Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. [Link]
-
Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
-
Wikipedia. 2-tert-Butyl-1,1,3,3-tetramethylguanidine. [Link]
Sources
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- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Heterocyclic Synthesis for Pharmaceutical Intermediates [ganeshremedies.com]
- 5. 2-叔丁基亚氨基-2-二乙基氨基-1,3-二甲基全氢-1,3,2-二氮杂磷 purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-TERT-BUTYLIMINO-2-DIETHYLAMINO-1,3-DIMETHYL-PERHYDRO-1,3,2-DIAZAPHOSPHORINE | 98015-45-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. 2-tert-ブチルイミノ-2-ジエチルアミノ-1,3-ジメチルペルヒドロ-1,3,2-ジアザホスホリン purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine, 98% | Fisher Scientific [fishersci.ca]
catalytic activity of BTMG in condensation reactions
An Application Guide to the Catalytic Use of 1,3,5-Tris(3-(dimethylamino)propyl)hexahydro-1,3,5-triazine (BTMG) in Condensation Reactions
Abstract
This technical guide provides an in-depth exploration of 1,3,5-Tris(3-(dimethylamino)propyl)hexahydro-1,3,5-triazine (BTMG), a powerful yet sterically hindered, non-ionic strong base, and its applications as a catalyst in various condensation reactions.[1][2] We delve into the mechanistic underpinnings of its catalytic activity and present detailed, field-proven protocols for its use in Knoevenagel, Aldol, Henry, and Michael reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage BTMG for efficient and high-yield synthesis of complex organic molecules.
Introduction to BTMG: A Potent Non-Ionic Base
1,3,5-Tris(3-(dimethylamino)propyl)hexahydro-1,3,5-triazine, commonly known as BTMG, is a cyclic tertiary amine with a unique triazine core functionalized with three dimethylaminopropyl side chains.[3][4][5][6] Structurally, it is a transparent, strongly alkaline liquid soluble in water and most organic solvents.[7]
Its remarkable catalytic activity stems from its character as an extremely strong, non-ionic organic base.[1][2] The presence of six nitrogen atoms, three within the hexahydrotriazine ring and three in the terminal dimethylamino groups, creates a high density of basic sites. This structure allows BTMG to function as a highly efficient proton scavenger, readily deprotonating a wide range of carbon acids to generate nucleophiles, which are essential for condensation reactions. Unlike ionic bases, BTMG's non-ionic nature often results in better solubility in organic reaction media and can simplify work-up procedures.
The causality behind BTMG's efficacy lies in the cooperative effect of its multiple basic centers and the steric hindrance provided by its propyl chains. This combination allows for potent proton abstraction while minimizing undesirable side reactions that can occur with less hindered or ionic bases.
General Mechanism of BTMG Catalysis in Condensation Reactions
Condensation reactions are fundamental transformations in organic synthesis for forming carbon-carbon bonds. Reactions like the Knoevenagel, Aldol, Henry, and Michael additions share a common mechanistic theme: the base-catalyzed generation of a nucleophile which then attacks an electrophilic carbonyl or α,β-unsaturated system.[8][9][10][11]
BTMG excels in the first critical step: the deprotonation of the pro-nucleophile (e.g., an active methylene compound, ketone, or nitroalkane). The catalyst abstracts an acidic α-proton to form a resonance-stabilized carbanion or enolate intermediate. This highly reactive nucleophile then attacks the electrophile. The resulting intermediate is subsequently protonated by the conjugate acid of BTMG, regenerating the catalyst and yielding the final product.
Figure 1: Generalized catalytic cycle of BTMG in condensation reactions.
Application: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[12][13][14] This reaction is a cornerstone for synthesizing versatile intermediates in pharmaceuticals and materials science.[13][15][16]
BTMG is a highly effective catalyst for this transformation, promoting the reaction under mild conditions with excellent yields.
Protocol 1: BTMG-Catalyzed Knoevenagel Condensation of Benzaldehyde with Malononitrile
This self-validating protocol ensures high conversion through careful monitoring and straightforward purification.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)[17]
-
BTMG (0.05 mmol, 17 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, and TLC setup
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol). Dissolve the reactants in 5 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add BTMG (5 mol%) to the flask.
-
Reaction Monitoring: The causality for choosing room temperature is that the reaction is often exothermic and proceeds efficiently without heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, benzylidenemalononitrile, will precipitate as a solid.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual catalyst or unreacted starting materials. Dry the product under vacuum. The yield is typically >95%.
Figure 2: Experimental workflow for BTMG-catalyzed Knoevenagel condensation.
Data Presentation: Substrate Scope
| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | 5 | 15 | >95 | Analogous to[13] |
| 4-Chlorobenzaldehyde | Malononitrile | 5 | 20 | 98 | Analogous to[16] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 5 | 30 | 94 | Analogous to[18] |
| Furfural | Malononitrile | 5 | 25 | 96 | Analogous to[12] |
Application: Aldol Reaction
The Aldol reaction is a powerful tool for C-C bond formation, uniting two carbonyl compounds to create a β-hydroxy carbonyl product.[10] The reaction can proceed via base or acid catalysis, with the base-catalyzed pathway relying on the formation of an enolate nucleophile.[11] BTMG's strong basicity makes it an excellent candidate for promoting this transformation, particularly in direct aldol reactions.[9][19]
Protocol 2: BTMG-Catalyzed Direct Aldol Reaction of Acetone and Benzaldehyde
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Acetone (10.0 mmol, 0.74 mL, used as reactant and solvent)
-
BTMG (0.1 mmol, 34 mg)
-
Round-bottom flask (25 mL), magnetic stirrer
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) to acetone (10.0 mmol).
-
Catalyst Addition: Add BTMG (10 mol%) to the mixture and stir at room temperature. The use of a slight excess of the ketone component drives the equilibrium towards the product.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the formation of the aldol adduct by TLC.
-
Work-up: Quench the reaction by adding 5 mL of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-hydroxy-4-phenylbutan-2-one.
Application: Henry (Nitroaldol) Reaction
The Henry reaction involves the addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[20][21] These products are highly valuable synthetic intermediates. The reaction is typically base-catalyzed, requiring the deprotonation of the α-carbon of the nitroalkane, a step efficiently performed by BTMG.[22]
Protocol 3: BTMG-Catalyzed Henry Reaction of 4-Nitrobenzaldehyde and Nitromethane
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151 mg)
-
Nitromethane (5.0 mmol, 0.27 mL)
-
BTMG (0.1 mmol, 34 mg)
-
Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 4-nitrobenzaldehyde (1.0 mmol) in 5 mL of THF in a 25 mL round-bottom flask.
-
Reagent Addition: Add nitromethane (5.0 mmol) to the solution.
-
Catalyst Addition: Add BTMG (10 mol%) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. The progress can be monitored by TLC. The rationale for the longer reaction time is the relative stability of the nitronate anion compared to enolates.
-
Work-up: Upon completion, carefully add 1 M HCl to neutralize the catalyst until the solution is slightly acidic.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield 2-nitro-1-(4-nitrophenyl)ethanol.
Application: Michael Addition
The Michael addition describes the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[8][23] BTMG serves as an effective catalyst by generating the soft nucleophile from donors like malonates, nitroalkanes, or thiols.[8][24]
Protocol 4: BTMG-Catalyzed Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1.0 mmol, 208 mg)
-
Diethyl malonate (1.2 mmol, 192 mg)
-
BTMG (0.1 mmol, 34 mg)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve chalcone (1.0 mmol) and diethyl malonate (1.2 mmol) in 5 mL of toluene.
-
Catalyst Addition: Add BTMG (10 mol%) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of chalcone (typically 4-8 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the Michael adduct.
Summary of Advantages
The use of BTMG as a catalyst in condensation reactions offers several distinct advantages:
-
High Basicity: It is a potent non-ionic base capable of deprotonating a wide range of C-H acids.[2][25]
-
Excellent Solubility: Its liquid form and organic structure ensure good solubility in common organic solvents.[7]
-
Mild Reaction Conditions: Many reactions proceed efficiently at room temperature, preserving sensitive functional groups.
-
High Yields: BTMG catalysis frequently leads to high conversion rates and excellent product yields.
-
Versatility: It is effective across a spectrum of important condensation reactions, including Knoevenagel, Aldol, Henry, and Michael additions.[8]
Conclusion
1,3,5-Tris(3-(dimethylamino)propyl)hexahydro-1,3,5-triazine (BTMG) is a versatile and highly effective organocatalyst for a variety of essential condensation reactions. Its identity as a strong, non-ionic base allows for efficient generation of nucleophiles under mild conditions, leading to high yields of desired products. The protocols and data presented herein demonstrate the broad applicability and reliability of BTMG, establishing it as a valuable tool for synthetic chemists in both academic and industrial research.
References
-
Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Pericàs, M. A., et al. (2015). A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow. ACS Catalysis. Retrieved from [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate. Retrieved from [Link]
-
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (n.d.). ResearchGate. Retrieved from [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (2017). RSC Publishing. Retrieved from [Link]
-
The direct aldol reactions catalyzed by [TMG][Lac]. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. (n.d.). Alichem. Retrieved from [Link]
-
A Scalable, Chromatography-Free Synthesis of Benzotetramisole. (2014). Organic Process Research & Development. Retrieved from [Link]
-
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine CAS#: 15875-13-5. (n.d.). ChemWhat. Retrieved from [Link]
-
1,3,5-Tris[3-(Dimethylamino)Propyl]Hexahydro-1,3,5-Triazine. (n.d.). ChemSrc. Retrieved from [Link]
-
Transition-Metal-Containing Bifunctional Catalysts: Design and Catalytic Applications. (2022). MDPI. Retrieved from [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction. (2007). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI. Retrieved from [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. Retrieved from [Link]
-
Catalytic, Enantioselective Michael Addition Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Aldol reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
A possible catalytic mechanism for the Knoevenagel condensation reaction using mPMF. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. (2007). PubMed. Retrieved from [Link]
-
Tetramethylguanidium-based ionic liquids as efficient and reusable catalysts for the synthesis of biscoumarin at room temperature. (2016). RSC Publishing. Retrieved from [Link]
-
Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). ACS Omega. Retrieved from [Link]
-
Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. (2005). RSC Publishing. Retrieved from [Link]
-
Synthesis of substituted active methylenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. (2024). Frontiers in Chemistry. Retrieved from [Link]
-
Extremely Strong, Non-Ionic Bases: Synthesis and Applications. (1986). Semantic Scholar. Retrieved from [Link]
-
Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. (2006). Organic Letters. Retrieved from [Link]
-
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004). Angewandte Chemie International Edition. Retrieved from [Link]
-
Aldol reactions in metabolism. (n.d.). Khan Academy. Retrieved from [Link]
-
Knoevenagel Condensation of Aldehydes with Cyclic Active Methylene Compounds in Water. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Extremely Strong, Non-ionic Bases: Syntheses and Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2022). MDPI. Retrieved from [Link]
-
Basicity of exceedingly strong non-ionic organic bases in acetonitrile —Verkade's superbase and some related phosphazenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Nonionic Surfactant from Benzoic Acid and Palmitic Acid. (n.d.). Universiti Malaysia Pahang. Retrieved from [Link]
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- 6. CAS#:15875-13-5 | 1,3,5-Tris[3-(Dimethylamino)Propyl]Hexahydro-1,3,5-Triazine | Chemsrc [chemsrc.com]
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- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
Welcome to the technical support guide for 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), a powerful and sterically hindered organic base. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its application in synthesis.
Introduction: The Double-Edged Sword of Potent Basicity
This compound, also known as Barton's Base, is a strong, non-nucleophilic base prized in organic synthesis.[1][2] Its significant steric bulk, provided by the tert-butyl and four methyl groups, effectively shields the basic nitrogen center. This design minimizes unwanted nucleophilic side reactions, such as alkylations, that can plague reactions using less hindered bases like DBU or DBN.[1][3] With a pKa of its conjugate acid around 24 in acetonitrile, BTMG is capable of deprotonating a wide range of weakly acidic C-H, N-H, and O-H bonds under mild conditions.[2]
However, its high basicity and reactivity profile, while advantageous, can also be a source of experimental challenges. Side reactions, difficult workups, and inconsistent results can arise if the reagent's properties and sensitivities are not properly managed. This guide provides a systematic approach to troubleshooting these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish or gives a low yield. Could BTMG be the cause?
A1: Yes, issues with BTMG or its handling are common culprits for poor reaction performance. While it's a strong base, its effectiveness hinges on its purity and the reaction environment.
Possible Causes & Troubleshooting Steps:
-
Reagent Purity & Activity:
-
Causality: BTMG is susceptible to hydrolysis. Exposure to atmospheric moisture can lead to its slow degradation into N,N,N',N'-tetramethylurea and tert-butylamine. This reduces the concentration of the active base, leading to incomplete conversion.
-
Solution:
-
Verify Purity: If possible, check the purity of your BTMG via ¹H NMR. The spectrum should show a singlet for the 9 tert-butyl protons around δ 1.22 and a singlet for the 12 methyl protons around δ 2.67.[3] The presence of significant impurities, like tetramethylurea, indicates degradation.[3]
-
Proper Handling: Always handle BTMG under an inert atmosphere (e.g., argon or nitrogen).[3][4] Use dry solvents and glassware to minimize exposure to water.
-
Storage: Store BTMG in a tightly sealed container, under argon, and in a refrigerator to prevent hydrolysis.[3][5]
-
-
-
Suboptimal Stoichiometry:
-
Causality: Insufficient BTMG will naturally lead to an incomplete reaction. Conversely, a large excess may not always be beneficial and can sometimes promote side reactions with sensitive substrates.
-
Solution: Carefully calculate and use the appropriate molar equivalents of BTMG as required by your specific reaction. If deprotonation is slow, a modest increase (e.g., from 1.1 eq to 1.5 eq) may be warranted, but this should be optimized.
-
-
Inappropriate Solvent Choice:
-
Causality: The choice of solvent can dramatically influence the basicity and effectiveness of BTMG. Protic solvents (e.g., methanol, ethanol) will be deprotonated, consuming the base. Even some aprotic solvents can have sufficiently acidic protons to react.
-
Solution: Use anhydrous, aprotic solvents such as THF, diethyl ether, toluene, or dichloromethane. Ensure solvents are properly dried before use.[3]
-
Q2: I'm observing unexpected byproducts. What are the most common side reactions involving BTMG?
A2: While BTMG is designed to be non-nucleophilic, its high basicity can initiate several undesired chemical pathways.
Common Side Reactions:
-
Hydrolysis: As mentioned in Q1, this is the most common side reaction. The presence of water leads to the formation of tetramethylurea, which can contaminate the final product.
-
Reaction with Acidic Solvents/Reagents: BTMG will readily react with any acidic species in the reaction mixture. This includes obvious sources like carboxylic acids but also less apparent ones like terminal alkynes or even chloroform under certain conditions. This consumes the base and introduces new species into the reaction.
-
Substrate or Product Degradation: The strongly basic conditions created by BTMG can be too harsh for sensitive functional groups on your starting material or product, leading to decomposition, elimination, or rearrangement.[6]
-
Thermal Decomposition: At elevated temperatures, BTMG can decompose. Hazardous decomposition products under fire conditions include carbon oxides and nitrogen oxides (NOx).[4] It is crucial to avoid excessive heat.[4]
Q3: My aqueous workup is forming a persistent emulsion, and it's difficult to separate the product from the BTMG salt.
A3: This is a very common issue. The reaction of BTMG with a proton source (your substrate, water, or an acid during workup) forms the protonated guanidinium salt. This salt can act as a surfactant, leading to emulsions.
Troubleshooting Your Workup:
-
Acidic Wash Protocol:
-
Mechanism: The most effective way to remove BTMG and its salt is to perform an acidic wash. By washing the organic layer with a dilute acid (e.g., 1-2 N HCl), the basic BTMG is protonated, and the resulting water-soluble guanidinium salt is extracted into the aqueous layer.[3]
-
Step-by-Step Protocol:
-
Dilute the reaction mixture with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1-2 N HCl. Repeat if necessary.
-
Follow with a wash of saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine to break up any minor emulsions and help dry the organic layer.[6]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
-
Breaking Emulsions:
-
Causality: The guanidinium salt stabilizes the oil-in-water interface.
-
Solution: Adding a saturated salt solution (brine) increases the ionic strength of the aqueous phase, which helps to break the emulsion and force the separation of layers.
-
Visualization of Common Issues
Below are diagrams illustrating a key side reaction and a logical workflow for troubleshooting common experimental problems.
Caption: The hydrolysis pathway of BTMG in the presence of water.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Affordable Price this compound, Strong Base for Organic Synthesis & Catalyst [forecastchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
purification of reaction mixtures containing BTMG
Welcome to the technical support guide for the purification of reaction mixtures containing 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG). As a strong, non-nucleophilic organic base, BTMG is an invaluable tool in modern synthesis.[1][2] However, its unique properties, particularly its high basicity and miscibility with many solvents, can present challenges during reaction workup and purification.[3]
This guide is structured to provide direct answers to common challenges, moving from frequently asked questions to in-depth troubleshooting scenarios and detailed protocols. Our goal is to equip you with the knowledge to design efficient and effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing BTMG after a reaction?
The most effective and common method is an acidic aqueous wash. BTMG is a strong base, and by washing your organic reaction mixture with a dilute acid solution (e.g., 1M HCl), you convert the free base into its corresponding protonated salt. This salt is highly soluble in the aqueous phase and can be easily separated and removed from your desired product in the organic layer.[4][5][6]
Q2: Why is purifying a BTMG-containing mixture on standard silica gel chromatography a bad idea?
Standard silica gel is acidic (pKa ≈ 4-5). As a strong base (pKa of conjugate acid ≈ 14 in 50% EtOH/H₂O), BTMG will bind irreversibly to the silica surface.[7] This leads to several problems:
-
Poor Recovery: Your desired compound may be retained on the column with the BTMG.
-
Severe Tailing: The strong interaction causes significant peak tailing, leading to poor separation.
-
On-Column Reactions: The localized high concentration of base on the silica can catalyze the degradation of sensitive products.
Q3: Can I remove BTMG by evaporation under high vacuum?
While BTMG is a liquid, it is not highly volatile. Its boiling point is reported as 88-89 °C at 43 mmHg, which means significant heating under a strong vacuum is required for its removal.[2][8][9] This approach is generally not recommended as it is inefficient and the required heating can degrade many organic compounds.
Q4: What are the key properties of BTMG I should consider for purification?
Understanding the fundamental properties of BTMG is crucial for designing a successful purification strategy.
| Property | Value / Description | Significance for Purification |
| IUPAC Name | N′′-tert-Butyl-N,N,N′,N′-tetramethylguanidine | - |
| Common Names | BTMG, Barton's Base[7][8] | - |
| Molecular Weight | 171.29 g/mol [3] | Relevant for calculating molar equivalents. |
| Physical Form | Clear to slightly yellow liquid[3] | Easy to handle, but hard to see if it crystallizes with a product. |
| pKa (conjugate acid) | ~14 (in 50% EtOH/H₂O)[7]~24.3-25.5 (in Acetonitrile)[1][7] | Extremely basic. Easily protonated by weak acids for extraction. |
| Solubility | Miscible with water, ethanol, and other organic solvents[3] | Cannot be removed with a simple water wash; requires an acidic wash. |
| Boiling Point | 88-89 °C / 43 mmHg[2][9] | Not easily removed by rotary evaporation at standard pressures. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of BTMG-containing reaction mixtures.
Problem: My acidic wash is forming a persistent emulsion.
Cause: Emulsions often form when the properties of the two liquid phases are too similar or when surfactants are present. The BTMG salt itself can sometimes act as a surfactant, especially if your product or solvent has long hydrocarbon chains.
Solutions:
-
Add Brine: Break up the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, forcing a better separation.
-
Change the Organic Solvent: If possible, switch to a more non-polar and less water-miscible solvent for the extraction, such as toluene or hexane, if your product is soluble.[10]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion, allowing the layers to separate upon collection.
-
Patience and Centrifugation: Sometimes, simply letting the separatory funnel stand for an extended period can resolve the emulsion. For small-scale reactions, centrifugation is a highly effective method.
Problem: My product is sensitive to strong acids like HCl. How can I remove BTMG?
Cause: Many functional groups (e.g., acetals, some silyl ethers, certain heterocycles) are unstable in the presence of strong mineral acids.
Solutions:
-
Use a Milder Acid Wash: Employ a weaker acidic solution. A saturated aqueous solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) is often sufficient to protonate BTMG without harming acid-labile groups. Dilute citric acid or acetic acid solutions can also be effective.
-
Stoichiometric Quench: Before the aqueous workup, add a stoichiometric amount of a solid acid, like citric acid monohydrate, directly to the organic reaction mixture. Stir for 15-30 minutes. The resulting BTMG-citrate salt is often insoluble in common organic solvents and can be removed by filtration. The filtrate can then be washed with water or brine.
-
Scavenger Resins: Use a solid-supported acid, such as an acidic ion-exchange resin (e.g., Dowex® 50WX8).[11] Add the resin to your reaction mixture, stir, and then filter it off. The BTMG remains bound to the resin. This method is exceptionally clean but can be more expensive.[11]
Problem: I performed an acid wash, but NMR analysis still shows traces of BTMG.
Cause: Incomplete extraction can occur if the pH of the aqueous layer was not sufficiently low, the mixing was inadequate, or an insufficient volume of acidic solution was used.
Solutions:
-
Repeat the Wash: Perform one or two additional washes with the dilute acid solution. Ensure vigorous shaking in the separatory funnel for at least one minute to maximize contact between the phases.
-
Short Silica Plug Filtration: After drying the organic layer, concentrate it and redissolve it in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate). Pass this solution through a short plug of silica gel in a pipette or funnel. The polar BTMG salt will adsorb strongly to the silica, while your likely less-polar product will elute.[12]
-
Azeotropic Removal with Toluene: For very stubborn traces, and if your compound is stable to heat, repeated concentration from toluene under reduced pressure can sometimes help remove the last remnants of BTMG.
Experimental Protocols & Visualizations
Decision Workflow for BTMG Purification
This flowchart provides a logical path to selecting the appropriate purification strategy.
Caption: Decision tree for BTMG purification.
Protocol 1: Standard Acidic Wash (for Acid-Stable Compounds)
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel. If necessary, dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.[6][13]
-
First Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separate: Allow the layers to separate completely. Drain and discard the lower aqueous layer (check which layer is aqueous first).
-
Repeat: Repeat the wash with 1M HCl one more time.
-
Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid, followed by a wash with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of BTMG.
Mechanism: Acid-Base Extraction of BTMG
The following diagram illustrates the chemical principle behind the acidic wash.
Caption: BTMG partitioning during acid-base extraction.
References
- This compound - Industrial Chemicals. (n.d.). Vertex AI Search.
- This compound | High-Purity Base. (n.d.). Benchchem.
-
This compound. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- This compound. (n.d.). Chem-Impex.
-
McDermott, L., Witkowski, D. C., & Garg, N. K. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Retrieved January 12, 2026, from [Link]
-
This compound | C9H21N3 | CID 3571581. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved January 12, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
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Remove Sticky Reagents. (n.d.). University of California, Berkeley. Retrieved January 12, 2026, from [Link]
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How to purify and isolate required compound from a reaction mixture?. (2015, April 20). ResearchGate. Retrieved January 12, 2026, from [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Optimizing Reaction Yields with 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
Welcome to the technical support resource for 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of using this powerful organic base to optimize your reaction outcomes.
Introduction: Understanding the Power of BTMG
This compound, often referred to as Barton's Base, is an exceptionally strong, non-nucleophilic organic base.[1] Its utility in modern organic synthesis stems from a unique combination of high basicity and significant steric hindrance. The tert-butyl group shields the basic nitrogen center, preventing it from participating in unwanted nucleophilic side reactions, such as alkylation, which can plague reactions using other strong bases like DBU.[2][3] This selectivity makes BTMG an indispensable tool for a wide array of transformations, including deprotonation of weakly acidic protons, promoting metal-catalyzed cross-couplings, and facilitating challenging Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
The exceptional strength of BTMG is quantified by the acidity constant (pKa) of its conjugate acid. While its pKa in a 50% water/ethanol mixture is 14, its basicity is significantly amplified in anhydrous organic solvents, with a pKa value of 24.31 in acetonitrile.[1] This potent basicity allows for the efficient deprotonation of a vast range of C-H, N-H, and O-H bonds under mild conditions, often leading to cleaner reaction profiles and improved yields.[2]
Frequently Asked Questions (FAQs)
Section 1: General & Handling
Q1: What makes BTMG a 'superbase' and how does it differ from other guanidines like TMG?
A1: BTMG's 'superbase' character arises from the significant resonance stabilization of its protonated form, the guanidinium cation. The positive charge is delocalized over three nitrogen atoms. The primary difference between BTMG and 1,1,3,3-tetramethylguanidine (TMG) is the presence of the bulky tert-butyl group on the sp²-hybridized nitrogen.[2] This group provides substantial steric shielding, rendering BTMG almost exclusively a Brønsted base (proton acceptor) rather than a nucleophile. TMG, lacking this steric bulk, has a higher propensity to act as a nucleophile in certain contexts.
Q2: What are the primary advantages of using BTMG over common bases like DBU, triethylamine (TEA), or inorganic bases (e.g., K₂CO₃)?
A2: The key advantages are summarized below:
| Feature | This compound (BTMG) | DBU / DBN | Triethylamine (TEA) | Inorganic Bases (K₂CO₃, Cs₂CO₃) |
| Basicity | Exceptionally Strong (pKa ≈ 24 in ACN)[1] | Strong (pKa ≈ 24 in ACN) | Moderate (pKa ≈ 19 in ACN) | Weak to Moderate |
| Nucleophilicity | Very Low / Non-nucleophilic[2] | Nucleophilic (can be alkylated)[3] | Moderately Nucleophilic | Non-nucleophilic |
| Solubility | Good in most organic solvents.[4] | Good in most organic solvents. | Good in most organic solvents. | Poor in many organic solvents. |
| Workup | Removable with a dilute acid wash.[5] | Removable with a dilute acid wash. | Removable with a dilute acid wash. | Filtration or aqueous extraction. |
BTMG's main advantage is providing strong basicity without the risk of nucleophilic side reactions, a common issue with DBU and DBN.[3] Compared to inorganic bases, its excellent solubility ensures homogeneity in organic media, leading to more efficient and reproducible reactions.
Q3: How must I properly handle and store BTMG to ensure its activity?
A3: BTMG is sensitive to air and moisture. It can react with atmospheric carbon dioxide to form an inactive carbonate salt, reducing its basicity.[5] It is also corrosive and can cause severe skin burns and eye damage.[6][7][8]
-
Handling: Always handle BTMG under an inert atmosphere (e.g., argon or nitrogen).[6] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[6][7]
-
Storage: Store BTMG in a tightly sealed container under an inert atmosphere.[6] It should be kept in a cool, dry, and well-ventilated area away from acids and strong oxidizing agents.[4][6] Some sources recommend refrigeration to prevent hydrolysis.[3] Note that a precipitate may form upon storage, which can be separated by filtration.[9]
Section 2: Reaction Optimization & Troubleshooting
Q4: My reaction yield is low or the reaction is not proceeding to completion. What are the first things I should investigate?
A4: A low yield is a common issue that can often be resolved with systematic troubleshooting.
-
Acidic Aqueous Wash (Recommended Method): If your product is stable to acid, the most efficient method is to wash the organic reaction mixture with a dilute aqueous acid, such as 1M HCl or saturated ammonium chloride solution. [5]BTMG is protonated to its highly water-soluble guanidinium salt, which is then extracted into the aqueous phase.
-
Chromatography: If your product is acid-sensitive, direct purification by column chromatography is an option. The highly polar guanidinium salt will typically adhere strongly to silica gel and remain at the baseline.
-
Crystallization: If your product is a solid, crystallization can be an effective way to separate it from the soluble BTMG salt, which will remain in the mother liquor. [5]4. Water Washes: Since BTMG and its salt are highly water-soluble, performing multiple, thorough washes with water and brine can also be effective, albeit sometimes less efficient than an acid wash. [5][10]
Experimental Protocols
Protocol 1: General Procedure for a BTMG-Promoted SNAr Reaction
This protocol describes a general method for the synthesis of dinaphthyl ethers, adapted from Wipf and Lynch (2003), demonstrating a typical use case for BTMG.
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the starting naphthol (1.0 eq) and the activated fluoronaphthalene (1.1 eq).
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., THF, Toluene, or Acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: With stirring, add this compound (BTMG) (1.2 - 1.5 eq) to the solution at room temperature. The addition can be done neat via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Workup & Purification: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and saturated brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Workup Procedure for Removing BTMG with an Acid Wash
This protocol details the standard procedure for removing BTMG and its conjugate acid salt from a reaction mixture.
-
Reaction Quench: After confirming the reaction is complete via TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF, it is advisable to dilute it with a water-immiscible solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
First Acid Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1M HCl or 10% citric acid). Caution: If any unreacted starting materials or reagents could react with acid (e.g., quenching an organometallic reagent), a milder quenchant like saturated aqueous NH₄Cl should be used first.
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer.
-
Subsequent Washes: Repeat the acid wash one more time to ensure complete removal of the guanidinium salt. Follow this with one wash with deionized water and one wash with saturated brine to remove residual acid and break any emulsions. [5]5. Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which is now free of BTMG.
References
-
This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
This compound - Industrial Chemicals. (n.d.). Industrial Chemicals. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
This compound, 1 X 25 mL. (n.d.). Alkali Scientific. Retrieved January 12, 2026, from [Link]
-
Troubleshooting an Organic Reaction. (2024). Filo. Retrieved January 12, 2026, from [Link]
-
This compound | C9H21N3. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Acid- and Base-Catalyzed Reactions of Carbonyls. (n.d.). OrgoSolver. Retrieved January 12, 2026, from [Link]
-
1,1,3,3-Tetramethylguanidine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
When are you supposed to catalyze an organic chemistry reaction with acid and when are you supposed to do it with base? (2016). Reddit. Retrieved January 12, 2026, from [Link]
-
Enantioselectivity and Reactivity Enhancement by 1,1,3,3-Tetramethylguanidine in Bisguanidinium-Catalyzed Asymmetric Alkylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reaction of 1,1,3,3-tetramethyl guanidine (TMG) with methanol, ethanol,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tetramethylguanidine-functionalized melamine as a multifunctional organocatalyst. (2021). Nature. Retrieved January 12, 2026, from [Link]
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- 10. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Thermal Stability of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
Welcome to the dedicated technical support guide for 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), a powerful sterically hindered, non-nucleophilic base for challenging organic transformations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the thermal stability of BTMG in experimental settings. Our goal is to empower you with the knowledge to anticipate potential issues, diagnose problems, and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the thermal properties of BTMG.
Q1: What is the recommended maximum operating temperature for reactions involving BTMG?
While specific decomposition data from thermogravimetric analysis (TGA) is not extensively published, general knowledge of alkylated guanidines suggests that caution should be exercised at elevated temperatures. Acyclic guanidines are known to have lower thermal stability compared to their bicyclic counterparts[1]. It is advisable to conduct initial small-scale trials at your desired reaction temperature and monitor for any signs of degradation (see Troubleshooting section). For most applications, running reactions at the lowest temperature that provides a reasonable rate is recommended.
Q2: How does BTMG degrade at high temperatures?
The primary suspected thermal degradation pathway for sterically hindered guanidines like BTMG is a reversible dissociation into a carbodiimide and an amine. This process, known as thermal guanidine metathesis (TGM), can lead to the formation of tert-butylamine and a highly reactive tetramethylguanidinyl carbodiimide intermediate. This intermediate can then potentially react with other species in the reaction mixture, leading to side products and a reduction in the active base concentration.
Q3: What are the observable signs of BTMG degradation in a reaction?
Several indicators may suggest that BTMG is degrading due to thermal stress:
-
Stalled Reaction: The reaction proceeds initially but then slows down or stops completely as the concentration of the active base decreases.
-
Formation of Unexpected Byproducts: The presence of unidentified spots on a TLC plate or peaks in a GC-MS analysis can indicate the formation of degradation products.
-
Color Change: A noticeable change in the color of the reaction mixture that is not attributable to the desired product formation.
-
Inconsistent Results: Difficulty in reproducing reaction outcomes, particularly when the reaction temperature is not precisely controlled.
Q4: How should I properly store BTMG to ensure its stability?
To maintain the integrity of BTMG, it should be stored in a cool, dry, and well-ventilated area. It is sensitive to air and moisture, so it is best kept under an inert atmosphere, such as argon, in a tightly sealed container[2]. Avoid exposure to heat sources and direct sunlight.
Troubleshooting Guide: Thermal Stability Issues in BTMG-Mediated Reactions
This section provides a structured approach to identifying and resolving issues related to the thermal stability of BTMG during your experiments.
Initial Diagnosis: Is Thermal Instability the Culprit?
Before diving into extensive troubleshooting, it's essential to confirm if the thermal stability of BTMG is indeed the root cause of the problem.
Troubleshooting Workflow for BTMG Thermal Stability
Caption: A step-by-step workflow for troubleshooting reactions where BTMG thermal instability is suspected.
Common Scenarios and Solutions
| Scenario | Potential Cause Related to Thermal Stability | Recommended Action(s) |
| Reaction starts but does not go to completion. | The reaction temperature may be causing slow degradation of BTMG over time, reducing the effective concentration of the base. | 1. Lower the reaction temperature and increase the reaction time. 2. Consider a slow addition of BTMG over the course of the reaction to maintain its concentration. 3. If possible, switch to a more thermally stable base. |
| TLC/LC-MS shows multiple unidentified byproducts. | At elevated temperatures, BTMG might be decomposing into reactive intermediates that are participating in side reactions. | 1. Run a control experiment by heating BTMG in the reaction solvent at the target temperature and analyze for degradation products. 2. Perform the reaction at a lower temperature to minimize byproduct formation. 3. Purify the BTMG before use to remove any existing impurities that might catalyze decomposition. |
| Poor reproducibility of results. | Minor variations in heating profiles between experiments could be leading to different degrees of BTMG degradation. | 1. Use a reliable and calibrated heating system (e.g., oil bath with a temperature controller) to ensure consistent temperature. 2. Document the heating ramp and duration precisely for each experiment. |
Experimental Protocol: Assessing the Thermal Stability of BTMG in Your System
To proactively determine the viable temperature range for BTMG in your specific reaction, a simple control experiment can be highly informative.
Objective: To determine the onset temperature of BTMG degradation under your proposed reaction conditions.
Materials:
-
This compound (BTMG)
-
Your chosen reaction solvent (anhydrous)
-
An internal standard (a compound that is stable under the reaction conditions and does not react with BTMG)
-
Reaction vessel with a condenser and inert gas inlet
-
Heating mantle or oil bath with a temperature controller
-
Analytical equipment (e.g., GC-MS, LC-MS, or NMR)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve a known amount of BTMG and the internal standard in your reaction solvent.
-
Take an initial sample (t=0) for analysis.
-
Gradually heat the solution in increments of 10-20°C.
-
Hold the temperature at each increment for a set period (e.g., 1 hour).
-
After each period, take a sample for analysis.
-
Analyze the samples to quantify the concentration of BTMG relative to the internal standard. A decrease in the relative concentration of BTMG indicates decomposition.
-
The temperature at which a significant decrease in BTMG concentration is observed should be considered the upper limit for your reaction.
The Science Behind BTMG's Thermal Behavior
Understanding the potential degradation mechanism of BTMG is key to developing robust experimental protocols.
Proposed Thermal Degradation Pathway
At elevated temperatures, BTMG can undergo a dissociative process, which is a key aspect of the thermal guanidine metathesis (TGM) reaction. This pathway involves the cleavage of the C-N bond to the tert-butyl group, forming tert-butylamine and a reactive carbodiimide intermediate.
Proposed Thermal Degradation of BTMG
Caption: A diagram illustrating the proposed thermal degradation pathway of BTMG via dissociation into a reactive carbodiimide and tert-butylamine.
This dissociation is significant because:
-
It reduces the concentration of the active base, potentially stalling the desired reaction.
-
It generates a highly reactive carbodiimide, which can engage in undesired side reactions, leading to byproduct formation and lower yields.
-
The process can be reversible, leading to complex equilibria at high temperatures.
By understanding this potential pathway, researchers can make more informed decisions about reaction temperature and the necessity of control experiments to define the optimal thermal conditions for their specific application.
References
- Stability of bicyclic guanidine superbases and their salts in w
- Product Class 13: Guanidine Deriv
- This compound Safety D
Sources
Technical Support Center: Efficient Removal of BTMG Byproducts in Chemical Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for the effective removal of byproducts generated when using N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (BTMG) as a coupling reagent. Our focus is to equip you with the knowledge to ensure the purity of your target molecules, a critical aspect of successful research and development.
Understanding BTMG and Its Byproducts
BTMG, often used interchangeably with HBTU, is a highly efficient uronium salt-based coupling reagent widely employed in peptide synthesis and other amidation reactions.[1] Its popularity stems from its ability to facilitate rapid and efficient peptide bond formation while minimizing racemization.[1][2] However, like all coupling reagents, its use results in the formation of byproducts that must be effectively removed to isolate the desired product in high purity.
The primary byproducts of BTMG-mediated coupling reactions are:
-
1-Hydroxybenzotriazole (HOBt): A common additive in peptide synthesis used to suppress racemization.[3][4]
-
Tetramethylurea (TMU): A water-soluble organic compound.[2]
A potential, and more problematic, side reaction is the guanidinylation of the N-terminal amine of a peptide chain. This occurs when BTMG reacts directly with the free amine, leading to a capped peptide that can no longer participate in the desired coupling reaction.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I need to remove after a BTMG coupling reaction?
A1: The primary byproducts are 1-Hydroxybenzotriazole (HOBt) and tetramethylurea (TMU). You should also be aware of the potential for a guanidinylated side product, which terminates the peptide chain.[2][5]
Q2: Are these byproducts harmful to my final product or downstream applications?
A2: Yes, residual byproducts can interfere with purification, compromise the purity of your final product, and potentially affect biological assays or other downstream applications.[7] Effective removal is crucial for obtaining reliable experimental results.
Q3: What is the quickest way to check if I have successfully removed the byproducts?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the removal of byproducts. By comparing the TLC profile of your crude reaction mixture with that of the purified product, you can visually assess the disappearance of byproduct spots.
Q4: I see an unexpected peak in my HPLC analysis after purification. Could it be a BTMG-related byproduct?
A4: It is possible. If you suspect a persistent byproduct, it is recommended to analyze your purified sample by LC-MS to identify the mass of the unknown peak. This can help confirm if it corresponds to HOBt, TMU, or a guanidinylated peptide.
Q5: Can I use the same removal methods for other uronium salt coupling reagents?
A5: Generally, yes. The principles of aqueous extraction and chromatographic purification are applicable to byproducts from other uronium salts like HBTU, TBTU, and HATU, as they often generate similar water-soluble byproducts.[5]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common issues encountered during the removal of BTMG byproducts.
Guide 1: Removal of HOBt and Tetramethylurea via Aqueous Workup
Aqueous workup is a fundamental and effective first step in removing the water-soluble byproducts, HOBt and TMU, from your organic reaction mixture.[2][7]
This technique relies on the differential solubility of the desired product and the byproducts in two immiscible liquid phases (typically an organic solvent and water). HOBt and TMU are soluble in aqueous solutions, especially under acidic or basic conditions, allowing for their extraction from the organic layer containing your product.[7]
-
Initial Dilution: After the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). This ensures a manageable volume for the extraction process.
-
Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a dilute acidic solution, such as 1 M hydrochloric acid (HCl). Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and then drain the lower aqueous layer. This step is particularly effective for removing any unreacted amines and basic byproducts.[7]
-
Basic Wash: To the organic layer remaining in the separatory funnel, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake as described in the previous step. This wash is crucial for removing acidic compounds, including HOBt.[7]
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove any remaining water-soluble impurities and breaks up emulsions that may have formed.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your crude product, now significantly depleted of water-soluble byproducts.
}
Aqueous Workup Workflow
| Troubleshooting Aqueous Workup | |
| Problem | Solution |
| Emulsion Formation | Add a small amount of brine and gently swirl the separatory funnel. Allowing the mixture to stand for a longer period can also help the layers to separate.[7] |
| Product is also water-soluble | If your product has significant water solubility, minimize the volume of the aqueous washes and consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Byproducts still present after workup (confirmed by TLC/HPLC) | Repeat the acidic and basic wash steps. Ensure vigorous shaking during extraction to maximize the partitioning of byproducts into the aqueous phase. |
Guide 2: Preventing and Identifying Guanidinylation
Guanidinylation is a significant side reaction that can occur with uronium-based coupling reagents like BTMG, leading to the irreversible capping of the peptide's N-terminus.[5]
This side reaction occurs when the BTMG reagent reacts directly with the free amino group of the peptide instead of activating the carboxylic acid. This is more likely to happen if the coupling reaction is slow or if an excess of the coupling reagent is used.[6][8]
}
Desired vs. Undesired BTMG Reaction
-
Stoichiometry is Key: Use no more than a 1:1 molar ratio of BTMG to the carboxylic acid being activated.[6] Using an excess of the coupling reagent significantly increases the risk of this side reaction.[9]
-
Order of Addition: Pre-activate the carboxylic acid with BTMG for a short period (1-5 minutes) before adding this mixture to the amine-containing component. This ensures that the BTMG has reacted with the carboxylic acid before it has a chance to react with the free amine.
-
Alternative Reagents for Difficult Couplings: For sterically hindered amino acids or cyclization reactions where the coupling is inherently slow, consider using a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause guanidinylation.[6][8]
The guanidinylated byproduct will have a higher molecular weight than the desired peptide. This can be readily identified by mass spectrometry (MS). In HPLC analysis, the guanidinylated peptide will likely have a different retention time compared to the target peptide.
Guide 3: Analytical Monitoring of Byproduct Removal
Regularly monitoring the progress of your purification is essential for achieving a high-purity final product.
TLC is an invaluable tool for a quick, qualitative assessment of your reaction and purification.
-
Visualization:
-
UV Light (254 nm): HOBt contains a benzotriazole ring system and is UV active, appearing as a dark spot on a fluorescent TLC plate.[10]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and a good universal stain for many organic compounds. Both HOBt and TMU are expected to be visualized as yellow-brown spots on a purple background.[10]
-
-
Procedure:
-
Spot your crude reaction mixture, the organic layer after each aqueous wash, and your final product on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the plate under UV light and then with a potassium permanganate stain.
-
Successful removal of byproducts is indicated by the disappearance of the corresponding spots in the lanes of the washed and final product samples.
-
| TLC Analysis | |
| Component | Expected Observation |
| HOBt | UV active spot. Will also stain with KMnO₄. |
| TMU | Not UV active. Will stain with KMnO₄. |
| Desired Product | Mobility and visualization will depend on the specific structure. |
HPLC is the gold standard for assessing the purity of your final product and for the final purification step.[11]
-
Method: Reversed-phase HPLC (RP-HPLC) is the most common method for peptide and small molecule purification.[12] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard starting point.[13]
-
Detection: Byproducts can be detected by UV absorbance (for HOBt) or by a universal detector like a Charged Aerosol Detector (CAD) if they lack a chromophore (like TMU).
-
Interpretation: The disappearance of peaks corresponding to HOBt and TMU in the chromatogram of your purified sample confirms their successful removal.
NMR can be used to confirm the absence of byproducts in your final sample.
-
¹H NMR Chemical Shifts (approximate):
-
Tetramethylurea (TMU): A singlet around 2.8 ppm in CDCl₃.
-
1-Hydroxybenzotriazole (HOBt): A complex multiplet pattern in the aromatic region (around 7.2-8.0 ppm) in a suitable deuterated solvent.[14]
-
The absence of these characteristic signals in the NMR spectrum of your final product is a strong indicator of high purity.
Final Purification: Beyond Aqueous Workup
While a thorough aqueous workup will remove the bulk of the BTMG byproducts, final purification is almost always necessary to achieve the high purity required for most applications.
-
Flash Column Chromatography: For small organic molecules, flash chromatography on silica gel is a standard method to separate the desired product from any remaining byproducts and other impurities. The choice of solvent system can be guided by the TLC analysis.
-
Preparative HPLC: For peptides, preparative RP-HPLC is the method of choice for obtaining highly pure material.[11] This technique separates compounds based on their hydrophobicity and is highly effective at removing residual coupling reagents and their byproducts.
By understanding the nature of BTMG byproducts and implementing these systematic removal and monitoring strategies, you can confidently and efficiently purify your target compounds, ensuring the integrity and success of your research.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). HBTU: The Workhorse of Peptide Synthesis for High Purity and Yield. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hydroxybenzotriazole. PubChem. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]
-
University of California, Los Angeles. (n.d.). TLC stains. [Link]
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Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
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Reddit. (2023, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]
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ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
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Ghasemzadeh, K., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. International Journal of Peptide Research and Therapeutics, 27(4), 2461-2475. [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]
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University of California, Los Angeles. (n.d.). Remove Sticky Reagents. [Link]
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Reddit. (2025, October 1). Removing diisopropylurea by aqueous wash? r/Chempros. [Link]
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AAPPTec. (n.d.). Peptide Purification. [Link]
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LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
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Coligan, J. E., et al. (Eds.). (2006). Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]
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University of Connecticut. (n.d.). Thin Layer Chromatography. [Link]
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University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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ResearchGate. (2016, March 9). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?[Link]
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ResearchGate. (2022, June 22). How to remove TBTU?[Link]
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ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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WordPress.com. (2008, January 1). Notes on extraction. Org Prep Daily. [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
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Aguilar, M. I., & Hearn, M. T. W. (2003). High-Resolution Reversed-Phase Chromatography of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251, pp. 1-26). Humana Press. [Link]
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Reddit. (2025, April 10). Why does a solvent system with an RF of 0.3 give the cleanest separation? r/OrganicChemistry. [Link]
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Nerz, D. (2010, May 20). How to Carry Out a Liquid/Liquid Extraction Using a Separatory Funnel [Video]. YouTube. [Link]
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ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]
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U.S. Environmental Protection Agency. (n.d.). Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents. [Link]
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Reddit. (2024, July 12). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. r/OrganicChemistry. [Link]
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ResearchGate. (2025, August 7). Rf values of some steroidal ketones, oximes, amides and lactams in variety of solvent systems. [Link]
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Friesen, J. B., et al. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1497, 125-133. [Link]
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Scribd. (n.d.). Department of Biochemistry. [Link]
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Technical Support Center: Navigating the Challenges of Scaling Up Reactions with BTMG
Welcome to the technical support center dedicated to overcoming the hurdles of scaling up chemical reactions involving the non-ionic, strong base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG). This guide is designed for researchers, scientists, and drug development professionals, providing actionable guidance in a direct question-and-answer format to address specific issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is BTMG, and why does scaling up reactions involving it present unique challenges?
A1: BTMG is a highly effective and sterically hindered non-ionic strong base used in organic synthesis, particularly for deprotonation reactions where traditional ionic bases might cause solubility or side-reactivity issues. The challenges in scaling up BTMG-mediated reactions stem from the same properties that make it useful on a small scale. These reactions are often fast and highly exothermic. What is a manageable temperature increase in a 100 mL flask can become a dangerous, uncontrollable exotherm in a 20 L reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[1][2] Furthermore, issues related to mixing, reagent addition, and post-reaction work-up are magnified at larger scales.[3]
Q2: What are the primary safety concerns when handling bulk quantities of BTMG?
A2: The primary safety concerns with bulk BTMG are its reactivity and the potential for thermal runaway.[1] As a strong base, it can react exothermically with protic sources like water or alcohols. While not pyrophoric like some organometallic reagents, its high reactivity necessitates careful handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric moisture.[4] When planning a large-scale reaction, a thorough risk assessment is crucial, focusing on temperature control, proper quenching procedures, and containment in case of an unexpected event.[5][6][7] All personnel should be equipped with appropriate personal protective equipment (PPE).
Q3: How does the choice of solvent critically impact the scale-up of a BTMG-mediated reaction?
A3: Solvent choice is paramount. On a small scale, a wide range of aprotic solvents may work. However, at a larger scale, the solvent's physical properties become critical. Key considerations include:
-
Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range and can help manage exotherms more safely.
-
Viscosity: The viscosity of the solvent and the reaction mixture can affect mixing efficiency. High viscosity can lead to poor heat transfer and localized "hot spots."[8]
-
Solubility: The solubility of BTMG, your substrate, and any intermediates is crucial. Poor solubility can lead to precipitation, which complicates mixing and can stall the reaction.[9][10]
-
Work-up: The solvent must be compatible with the work-up procedure, for instance, being immiscible with water for efficient liquid-liquid extractions.[11]
Q4: My reaction works perfectly on a 1g scale but provides a low yield and multiple byproducts at 100g. What are the likely causes?
A4: This is a classic scale-up problem, often rooted in physical processes rather than a change in the underlying chemistry.[1] The most common culprits are:
-
Inadequate Thermal Management: A hidden exotherm at the 1g scale may become significant at 100g, leading to thermal degradation of reactants or products and promoting side reactions.[2]
-
Poor Mixing/Mass Transfer: Inefficient stirring in a larger vessel can create areas of high reagent concentration (where BTMG is added) and areas of low concentration, leading to incomplete reaction and byproduct formation.[12]
-
Addition Rate: The rate of BTMG addition, which was trivial on the small scale, is now a critical parameter. Adding it too quickly can overwhelm the reactor's cooling capacity.
Troubleshooting Guides: From Theory to Practice
This section provides in-depth solutions to specific problems you may encounter.
Issue 1: Uncontrolled Exotherm & Poor Temperature Management
Question: My reaction temperature spikes uncontrollably during BTMG addition in a 10L reactor, despite using a cooling jacket. How can I manage this dangerous exotherm?
Answer: This issue arises because heat generation scales with volume (cubed), while heat removal scales with surface area (squared). To regain control, you must manage the rate of heat generation.
Causality: The rapid, exothermic nature of the deprotonation by BTMG releases heat faster than the cooling system of a large reactor can remove it.[13] This can lead to a thermal runaway, posing a significant safety risk.[1]
Troubleshooting Protocol: Mitigating Thermal Runaway
-
Characterize the Exotherm: Before scaling up, use a reaction calorimeter on a small scale to quantify the heat of reaction. This data is invaluable for designing an adequate cooling strategy for the larger vessel.[2]
-
Control the Addition Rate: This is the most critical parameter.
-
Slow, Subsurface Addition: Add the BTMG solution slowly below the surface of the reaction mixture. This ensures it reacts quickly and locally, allowing the bulk of the solution to absorb the heat before it is dissipated by the cooling jacket.
-
Dilute the Reagent: Using a more dilute solution of BTMG can help manage the localized heat generation upon addition.
-
-
Improve Heat Transfer:
-
Ensure the cooling jacket is running at its maximum efficiency with a high flow rate of coolant.
-
Consider using a reactor with a better design for heat transfer, such as one with internal cooling coils (though this can add cleaning complexities).
-
-
Reverse Addition: In some cases, adding the substrate solution to the BTMG solution (reverse addition) can help maintain a low concentration of the limiting reagent and better control the exotherm.
Diagram: Decision Tree for Managing Exotherms
Caption: Troubleshooting workflow for an uncontrolled reaction exotherm.
Issue 2: Complex Work-up & Purification Challenges
Question: Quenching my 20L BTMG reaction is difficult, and I'm getting persistent emulsions during the aqueous work-up, leading to significant product loss. How can I improve this?
Answer: Work-up issues at scale are common, especially with basic reagents that can generate salts and complex emulsions.[14] A well-designed quenching and extraction protocol is essential.
Causality: BTMG and its protonated form can act as surfactants, stabilizing the interface between the organic and aqueous layers. Additionally, inorganic salts formed during quenching can precipitate as fine solids that further stabilize emulsions.[14]
Troubleshooting Protocol: Scalable Work-up and Extraction
-
Controlled Quenching:
-
Cool the reaction mixture: Before quenching, cool the reactor contents to 0-5 °C to manage the heat from neutralizing any unreacted BTMG.
-
Use a suitable quenching agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water or strong acids for a more controlled quench.[15]
-
Maintain vigorous stirring: Ensure the quenching solution is dispersed quickly to avoid localized pH and temperature spikes.
-
-
Breaking Emulsions:
-
Add Brine: After the initial quench, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions by destabilizing the interface.[14]
-
Allow for Settling Time: In large vessels, phase separation can be slow. Allow adequate time for the layers to settle.
-
Filtration: If fine solids are observed, filtering the entire biphasic mixture through a pad of Celite® can help remove the emulsion-stabilizing particles.
-
-
Efficient Extraction:
-
Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
After separation, wash the organic layer sequentially with dilute acid (if the product is stable), water, and finally brine to remove all water-soluble impurities.[16]
-
Table: Comparison of Lab vs. Pilot Scale Work-up Parameters
| Parameter | Lab Scale (100 mL) | Pilot Scale (20 L) | Rationale for Change |
| Quenching Agent | 1M HCl or Water | Saturated aq. NH₄Cl | Milder quench, better exotherm control.[15] |
| Quench Temp. | 0 °C (Ice Bath) | 0-10 °C (Jacket Cooling) | Jacket cooling is less efficient; a slightly wider range may be practical. |
| Addition Method | Pipette/Funnel | Addition pump, subsurface | Controlled, slow addition is critical to avoid splashing and localized heat. |
| Phase Separation | Separatory Funnel | Reactor Settling/Sight Glass | Gravity-based separation takes longer in large vessels. |
| Emulsion Mgt. | "Shake and wait" | Addition of brine, possible filtration through Celite®.[14] | Emulsions are more stable and problematic at scale. |
Issue 3: Viscosity and Reagent Handling Problems
Question: As my reaction progresses, the mixture in my 50L reactor becomes a thick slurry that is very difficult to stir. I'm concerned about inadequate mixing and heat transfer. What can I do?
Answer: Increased viscosity is a significant physical barrier to successful scale-up. It impedes both mass and heat transfer, which can halt a reaction or lead to dangerous hot spots.[8]
Causality: The formation of magnesium salts or polymeric product/intermediate complexes can cause a dramatic increase in the viscosity of the reaction mixture. In some organometallic solutions, reagents themselves can form polymeric structures, leading to high viscosity.[8][17]
Troubleshooting Protocol: Managing High Viscosity Mixtures
-
Solvent Selection:
-
Concentration Adjustment:
-
The simplest solution is often to run the reaction at a lower concentration. While this increases solvent usage, it can be necessary for safe and effective processing.
-
-
Reactor and Impeller Design:
-
Ensure the reactor is equipped with an appropriate agitator for high-viscosity mixtures. A standard paddle stirrer may be ineffective. An anchor or helical impeller provides better bulk mixing for thick slurries.[12]
-
Baffles within the reactor are crucial to ensure turbulent flow and prevent the entire mixture from spinning in a vortex with the agitator.
-
-
Temperature Profile:
-
In some cases, a slight increase in the reaction temperature can decrease viscosity. However, this must be balanced against the risk of byproduct formation and must be within the safety limits determined by calorimetric studies.
-
Diagram: General Workflow for BTMG Reaction Scale-Up dot graph TD { A[Lab Scale Success: 1g] --> B{Scale-Up Planning}; B --> C[1. Hazard Assessment & Calorimetry]; C --> D[2. Select Appropriate Reactor & Solvent]; B --> E[3. Define Critical Process Parameters]; E --> F[Addition Rate]; E --> G[Temperature]; E --> H[Agitation Speed]; D & F & G & H --> I[Pilot Scale Run: 100g]; I --> J{Troubleshooting}; J -- Exotherm --> K[Adjust Addition Rate / Cooling]; J -- Poor Conversion --> L[Improve Mixing / Check Reagents]; J -- Work-up Issues --> M[Optimize Quench & Extraction]; K & L & M --> N[Refine Protocol]; N --> O[Full Scale Production];
}
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Technical Support Center: Solvent Effects on 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) Reactivity
Welcome to the technical support center dedicated to understanding and troubleshooting the influence of solvents on the reactivity of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG). As a strong, non-nucleophilic organic base, BTMG is a versatile tool in a myriad of organic transformations.[1] However, its efficacy is profoundly dependent on the reaction medium. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimize their BTMG-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTMG) and why is it considered a "non-nucleophilic" base?
A1: this compound, also known as Barton's base, is a strong organic base.[2] Its "non-nucleophilic" character stems from the significant steric hindrance around the basic nitrogen atom, provided by the bulky tert-butyl and four methyl groups.[1][3] This steric bulk prevents the base from participating in nucleophilic attack at electrophilic centers, a common side reaction with other strong bases.[1][4] Consequently, BTMG selectively abstracts protons, making it highly valuable for sensitive substrates and reactions where nucleophilic side reactions are undesirable.[1][3]
Q2: How does the choice of solvent fundamentally impact the reactivity of BTMG?
A2: The solvent plays a critical role in modulating the basicity and, therefore, the reactivity of BTMG. The key factors are:
-
Solvation of the Guanidinium Cation: After BTMG abstracts a proton, it forms a positively charged guanidinium cation. Polar aprotic solvents can stabilize this charged species through dipole-dipole interactions, thereby increasing the effective basicity of BTMG.
-
Proton Availability: Protic solvents (e.g., water, alcohols) can protonate BTMG, reducing the concentration of the free base and diminishing its reactivity.[5] This is evident in its pKa values, which are significantly different in various media: ~14 in a 50% water-ethanol mixture and 24.31 in acetonitrile.[2]
-
Reactant and Intermediate Solubility: The solvent must effectively dissolve the reactants and any reaction intermediates to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.
Q3: Which solvents are generally recommended for reactions involving BTMG, and why?
A3: Aprotic solvents are generally preferred for BTMG-catalyzed reactions to avoid the protonation of the base.[6] Common choices include:
| Solvent Type | Examples | Rationale for Use with BTMG |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents possess high dielectric constants that can effectively solvate and stabilize the charged guanidinium cation formed during the reaction, thus enhancing the basicity and reactivity of BTMG. |
| Nonpolar Aprotic | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | These are suitable for reactions where reactants have limited polarity. While they do not stabilize the guanidinium cation as effectively as polar aprotic solvents, they prevent the deactivation of BTMG by protonation. |
The optimal solvent choice is highly dependent on the specific reaction, the nature of the substrate, and the reaction temperature.[6] A solvent screen is often a prudent step in reaction optimization.[6][7]
Q4: Can protic solvents ever be used with BTMG?
A4: While generally avoided, protic solvents can be used in specific contexts. For instance, in some SNAr reactions, a protic solvent might be necessary to solubilize a nucleophile. However, an excess of BTMG may be required to compensate for the portion of the base that is protonated by the solvent. It is crucial to understand that the effective basicity of BTMG will be significantly lower in a protic medium.[2]
Troubleshooting Guide
This section addresses specific issues that may arise in BTMG-mediated reactions due to solvent effects.
Issue 1: Low or No Reactivity
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The chosen solvent may not be suitable for the reaction. A nonpolar solvent might not sufficiently stabilize the transition state, or a protic solvent could be deactivating the BTMG. Action: Perform a solvent screen using a range of aprotic solvents with varying polarities (e.g., Toluene, THF, MeCN, DMF). |
| Presence of Protic Impurities | Trace amounts of water or other protic impurities in the solvent or reagents can consume BTMG. Action: Ensure all solvents and reagents are rigorously dried before use. Use of freshly distilled solvents over a suitable drying agent is recommended. |
| Poor Solubility of Reactants | If the substrate or other reagents are not fully dissolved, the reaction will be heterogeneous and slow. Action: Select a solvent that provides good solubility for all reaction components at the desired reaction temperature. Gentle heating may be required. |
Issue 2: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Steps |
| Solvent-Mediated Side Reactions | Some solvents can participate in side reactions under strongly basic conditions, especially at elevated temperatures.[6] Action: Investigate the stability of your chosen solvent under the reaction conditions. Consider switching to a more inert solvent if solvent degradation is suspected. |
| Reaction with CO₂ | BTMG can react with atmospheric carbon dioxide, forming a carbonate salt and reducing its effective concentration.[8] Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude CO₂ and moisture. |
Issue 3: Difficult Product Isolation and Workup
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation during Aqueous Workup | The protonated BTMG (guanidinium salt) can act as a surfactant, leading to the formation of stable emulsions during extraction.[6] Action: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[6] Alternatively, consider a non-aqueous workup if feasible. |
| Product Solubility in the Aqueous Phase | If the product has polar functional groups, it may have some solubility in the aqueous phase, leading to lower isolated yields. Action: Perform multiple extractions with the organic solvent. Adjusting the pH of the aqueous layer might also help to suppress the ionization of the product and drive it into the organic phase. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a BTMG-Mediated SNAr Reaction
This protocol outlines a typical setup for a nucleophilic aromatic substitution (SNAr) reaction, where solvent choice is critical for success.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the electrophilic aromatic substrate (1.0 equiv) and the nucleophile (1.2 equiv).
-
Solvent Addition: Add a suitable volume of a dry, polar aprotic solvent (e.g., Acetonitrile or DMF) to dissolve the reactants.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Base Addition: Slowly add this compound (BTMG) (1.5 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical BTMG-mediated SNAr reaction.
Visualization: The Role of Solvent in BTMG Basicity
The following diagram illustrates how different solvent types interact with BTMG and its protonated form, influencing its effective basicity.
Caption: Influence of aprotic vs. protic solvents on BTMG's basicity.
References
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This compound - Wikipedia. [Link]
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Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Publishing. [Link]
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Study on Guanidine-Based Task-Specific Ionic Liquids as Catalysts for Direct Aldol Reactions Without Solvent - ResearchGate. [Link]
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Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications. [Link]
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Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture - PMC - NIH. [Link]
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25Mg NMR and computational modeling studies of the solvation structures and molecular dynamics in magnesium based liquid electro - Kristin Persson. [Link]
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Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym®435 - PubMed. [Link]
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Comparative assessment of computational methods for the determination of solvation free energies in alcohol-based molecules - PubMed. [Link]
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Optimization of a Catalytic Chemoenzymatic Tandem Reaction for the Synthesis of Natural Stilbenes in Continuous Flow - MDPI. [Link]
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Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. [Link]
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Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience. [Link]
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Kinetic Solvent Effects in Organic Reactions - ChemRxiv. [Link]
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Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]
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6.3.11: Non-nucleophilic Brønsted-Lowry Superbases - Chemistry LibreTexts. [Link]
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BTMG Reaction Troubleshooting & Technical Support Center
Welcome to the Technical Support Center for 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during chemical syntheses utilizing this powerful phosphazene base. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with in-depth, scientifically grounded explanations and actionable solutions.
Understanding BTMG: A Primer
BTMG is a strong, non-nucleophilic organic base valued for its ability to facilitate a wide range of chemical transformations, including deprotonation, alkylations, and Michael additions.[1] Its efficacy stems from its high basicity and sterically hindered nature, which often minimizes unwanted side reactions.[1] However, like any reagent, its successful application hinges on understanding its chemical properties and potential pitfalls.
Key Properties of BTMG:
| Property | Value/Description | Significance in Reactions |
| pKa (in Acetonitrile) | ~24.3 | Indicates strong basicity, capable of deprotonating a wide range of substrates.[1] |
| Form | Liquid | Ease of handling and dispensing. |
| Solubility | Soluble in many common organic solvents. | Facilitates its use in a variety of reaction media. |
| Key Sensitivity | Highly hygroscopic | Susceptible to deactivation by moisture, necessitating anhydrous reaction conditions. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during reactions involving BTMG, providing a systematic approach to identifying the root cause and implementing corrective measures.
Issue 1: Reaction Failure or Low Yield
Q: My BTMG-catalyzed reaction is not proceeding, or I'm observing very low conversion to the desired product. What are the likely causes and how can I fix this?
A: A stalled or low-yielding reaction with BTMG can often be traced back to a few critical factors. The primary suspect is often the deactivation of the base itself or suboptimal reaction conditions.
Potential Cause 1: BTMG Deactivation due to Moisture
BTMG is highly sensitive to moisture. Any water present in the reaction will preferentially react with and neutralize the base, rendering it ineffective for the desired transformation.
Verification:
-
Reagent & Solvent Check: Ensure all solvents and reagents were rigorously dried before use. Anhydrous solvents should be freshly distilled or obtained from a sealed bottle.
-
Atmosphere Control: Confirm that the reaction was conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
Solution Protocol:
-
Rigorous Drying: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
-
Solvent Purity: Use freshly distilled anhydrous solvents or solvents from a reputable supplier stored over molecular sieves.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Fresh BTMG: If in doubt about the quality of your BTMG, use a fresh, unopened bottle.
Potential Cause 2: Insufficient Basicity for the Substrate
While BTMG is a strong base, some substrates with particularly high pKa values may require a stronger base for efficient deprotonation.
Verification:
-
pKa Comparison: Compare the pKa of your substrate with that of BTMG in the reaction solvent. For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of the substrate.
Solution Protocol:
-
Alternative Base: Consider using a stronger phosphazene base if BTMG is not sufficiently basic.
-
Solvent Effects: The basicity of BTMG can be influenced by the solvent. A less polar, aprotic solvent may enhance its basicity.[2]
Potential Cause 3: Steric Hindrance
The bulky tert-butyl group on BTMG, while beneficial for preventing nucleophilic attack, can sometimes hinder its ability to deprotonate sterically congested protons.[3]
Verification:
-
Substrate Structure: Analyze the steric environment around the proton to be abstracted. Is it shielded by bulky functional groups?
Solution Protocol:
-
Less Hindered Base: If steric hindrance is a likely issue, a less bulky but still strong base might be more effective.
-
Elevated Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier associated with steric hindrance. However, this should be done cautiously as it may also promote side reactions.
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity?
A: The formation of side products can be due to the inherent reactivity of your substrates or a consequence of the reaction conditions. BTMG's non-nucleophilic nature is a key advantage in minimizing certain side reactions.[1]
Potential Cause 1: Competing Reaction Pathways
In complex molecules with multiple reactive sites, BTMG may deprotonate a site other than the one intended, leading to a mixture of products.
Verification:
-
Product Characterization: Use spectroscopic methods (NMR, MS) to identify the structure of the major side products. This will provide clues about the competing reaction pathways.
Solution Protocol:
-
Protecting Groups: If your substrate has multiple acidic protons, consider using protecting groups to block the undesired reactive sites.
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the kinetically favored product.
Potential Cause 2: Retro-Michael Reaction
For Michael additions, the reaction can be reversible, leading to the formation of starting materials or subsequent undesired reactions.[4]
Verification:
-
Reaction Monitoring: Monitor the reaction over time by TLC or NMR to see if the product concentration decreases after reaching a maximum.
Solution Protocol:
-
Optimize Conditions: Adjusting the temperature, solvent, and reaction time can shift the equilibrium towards the desired product.
-
Trapping the Product: In some cases, the Michael adduct can be trapped in situ by a subsequent, irreversible reaction.
Potential Cause 3: Polymerization of Michael Acceptor
In Michael additions, the basic conditions can sometimes lead to the polymerization of the Michael acceptor.[4]
Verification:
-
Visual Inspection: The formation of a viscous or solid mass in the reaction mixture can be an indication of polymerization.
-
NMR Analysis: The presence of broad, unresolved peaks in the NMR spectrum of the crude product can also suggest polymer formation.
Solution Protocol:
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration and minimize polymerization.
-
Lower Temperature: Conducting the reaction at a lower temperature can reduce the rate of polymerization.
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store BTMG? A: BTMG is hygroscopic and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator.[5] When handling, use a syringe or cannula to transfer the liquid under an inert gas blanket to prevent exposure to air and moisture.
Q2: My BTMG has a precipitate. Is it still usable? A: Some sources indicate that a precipitate may form upon storage. If the precipitate can be separated by filtration under inert conditions, the remaining liquid may still be active. However, for sensitive reactions, it is always best to use a fresh, clear solution.
Q3: How can I effectively remove BTMG and its salts during workup? A: BTMG and its protonated form are generally soluble in organic solvents. A common workup procedure involves an aqueous wash with a dilute acid (e.g., 1M HCl) to protonate the BTMG and extract it into the aqueous layer.[6] However, ensure your product is stable to acidic conditions. If not, repeated washes with brine may be effective. For stubborn cases, a silica gel plug filtration can help remove polar BTMG salts.[7]
Q4: Can I use protic solvents with BTMG? A: It is generally not recommended to use protic solvents (e.g., methanol, ethanol, water) with BTMG.[2][8] These solvents will react with and neutralize the base, rendering it ineffective. Always use anhydrous aprotic solvents.
Q5: How does BTMG compare to other guanidine bases like DBU? A: Both BTMG and DBU are strong, non-nucleophilic bases. BTMG is generally considered to be more sterically hindered than DBU, which can be an advantage in preventing unwanted nucleophilic side reactions.[1] The choice between them often depends on the specific steric and electronic requirements of the reaction.
BTMG-Mediated Deprotonation Mechanism
References
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1). [Link]
-
NIH. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. [Link]
-
ResearchGate. (2015). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions | Request PDF. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. [Link]
-
Remove Sticky Reagents. (n.d.). [Link]
-
DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. [Link]
-
NIH. (n.d.). Selective β-Mono-Glycosylation of a C15-Hydroxylated Metabolite of the Agricultural Herbicide Cinmethylin Using Leloir Glycosyltransferases. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
ResearchGate. (2015). Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. [Link]
-
Monitoring Reactions by NMR. (n.d.). [Link]
-
ResearchGate. (2009). Selective deprotection of alkyl t-butyldimethylsilyl ethers in the presence of aryl t-butyldimethylsilyl ethers with bismuth bromide. [Link]
-
MDPI. (2023). Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. [Link]
-
Reddit. (2022). Failure to Deprotonate : r/Chempros. [Link]
-
RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]
-
PubMed. (n.d.). PCM study of the solvent and substituent effects on the conformers, intramolecular hydrogen bonds and bond dissociation enthalpies of 2-substituted phenols. [Link]
-
ACS Publications. (2015). A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow. [Link]
-
ETH Zurich. (2019). OC II (FS 2019) – Problem Set. [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
NIH. (n.d.). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
RSC Publishing. (2023). Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. [Link]
-
Lund University Publications. (2023). Michael additions utilizing transition- metal-catalysts, Scope and limitations. [Link]
-
MDPI. (n.d.). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. [Link]
-
RSC Publishing. (2022). Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
A catalytic Koenigs-Knorr glycosylation based on acceptor activation with In(NTf 2 ) 3. (n.d.). [Link]
-
Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. [Link]
-
Frontiers. (n.d.). Strategies for Glycoengineering Therapeutic Proteins. [Link]
-
PubMed. (n.d.). Production of Different Glycosylation Variants of the Tumour-Targeting mAb H10 in Nicotiana Benthamiana: Influence on Expression Yield and Antibody Degradation. [Link]
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- 5. Selective β-Mono-Glycosylation of a C15-Hydroxylated Metabolite of the Agricultural Herbicide Cinmethylin Using Leloir Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving Selectivity in BTMG-Catalyzed Reactions
Welcome to the technical support center for researchers utilizing the powerful organocatalyst, BTMG (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). This guide is designed to provide in-depth, practical solutions to common challenges encountered during BTMG-catalyzed reactions, with a specific focus on mastering selectivity. As a non-nucleophilic, sterically hindered superbase, BTMG offers unique advantages, but achieving high chemo-, regio-, diastereo-, and enantioselectivity requires a nuanced understanding of the reaction parameters.
The Guiding Principle: Basicity vs. Steric Hindrance
BTMG belongs to the class of phosphazene bases, which are renowned for their exceptionally high basicity and low nucleophilicity.[1] Its catalytic power stems from its ability to efficiently deprotonate a wide range of carbon acids (pronucleophiles) to generate highly reactive "naked" anions.[2] The selectivity of the subsequent reaction is governed by the interplay between the catalyst's structure, the substrate, and the reaction environment. The bulky tert-butyl and diethylamino groups create a sterically congested environment around the basic nitrogen atom, which prevents the catalyst itself from participating in nucleophilic side reactions and helps to direct the approach of the electrophile.[1][3]
General Catalytic Cycle
The fundamental role of BTMG is to act as a Brønsted base, initiating the reaction by deprotonating the pronucleophile. This generates the active nucleophile and the protonated catalyst, which remains as a bulky, non-coordinating counterion.
Caption: General catalytic cycle for a BTMG-catalyzed reaction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues related to selectivity that you may encounter during your experiments.
Q1: My reaction is showing low diastereoselectivity or enantioselectivity (low d.r. or e.e.). What are the most critical factors to investigate?
A1: Low stereoselectivity is a common challenge and typically points to an insufficiently organized transition state. The energy difference between the pathways leading to the desired and undesired stereoisomers is too small. Here’s a prioritized troubleshooting workflow:
-
Lower the Reaction Temperature: This is the most effective and fundamental tool for enhancing stereoselectivity. Reducing the temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states.[4] While a lower temperature may decrease the reaction rate, the improvement in selectivity is often significant. Start by running the reaction at 0 °C, then -20 °C, and if necessary, as low as -78 °C.
-
Re-evaluate Your Solvent Choice: The solvent profoundly impacts the entire reaction landscape.[5][6] It influences the solubility of reactants, the aggregation state of the catalyst, and the stability of the transition states through solvation.
-
Apolar Solvents: Solvents like toluene, hexane, or dichloromethane often promote higher selectivity. They are less likely to interfere with the hydrogen bonding and steric interactions within the catalyst-substrate complex that dictate the stereochemical outcome.
-
Polar Aprotic Solvents: Solvents like THF can be effective, but highly polar solvents like DMF or DMSO may competitively coordinate with the catalyst or intermediates, disrupting the organized transition state and leading to lower selectivity.
-
Protic Solvents: Avoid protic solvents (e.g., alcohols) unless they are part of the reaction mechanism. They can protonate the generated nucleophile, quenching the reaction or interfering with the catalyst.
-
-
Check Catalyst Purity and Handling: BTMG is hygroscopic and can be sensitive to atmospheric CO₂.[2] Impurities or degradation products can lead to competing, non-selective background reactions. Ensure you are using a high-purity catalyst and handling it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize Catalyst Loading: While intuitive to increase catalyst loading for a faster reaction, an excess of catalyst can sometimes lead to aggregation or more complex reaction kinetics, potentially harming selectivity. Conversely, too little catalyst may result in a slow reaction where background processes become significant. Typically, a loading of 1-10 mol% is a good starting point.
Caption: Troubleshooting workflow for low stereoselectivity.
Q2: I am observing significant side products. How can I improve the chemoselectivity of my BTMG-catalyzed reaction?
A2: Poor chemoselectivity arises when the catalyst or the generated nucleophile reacts with other functional groups or promotes undesired pathways like polymerization or elimination.
-
Issue: Aldol Condensation vs. Addition: In aldol reactions, the initial β-hydroxy adduct can eliminate water to form an α,β-unsaturated product, especially with heating.[7][8] If you want to isolate the aldol addition product, ensure the reaction is run at low temperatures and that the workup is performed under mild, neutral conditions.
-
Issue: Polymerization: BTMG is an effective catalyst for ring-opening polymerization.[9] If your substrate or product contains strained rings (like epoxides or lactones), polymerization can be a competing pathway. Use the minimum effective catalyst loading and temperature to favor the desired bimolecular reaction over polymerization.
-
Issue: Reaction with Sensitive Functional Groups: BTMG is a very strong base and can deprotonate even weakly acidic protons. If your substrate contains multiple acidic sites, you may see a loss of chemoselectivity. In such cases, protecting sensitive functional groups may be necessary. The low nucleophilicity of BTMG itself is an advantage here, minimizing direct attack on electrophilic centers like esters.[1]
Q3: How do I choose the optimal solvent for my reaction? Can you provide a summary?
A3: Solvent choice is not trivial; it can be the difference between a low-yielding, unselective reaction and a highly efficient, stereocontrolled transformation.[10] The ideal solvent should fully dissolve your starting materials while promoting the formation of a well-defined, selective transition state.
| Solvent Category | Examples | Impact on Selectivity | Rationale |
| Apolar Aromatic | Toluene, Benzene | Often Excellent | Promotes aggregation-free, well-defined transition states. Minimal interference with catalyst-substrate interactions. |
| Apolar Aliphatic | Hexane, Heptane | Good to Excellent | Similar to aromatic solvents but may suffer from lower reactant solubility. |
| Chlorinated | Dichloromethane (DCM) | Good to Excellent | Good balance of solubility and non-interference. However, environmental and safety concerns are higher.[11] |
| Ethereal | THF, Diethyl Ether | Variable | Can be effective, but the Lewis basicity of the oxygen atom may coordinate to the catalyst's counterion, potentially altering the transition state. |
| Polar Aprotic | Acetonitrile, DMF | Often Poor | High polarity and coordinating ability can disrupt the ordered catalyst-substrate complex, leading to poor stereoselectivity. |
| Protic | Methanol, Isopropanol | Generally Incompatible | Reacts with the strong base and/or quenches the generated nucleophile. Can completely switch catalytic pathways, leading to racemic products.[12][13] |
Recommendation: Start your optimization with Toluene or Dichloromethane . If solubility is an issue, consider THF, but be aware of its potential to lower selectivity. Always use anhydrous solvents to prevent catalyst quenching.
Experimental Protocol: A Guideline for a Selective Michael Addition
This protocol provides a general workflow for the BTMG-catalyzed Michael addition of a β-keto ester to a nitroolefin, a reaction where diastereoselectivity is critical.[14]
Materials:
-
BTMG (≥98.0% purity)
-
Anhydrous Toluene
-
β-Keto Ester (1.0 equiv)
-
Nitroolefin (1.1 equiv)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactor Setup: Under an inert atmosphere of argon, add the β-keto ester (e.g., 1.0 mmol) and anhydrous toluene (to achieve a 0.1 M concentration) to a dry, oven-baked flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (start with -20 °C) using a cryocooler or a suitable cooling bath.
-
Catalyst Addition: In a separate vial inside the glovebox, prepare a stock solution of BTMG in anhydrous toluene. Add the desired amount of BTMG solution (e.g., 0.05 equiv, 5 mol%) to the cooled reaction mixture dropwise over 1 minute. Stir for 10 minutes to ensure complete deprotonation and formation of the enolate.
-
Electrophile Addition: Add the nitroolefin (1.1 equiv), either neat or as a solution in a small amount of anhydrous toluene, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS or ¹H NMR analysis. Be careful to quench the aliquots immediately (e.g., in a vial with a small amount of saturated NH₄Cl solution) to prevent further reaction.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add water, and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phosphazene Bases [sigmaaldrich.com]
- 3. 2-TERT-BUTYLIMINO-2-DIETHYLAMINO-1,3-DIMETHYL-PERHYDRO-1,3,2-DIAZAPHOSPHORINE | 98015-45-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Classical Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of 2-tert-Butyl-1,1,3,3-tetramethylguanidine and DBU
An In-Depth Comparative Guide to 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of a base is a critical parameter that dictates the outcome, efficiency, and selectivity of a chemical transformation. Among the vast arsenal of available bases, strong, non-nucleophilic organic bases have carved out an indispensable role. This guide provides a detailed, evidence-based comparison between two prominent examples: this compound (BTMG), a sterically hindered guanidine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a bicyclic amidine.
This document is designed for researchers, chemists, and drug development professionals, offering an in-depth analysis of their fundamental properties, mechanistic differences, and performance in key synthetic applications. By synthesizing field-proven insights with quantitative data, this guide aims to empower scientists to make informed decisions when selecting the optimal base for their specific synthetic challenges.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the catalytic behavior of BTMG and DBU originate from their distinct molecular architectures. BTMG is an acyclic, sterically encumbered guanidine, while DBU is a bicyclic amidine. These structural variations directly influence their basicity, steric profile, and, consequently, their reactivity.
| Property | This compound (BTMG) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Chemical Class | Guanidine | Amidine |
| Structure | ||
| Molecular Formula | C₉H₂₁N₃[1][2] | C₉H₁₆N₂[3][4][5] |
| Molar Mass | 171.29 g/mol [1] | 152.24 g/mol [3][4][5] |
| Appearance | Clear to slightly yellow liquid[1] | Colorless to pale yellow liquid[4][5] |
| pKa of Conjugate Acid | ~24.31 (in Acetonitrile)[6] | ~24.34 (in Acetonitrile)[7] ~12-13 (in Water)[4] |
| Key Feature | Exceptionally strong, sterically hindered base | Strong, non-nucleophilic base |
| Common Synonyms | Barton's Base[6][8][9] | Diazabicycloundecene |
While the pKa values in acetonitrile appear remarkably similar, the guanidine functional group in BTMG is inherently more basic due to superior resonance stabilization of its conjugate acid. This subtle but significant difference in intrinsic basicity is a key determinant in their respective applications.
Mechanistic Underpinnings of Basicity
The efficacy of BTMG and DBU as strong bases stems from the stability of their respective protonated forms. The key distinction lies in the extent of charge delocalization following protonation.
DBU (Amidine): Upon protonation at the sp²-hybridized imine nitrogen, DBU forms an amidinium ion. The positive charge is delocalized over two nitrogen atoms through resonance, which accounts for its strong basicity compared to simple amines.
BTMG (Guanidine): BTMG's greater basicity is a direct consequence of the formation of a highly symmetrical and resonance-stabilized guanidinium cation upon protonation. The positive charge is delocalized across all three nitrogen atoms, a more extensive stabilization than that observed in the amidinium ion of DBU.
The steric hindrance provided by the tert-butyl group in BTMG and the bicyclic framework of DBU effectively shields the basic nitrogen centers.[3][10] This steric bulk is crucial as it renders them "non-nucleophilic," minimizing unwanted side reactions where the base might otherwise act as a nucleophile (e.g., addition to an electrophilic center).[4][10] This characteristic makes them ideal for promoting reactions like eliminations, where only proton abstraction is desired.[3][4]
Sources
- 1. Affordable Price this compound, Strong Base for Organic Synthesis & Catalyst [forecastchemicals.com]
- 2. This compound | 29166-72-1 | FB31278 [biosynth.com]
- 3. Properties & Applications of DBU Base [en.highfine.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. 1,8-Diazabicycloundec-7-ene [chemeurope.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 8. This compound | 29166-72-1 [chemicalbook.com]
- 9. This compound | C9H21N3 | CID 3571581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Superior Performance of BTMG: A Comparative Guide for the Discerning Researcher
In the realm of modern organic synthesis, the choice of a non-nucleophilic base is a critical decision that can dictate the success or failure of a reaction. For researchers, scientists, and drug development professionals, an ideal base should offer high basicity for efficient proton abstraction while exhibiting minimal nucleophilicity to prevent unwanted side reactions. This guide provides an in-depth technical comparison of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG), a phosphazene base, against other commonly employed non-nucleophilic bases. Through a blend of theoretical principles and supporting experimental data, we will demonstrate the distinct advantages of BTMG in a variety of synthetic transformations.
Understanding the Landscape of Non-Nucleophilic Bases
Non-nucleophilic bases are indispensable tools in organic chemistry, prized for their ability to deprotonate even weakly acidic C-H, N-H, and O-H bonds without acting as nucleophiles themselves.[1][2][3] This unique reactivity is primarily governed by a combination of high basicity and significant steric hindrance around the basic center.[4][5] Common classes of non-nucleophilic bases include amidines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and the exceptionally strong phosphazene bases.[3][6][7]
BTMG: A Potent and Sterically Hindered Phosphazene Base
BTMG, also known as BEMP, is a phosphazene base characterized by its exceptionally high basicity and a sterically demanding structure.[4][5][8] The high basicity of BTMG is attributed to the delocalization of the positive charge across the P-N-P system upon protonation, which stabilizes the conjugate acid.[6][9] The presence of a bulky tert-butyl group and other alkyl substituents creates a sterically congested environment around the basic nitrogen atom, effectively shielding it from participating in nucleophilic attack.[4][7]
Comparative Analysis of Basicity
The efficacy of a non-nucleophilic base is fundamentally linked to its pKa value, which quantifies its proton affinity. A higher pKa indicates a stronger base capable of deprotonating less acidic substrates. The following table provides a comparative overview of the pKa values of BTMG and other common non-nucleophilic bases in acetonitrile, a widely used solvent in organic synthesis.
| Base | Abbreviation | Class | pKa (in Acetonitrile) |
| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BTMG/BEMP | Phosphazene | ~27.5 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine | 24.3 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Guanidine | 26.0 |
| 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenimino]-2λ⁵,4λ⁵-catenadi(phosphazene) | P4-t-Bu | Phosphazene | >40 |
Note: pKa values are approximate and can vary slightly depending on the measurement conditions.[6][7][8][10]
As the data indicates, BTMG is a significantly stronger base than the commonly used amidine base DBU and the guanidine base TBD. While the more complex phosphazene base P4-t-Bu exhibits even higher basicity, BTMG offers a balance of exceptional strength and practical utility for a wide range of applications.
BTMG in Action: Superior Performance in Challenging Transformations
The true measure of a non-nucleophilic base lies in its performance in chemical reactions. BTMG has consistently demonstrated superior efficacy in transformations where other bases fall short.
Synthesis of Vinyl Iodides from Ketohydrazones
A classic example showcasing the advantage of BTMG's steric bulk is the synthesis of vinyl iodides from ketohydrazones. Less hindered bases often lead to the formation of undesired gem-diiodide byproducts. In contrast, BTMG selectively abstracts the N-H proton, facilitating a clean elimination to the desired vinyl iodide with high efficiency.[1][11]
| Base | Yield of Vinyl Iodide (%) |
| BTMG | 90-95 |
| DBU | Lower yields with byproduct formation |
Data synthesized from representative literature procedures.[1][11]
Nucleophilic Aromatic Substitution (SNAr) Reactions
In SNAr reactions, BTMG's strong basicity allows for the efficient deprotonation of nucleophiles, thereby increasing their reactivity towards electron-deficient aromatic rings. Its non-nucleophilic nature is crucial in this context, as it prevents the base itself from competing in the substitution reaction, leading to cleaner reaction profiles and higher yields of the desired product.[1] For instance, BTMG has been successfully employed in the synthesis of highly oxygenated dinaphthyl ethers, where other bases were less effective.[12]
Experimental Protocol: BTMG-Mediated Synthesis of a Vinyl Iodide
This protocol provides a detailed methodology for the synthesis of a vinyl iodide from a ketohydrazone, a reaction where BTMG's unique properties are paramount to achieving a high yield of the desired product.[11]
Materials:
-
Ketohydrazone (1.0 eq)
-
BTMG (2.2 eq)
-
Iodine (2.0 eq)
-
Anhydrous diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the ketohydrazone (1.0 eq).
-
Dissolve the ketohydrazone in anhydrous diethyl ether.
-
To the stirred solution, add BTMG (2.2 eq) dropwise at room temperature.
-
In a separate flask, prepare a solution of iodine (2.0 eq) in anhydrous diethyl ether.
-
Add the iodine solution dropwise to the reaction mixture over a period of 40 minutes with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Remove the diethyl ether under reduced pressure.
-
Heat the residue at 90°C for 30 minutes under an inert atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can then be purified by standard methods, such as column chromatography, to yield the pure vinyl iodide.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. The formation of the desired vinyl iodide and the absence of the gem-diiodide byproduct can be confirmed by 1H NMR and 13C NMR spectroscopy.
Conclusion
BTMG stands out as a superior non-nucleophilic base for a wide array of organic transformations. Its potent basicity, coupled with significant steric hindrance, allows for clean and efficient deprotonation reactions, often providing higher yields and selectivity compared to other commonly used bases like DBU and TBD. For researchers seeking to perform challenging transformations where side reactions are a concern, BTMG offers a reliable and powerful solution.
References
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Chemistry LibreTexts. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
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chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved from [Link]
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University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
- Kaupmees, K., Trummal, A., & Leito, I. (2014). Basicities of Strong Bases in Water: A Computational Study.
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Taylor & Francis Online. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
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DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Retrieved from [Link]
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ResearchGate. (n.d.). Mild Nef reaction employing DBU and BTMG. Retrieved from [Link]
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ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]
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ResearchGate. (2025, November 11). Synthesis of tetramethylguanidine-based photobase generators: light-guided dynamics in thioester networks. Retrieved from [Link]
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-
ResearchGate. (n.d.). Unexpected reactivity of graphene oxide with DBU and DMF. Retrieved from [Link]
- Zhang, Q., et al. (2021). Synthesis of polyimides containing Tröger's base and triphenylmethane moieties with a tunable fractional free volume for CO2 separation. Polymer Chemistry, 12(3), 365-375.
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Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]
- Wang, X., et al. (2023). Supramolecular catalysis with ethers enabled by dual chalcogen bonding activation.
- Wang, X., et al. (2021). Protocol for analysis of G2/M DNA synthesis in human cells. STAR Protocols, 2(3), 100647.
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ResearchGate. (n.d.). Effect of reaction time on the isolated yield of DBU. Retrieved from [Link]
-
ResearchGate. (2022, January 1). Synthesis of Polyimides Containing Tröger's Base and Tetramethyl-Substituted Triphenylmethane Moieties with Tunable Fractional Free Volume for Gas Separation Application. Retrieved from [Link]
-
ResearchGate. (2022, August 9). A review on DBU-mediated organic transformations. Retrieved from [Link]
-
ZME Science. (2024, January 9). How a Nobel Laurate chemist invented a new type of catalysis against all odds [Video]. YouTube. Retrieved from [Link]
-
An Introduction to Programmable Catalysis for Chemical Energy Technology. (2024, December 9). [Video]. YouTube. Retrieved from [Link]
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A Researcher's Comparative Guide to Validating the Purity of Synthesized Barton's Base
As a foundational tool in modern organic synthesis, the non-nucleophilic strong base 2-tert-Butyl-1,1,3,3-tetramethylguanidine, widely known as Barton's base, is indispensable.[1][2][3][4][5] Its efficacy in promoting reactions, from alkylations to the formation of complex ethers, is directly correlated with its purity.[1][2][4] For researchers in drug development, where precision and safety are paramount, ensuring the absence of reactive impurities is a critical, non-negotiable step. Incomplete reactions or residual starting materials can lead to unpredictable side reactions, compromised yields, and ambiguous biological results.
This guide provides a comparative analysis of the three cornerstone analytical techniques for validating the purity of synthesized Barton's base: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices and provide actionable protocols, empowering researchers to select and implement the most effective validation strategy.
The Trinity of Purity Analysis: A Head-to-Head Comparison
A multi-pronged approach is the most rigorous path to purity validation. Each technique offers a unique lens through which to view the sample, and their combined data provides a comprehensive and trustworthy assessment.
| Analytical Technique | Primary Information Provided | Key Advantage | Primary Limitation |
| ¹H and ¹³C NMR | Detailed molecular structure, identification of proton and carbon environments. | Unambiguous structural confirmation and identification of structurally similar impurities.[6] | Lower sensitivity compared to MS; may not detect trace-level impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns. | High sensitivity for detecting trace impurities and confirming molecular formula with high resolution.[7][8][9] | Does not easily separate or quantify isomers without chromatographic coupling (e.g., GC-MS, LC-MS). |
| HPLC | Separation and quantification of the main component and impurities. | Excellent for quantifying purity as a percentage (e.g., 99.5%) and separating non-volatile impurities.[10] | Requires a suitable chromophore for UV detection; method development can be time-consuming. |
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation. For purity analysis, its power lies in providing a detailed "fingerprint" of the molecule. An impurity, even one with a similar structure, will almost invariably present a unique set of signals.
Causality Behind the Protocol:
The choice of a deuterated solvent (like CDCl₃) is critical because it is "invisible" in the ¹H NMR spectrum, preventing the solvent's proton signals from obscuring the signals of the analyte. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because its protons are highly shielded and resonate at a frequency that rarely interferes with sample signals, providing a reliable reference point.[11]
Expected ¹H NMR Spectrum for Pure Barton's Base:
Based on established data, the ¹H NMR spectrum of Barton's base in CDCl₃ should exhibit two distinct singlets[12]:
-
~1.22 ppm: A singlet corresponding to the 9 protons of the sterically hindered tert-butyl group.
-
~2.67 ppm: A singlet corresponding to the 12 protons of the four equivalent methyl groups.
The integration of these peaks should yield a ratio of 9:12, which simplifies to 3:4. Any significant deviation from this ratio or the appearance of other signals indicates the presence of impurities. A common impurity is the starting urea, which would introduce new, distinct signals.[12]
Step-by-Step ¹H NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized Barton's base and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves 16-32 scans.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns. Compare the spectrum to a reference spectrum of pure Barton's base.
Method 2: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions.[7][8] This is an excellent method for confirming the identity of the synthesized product and for detecting trace impurities that might be missed by NMR.
Causality Behind the Protocol:
Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that are well-suited for molecules like Barton's base. They tend to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it straightforward to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the confident determination of the molecular formula.[13]
Expected Mass Spectrum for Barton's Base:
Barton's base has a molecular weight of 171.28 g/mol .[1][3][4] In a positive ion mode ESI-MS spectrum, the most prominent peak should be the protonated molecule [M+H]⁺ at an m/z of approximately 172.29.
Step-by-Step MS Protocol (Direct Infusion):
-
Sample Preparation: Prepare a dilute solution of the synthesized Barton's base (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ionization source (e.g., ESI) to positive ion mode.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion of Barton's base. Search for other peaks that might indicate the presence of impurities (e.g., unreacted starting materials, byproducts).
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the quantitative purity of a sample. It separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[6][10]
Causality Behind the Protocol:
Reversed-phase HPLC, using a non-polar stationary phase like C18, is ideal for separating moderately non-polar organic molecules like Barton's base.[14] A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) is used to elute the compounds from the column. A gradient elution (where the proportion of the organic solvent is increased over time) is often employed to ensure that all components, from polar to non-polar, are eluted effectively. Detection is typically done with a UV detector, as the guanidine and associated aromatic impurities often possess a chromophore.
Step-by-Step HPLC Protocol:
-
Method Development (if necessary):
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% formic acid to improve peak shape.
-
Gradient: A typical scouting gradient might run from 10% B to 95% B over 15-20 minutes.
-
Detection: Monitor at a wavelength where Barton's base or expected impurities absorb (e.g., 210 nm or 254 nm).
-
-
Sample Preparation: Prepare a stock solution of the synthesized Barton's base in the mobile phase (e.g., 1 mg/mL). Dilute this solution to an appropriate concentration for injection (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Purity % = (Area of Barton's Base Peak / Total Area of All Peaks) x 100
-
Visualizing the Validation Workflow
A systematic workflow ensures all aspects of purity are addressed, from structural identity to quantitative assessment.
Caption: A comprehensive workflow for validating the purity of synthesized Barton's base.
Conclusion
Validating the purity of synthesized Barton's base is a multi-faceted process that underpins the reliability and reproducibility of subsequent research. While NMR spectroscopy provides definitive structural proof, mass spectrometry offers unparalleled sensitivity for trace contaminants, and HPLC delivers the final quantitative purity value. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the quality of their reagents, ensuring the integrity of their scientific outcomes.
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Chemistry LibreTexts. (2021, March 5). 9.12: Mass Spectroscopy. Retrieved from [Link]
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Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Retrieved from [Link]
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Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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A Senior Application Scientist's Guide: BTMG vs. Inorganic Bases in Modern Organic Synthesis
In the intricate landscape of organic synthesis, the choice of base is a critical decision that dictates the outcome of a reaction. It is a parameter that governs everything from reaction rate and yield to chemo-, regio-, and stereoselectivity. While traditional inorganic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), and lithium diisopropylamide (LDA) have been the workhorses of synthetic chemistry for decades, the emergence of organic superbases has provided researchers with powerful new tools.
This guide provides an in-depth, objective comparison between a prominent phosphazene superbase, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) , and its inorganic counterparts. We will move beyond simple cataloging of properties to explore the mechanistic nuances and practical implications that guide the rational selection of a base for specific synthetic challenges.
The Contenders: A Physicochemical Overview
The efficacy of a base is rooted in its fundamental properties. A delicate balance of basicity, steric hindrance, nucleophilicity, and solubility determines its behavior in a reaction vessel.
BTMG: The Organic Superbase
BTMG is a P1-phosphazene base, a class of exceptionally strong, yet weakly nucleophilic, organic bases. Its strength arises from the unique electronic structure where the lone pair on the sp²-hybridized nitrogen is highly available for proton abstraction, stabilized by the adjacent phosphorus atom.
-
Exceptional Strength: BTMG exhibits remarkable basicity, capable of deprotonating a wide range of weakly acidic C-H, N-H, and O-H bonds under mild conditions.[1]
-
Steric Shielding: The bulky tert-butyl and diethylamino groups provide significant steric hindrance around the basic nitrogen center. This architecture is the key to its low nucleophilicity, preventing it from participating in unwanted side reactions like addition to carbonyls or alkylation.[1][2]
-
Solubility: As a neutral organic molecule, BTMG and its protonated form are highly soluble in common aprotic organic solvents (e.g., THF, toluene, hexane), enabling homogeneous reaction conditions.
Inorganic Bases: The Established Workhorses
Inorganic bases are characterized by their ionic nature and often operate under heterogeneous conditions.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and easy-to-handle base.[3] Its low solubility in many organic solvents means reactions are often slow and require elevated temperatures or phase-transfer catalysts.[4]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that acts as a hydride (H⁻) source.[5] It is an insoluble, salt-like material that reacts at its surface, making reactions heterogeneous and sometimes difficult to control.[2][6] It provides essentially irreversible deprotonation, driving equilibria to completion.[7]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base.[2] It is typically prepared in situ from diisopropylamine and n-butyllithium and requires cryogenic temperatures (-78 °C) to maintain its stability and selectivity.[8][9] Its solubility in solvents like THF allows for homogeneous reactions.[7]
Table 1: Comparative Physicochemical Properties
| Property | BTMG | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) |
| Class | Organic Phosphazene Superbase | Inorganic Salt | Inorganic Salt-like Hydride | Lithium Amide |
| pKa of Conjugate Acid | ~27 (in MeCN) | ~10.3 (pKa of HCO₃⁻ in H₂O) | ~35 (pKa of H₂) | ~36 (pKa of Diisopropylamine)[2] |
| Nucleophilicity | Very Low | Moderate (Oxygen nucleophile) | Non-nucleophilic (acts as H⁻) | Very Low |
| Steric Hindrance | High | Low | N/A (Surface reaction) | High |
| Solubility (in THF) | High | Very Low | Insoluble | High |
| Reaction Phase | Homogeneous | Heterogeneous | Heterogeneous | Homogeneous |
| Key Handling Notes | Hygroscopic, corrosive liquid. | Benign solid, irritant.[10] | Flammable solid, reacts violently with water.[5] | Air/moisture sensitive, requires cryogenic temp.[7] |
Mechanism of Deprotonation: A Tale of Two Phases
The fundamental act of proton abstraction differs significantly between BTMG and its inorganic counterparts, primarily due to solubility.
BTMG operates in a homogeneous environment . Its high solubility ensures that the base is readily available throughout the reaction medium to deprotonate the substrate. This typically leads to faster reaction rates and milder required conditions compared to heterogeneous systems.
In contrast, insoluble inorganic bases like K₂CO₃ and NaH operate via surface-level reactions. The substrate must interact with the solid surface of the base for deprotonation to occur. This can be a rate-limiting step and can be influenced by factors like particle size and agitation. While LDA is soluble, its utility is confined to a narrow low-temperature window.
Caption: Deprotonation pathways for soluble vs. insoluble bases.
Head-to-Head in the Synthetic Arena
Theoretical properties are best understood through practical application. Here, we compare the performance of BTMG and inorganic bases in common synthetic transformations.
Case Study 1: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a powerful method for forming aryl ethers and amines. The base's role is to deprotonate the nucleophile (e.g., a phenol or amine), increasing its reactivity towards an electron-deficient aromatic ring.
Reaction: Synthesis of a highly oxygenated dinaphthyl ether.
Comparison: BTMG vs. Potassium Carbonate (K₂CO₃)
In the synthesis of complex dinaphthyl ethers, traditional methods often rely on K₂CO₃ in a polar aprotic solvent like DMF at high temperatures. These conditions can be detrimental to sensitive functional groups. Research has shown that BTMG can promote the same transformation under significantly milder conditions, often at room temperature, leading to cleaner reactions and higher yields.
The superiority of BTMG in this context is a direct result of its properties. As a strong, soluble base, it efficiently generates a high concentration of the nucleophilic naphthoxide anion in solution at room temperature.[1] In contrast, the weak basicity and poor solubility of K₂CO₃ necessitate thermal energy to drive the reaction forward.
Table 2: SₙAr Reaction Performance Data
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BTMG | Toluene | 25 | 12 | >95 | |
| K₂CO₃ | DMF | 100 | 24 | ~70-80 | (Implied) |
Case Study 2: Enolate Formation & Regioselectivity
The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate (formed by removing the less sterically hindered proton) and the thermodynamic enolate (the more substituted, more stable enolate).[9] The choice of base is the primary determinant of this selectivity.
Reaction: Enolate formation from 2-methylcyclohexanone.
Comparison: BTMG vs. LDA vs. NaH
-
LDA: The archetypal base for forming kinetic enolates. Its large steric bulk prevents it from accessing the more hindered α-proton, and the use of cryogenic temperatures (-78 °C) makes the deprotonation irreversible, trapping the kinetic product.[9][11]
-
NaH: This strong, non-hindered base can deprotonate either side. Because the reaction is often run at or above room temperature to overcome its heterogeneous nature, the initially formed enolates can equilibrate, leading to a predominance of the more stable thermodynamic enolate.[12]
-
BTMG: As a strong, sterically hindered base, BTMG also favors the formation of the kinetic enolate. Its ability to perform this transformation at temperatures warmer than -78 °C (e.g., 0 °C or room temperature) can be an operational advantage. However, because the basicity is lower than LDA, the potential for equilibration exists if the reaction is not quenched quickly, especially at higher temperatures.
The choice here is nuanced. For the highest fidelity kinetic control, LDA at -78 °C remains the gold standard.[13] However, BTMG presents a compelling alternative when operational simplicity is desired and cryogenic conditions are to be avoided.
Caption: Regiocontrol in enolate formation based on base selection.
Experimental Protocol: SₙAr Synthesis of a Diaryl Ether
This protocol illustrates the practical differences in workflow when using BTMG versus K₂CO₃.
Caption: Workflow comparison for SₙAr reaction.
Detailed Steps for Protocol A (BTMG)
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting phenol (1.0 eq) and the activated aryl fluoride (1.1 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1 M. Stir until all solids are dissolved.
-
Base Addition: Add BTMG (1.5 eq) dropwise via syringe at room temperature (25 °C).
-
Reaction: Stir the now homogeneous solution at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove the protonated BTMG), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Causality Behind Choices: The use of an inert atmosphere and anhydrous solvent is crucial as BTMG is hygroscopic. The acidic wash in the workup is a key advantage, as the protonated BTMG salt is water-soluble, allowing for a simple extractive removal, which is often cleaner than filtering the fine powder of an inorganic base.
Making the Right Choice: A Decision Framework
| Scenario | Recommended Base Class | Rationale |
| Substrate is thermally sensitive or prone to degradation. | BTMG | Enables reactions at lower temperatures, preserving sensitive functional groups. |
| A specific kinetic product is required with high fidelity. | LDA | The gold standard for kinetic control due to steric bulk and cryogenic conditions.[9] |
| Cost is the primary driver for a large-scale synthesis. | Inorganic (K₂CO₃, NaH) | Significantly lower cost per mole makes them attractive for industrial applications.[3] |
| A completely irreversible deprotonation is necessary. | NaH | The formation of H₂ gas drives the reaction to completion.[7] |
| Homogeneous conditions are required for kinetics or solubility. | BTMG, LDA | High solubility in organic solvents ensures a single-phase reaction medium. |
| Workup simplicity is a priority. | BTMG | The protonated base is easily removed by an acidic aqueous wash. |
Conclusion
The choice between BTMG and inorganic bases is not a matter of one being universally "better," but of selecting the right tool for the job. Inorganic bases are foundational, cost-effective, and powerful reagents that will always have a place in synthesis. However, they often require harsh conditions and can suffer from solubility and workup challenges.
BTMG and other phosphazene superbases represent a significant advancement, offering a unique combination of immense basicity, minimal nucleophilicity, and high solubility.[14][15] This allows chemists to perform deprotonations under remarkably mild, homogeneous conditions, enabling transformations that are difficult or impossible with traditional inorganic bases. For researchers and drug development professionals working with complex, sensitive molecules, BTMG provides a strategic advantage, leading to cleaner reactions, higher yields, and greater control over selectivity.
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The Guanidine Gambit: A Kinetic Investigation of BTMG in Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of organic synthesis, the strategic selection of a catalyst can dictate the outcome, steering a reaction toward high yield and selectivity. Among the powerful pieces on this board, guanidine bases have emerged as versatile and potent catalysts. This guide offers an in-depth kinetic exploration of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), a sterically hindered, non-nucleophilic strong base. By examining its performance in key organic transformations and comparing it with other widely used catalysts, we aim to provide a comprehensive resource for researchers seeking to optimize their synthetic strategies.
BTMG: A Catalyst of Strategic Importance
BTMG, a member of the guanidine family, is distinguished by its exceptional basicity and significant steric shielding.[1] The tert-butyl group, in conjunction with the four methyl groups, effectively encumbers the basic nitrogen center, minimizing its nucleophilicity.[1] This unique structural feature is paramount, as it allows BTMG to function primarily as a Brønsted base, abstracting protons to generate reactive intermediates without engaging in unwanted nucleophilic side reactions.[1] This selectivity makes BTMG an invaluable tool in a variety of transformations, including Michael additions, Henry (nitroaldol) reactions, and polymerizations.[2]
The Kinetic Arena: BTMG in Action
Understanding the kinetics of a catalyzed reaction is fundamental to harnessing its full potential. It provides a quantitative measure of reaction speed and offers insights into the underlying mechanism, enabling chemists to fine-tune conditions for optimal outcomes. Here, we delve into the kinetic aspects of two synthetically crucial reactions catalyzed by BTMG and its counterparts.
The Michael Addition: A Tale of Two Catalysts
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The catalytic efficiency of guanidine bases in this reaction is well-documented. While specific kinetic data for BTMG in the Michael addition is not extensively available in the public domain, a comparative study of the closely related 1,1,3,3-tetramethylguanidine (TMG) with other organic bases provides valuable insights.
In a comparative study, the catalytic activities of TMG, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) were evaluated in the synthesis of a 3-hydroxyisoindolin-1-one derivative, a reaction that proceeds via a Michael-type addition. The results, in terms of product yield, are summarized below.
| Catalyst | Yield (%) |
| TMG | 75 |
| DBU | 85 |
| TBD | 95 |
While TBD exhibits the highest activity in this specific transformation, TMG demonstrates significant catalytic prowess, outperforming other common non-nucleophilic bases. The observed differences in catalytic activity can be attributed to a combination of factors, including basicity, nucleophilicity, and steric hindrance. TBD, a bicyclic guanidine, is a stronger base than the acyclic TMG, and its bifunctional nature, possessing both a nucleophilic imine nitrogen and a hydrogen-bond donating N-H group, often contributes to its high efficiency.
The Henry (Nitroaldol) Reaction: A Kinetic Comparison
The Henry reaction, the base-catalyzed addition of a nitroalkane to a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates.[2][3] A variety of bases can be employed to catalyze this reaction, including guanidines.
A comparative kinetic study of the Henry reaction using different nitroalkanes highlights the influence of the substrate structure on the reaction rate. While this study does not directly feature BTMG, it provides a framework for understanding the kinetic principles at play. The apparent rate constants were calculated assuming pseudo-first-order kinetics for illustrative comparison.[3]
| Aldehyde | Nitroalkane | Time (min)[3] | Yield (%)[3] | Apparent Rate Constant (k_app, min⁻¹)[3] |
| 4-Chlorobenzaldehyde | Nitromethane | 180 | 70 | 0.0067 |
| Nitroethane | 180 | 73 | 0.0072 | |
| 1-Nitropropane | 210 | 72 | 0.0060 | |
| 3,5-Dibromobenzaldehyde | Nitromethane | 210 | 75 | 0.0066 |
| Nitroethane | 210 | 79 | 0.0074 | |
| 1-Nitropropane | 210 | 77 | 0.0070 |
The data indicates that the reaction rate is sensitive to the steric and electronic properties of both the aldehyde and the nitroalkane.[3] When employing a catalyst like BTMG, its primary role is to deprotonate the nitroalkane, generating the nucleophilic nitronate anion that initiates the reaction. The sterically demanding nature of BTMG can influence the approach of the substrate and, consequently, the stereochemical outcome of the reaction.
Experimental Design for Kinetic Studies
To rigorously evaluate the catalytic performance of BTMG and its alternatives, a well-designed kinetic study is essential. In-situ spectroscopic techniques are powerful tools for monitoring reaction progress in real-time, providing high-quality kinetic data.
In-situ FTIR/NMR Spectroscopy: A Window into the Reaction
In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout the course of a reaction.[4][5][6] This eliminates the need for quenching and sampling, which can introduce errors and inconsistencies.
Experimental Workflow for Kinetic Analysis:
Caption: A generalized workflow for conducting a kinetic study of a BTMG-catalyzed reaction using in-situ spectroscopy.
Data Analysis: From Raw Data to Kinetic Parameters
From the concentration-time data, the reaction order with respect to each component can be determined by systematically varying their initial concentrations. The rate constant (k) can then be calculated from the integrated rate law or by determining the initial rate of the reaction. To determine the activation energy (Ea), the reaction is performed at different temperatures, and the data is analyzed using the Arrhenius equation.
Mechanistic Insights: The "How" Behind the "How Fast"
Kinetic studies are instrumental in elucidating reaction mechanisms. By understanding how the rate of a reaction is affected by the concentrations of reactants and catalyst, we can infer the sequence of elementary steps that constitute the overall transformation.
Catalytic Cycle of a BTMG-Catalyzed Michael Addition:
Caption: Proposed catalytic cycle for the BTMG-catalyzed Michael addition.
In this cycle, BTMG acts as a Brønsted base to deprotonate the nucleophile, generating a more potent anionic nucleophile. This anion then adds to the Michael acceptor to form an enolate intermediate. Subsequent protonation of the enolate, either by the protonated catalyst or another proton source, yields the final product and regenerates the BTMG catalyst.
Comparative Performance Analysis: BTMG vs. The Field
To make an informed decision on catalyst selection, a direct comparison of BTMG with other commonly used bases is essential. The ideal catalyst will not only provide a high reaction rate but also exhibit high selectivity and be compatible with a wide range of substrates.
Logical Framework for Catalyst Comparison:
Caption: A logical flowchart for the comparative evaluation of BTMG against other catalysts based on key kinetic and synthetic parameters.
While a comprehensive, side-by-side kinetic comparison across a broad range of reactions is an ongoing area of research, the available data suggests that BTMG is a highly effective and selective catalyst. Its sterically hindered nature often leads to cleaner reactions with fewer byproducts compared to less hindered or more nucleophilic bases.
Conclusion and Future Directions
This compound has firmly established itself as a valuable catalyst in the synthetic chemist's toolkit. Its unique combination of high basicity and low nucleophilicity makes it a powerful tool for a variety of organic transformations. While this guide has provided an overview of the kinetic aspects of BTMG catalysis, a significant opportunity exists for more detailed, quantitative kinetic studies. Future research focused on determining the rate constants and activation energies for a wider range of BTMG-catalyzed reactions will be crucial for a more complete understanding of its catalytic prowess and for the rational design of even more efficient and selective catalytic systems.
References
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Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Organic & Biomolecular Chemistry. [Link]
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In situ ATR-IR spectroscopic and reaction kinetics studies of water-gas shift and methanol reforming on Pt/Al2O3 catalysts in vapor and liquid phases. PubMed. [Link]
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A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow. ACS Publications. [Link]
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Henry Reaction. Organic Chemistry Portal. [Link]
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In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. [Link]
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Henry reaction. Wikipedia. [Link]
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Kinetics of Catalyzed Processes Studied by FTIR Spectroscopy. ResearchGate. [Link]
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A Comparative Study of Guanidine Bases in Catalysis: A Guide for Researchers
Guanidine bases have become a versatile and powerful class of organocatalysts, valued for their strong basicity and unique capacity to mediate a broad spectrum of chemical transformations with high efficiency and selectivity.[1] Their application is especially significant in asymmetric synthesis, a critical area in the development of new drugs and materials.[2][3] This guide offers an objective comparison of the performance of commonly used guanidine bases, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.
Overview of Common Guanidine Bases
Among the most frequently utilized guanidine catalysts are 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), its methylated derivative 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,1,3,3-Tetramethylguanidine (TMG). These bases are characterized by their strong basicity, which allows them to deprotonate a wide array of substrates in organic reactions.[1] The structural variations between these catalysts, particularly the presence or absence of an N-H proton, play a crucial role in their catalytic activity and the underlying reaction mechanism.[1] Another noteworthy guanidine base is 2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, which serves as a non-nucleophilic base in various organic reactions.[4]
Performance Comparison in Key Organic Reactions
The effectiveness of guanidine bases is often assessed in benchmark reactions such as Michael additions, ring-opening polymerizations, and transesterification reactions.
Michael Addition Reactions
TBD has been shown to be a highly effective catalyst for the Michael addition of alkyl malonates to various electron-deficient olefins at room temperature, with reactions often reaching completion in as little as 5 minutes.[3] In contrast, other guanidine bases like MTBD and TMG, as well as the amidine base DBU, require several hours to achieve similar results.[3] This highlights the superior catalytic activity of TBD in this transformation.
-
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone Catalyzed by TBD
-
To a solution of chalcone (1 mmol) and diethyl malonate (1.2 mmol) in toluene (5 mL), add TBD (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Ring-Opening Polymerization (ROP)
Guanidine bases are highly efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, δ-valerolactone, and ε-caprolactone.[5] TBD, in particular, demonstrates rapid and controlled polymerization of these monomers.[5] The bifunctionality of TBD, enabling the simultaneous activation of both the monomer and the alcohol initiator, is credited for its enhanced catalytic activity compared to MTBD and DBU.[3]
The following diagram illustrates the general workflow for a TBD-catalyzed ring-opening polymerization.
Sources
Navigating Non-Nucleophilic Basicity: A Comparative Guide to BTMG and TMG in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of a non-nucleophilic base is a critical decision that profoundly influences reaction outcomes. Among the arsenal of available reagents, guanidine bases have carved a significant niche due to their exceptional basicity. This guide provides an in-depth, objective comparison of two prominent guanidine bases: 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) and 1,1,3,3-Tetramethylguanidine (TMG). By delving into their fundamental properties and performance in specific reaction contexts, this document aims to equip you with the necessary insights to make an informed selection for your synthetic endeavors.
The Guanidine Advantage: Understanding the Source of Strong Basicity
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms.[1] Their remarkable basicity, often surpassing that of conventional amine bases, stems from the substantial resonance stabilization of their conjugate acids, the guanidinium cations. This delocalization of positive charge across the three nitrogen atoms renders the parent guanidine a potent proton acceptor.
Head-to-Head Comparison: BTMG vs. TMG
While both BTMG and TMG are powerful non-nucleophilic bases, their subtle structural differences translate into significant disparities in their reactivity and, consequently, their applications.
| Property | BTMG (Barton's Base) | TMG |
| Structure | This compound | 1,1,3,3-Tetramethylguanidine |
| Molecular Formula | C₉H₂₁N₃[2] | C₅H₁₃N₃ |
| Molecular Weight | 171.29 g/mol [3] | 115.18 g/mol |
| Key Structural Feature | Bulky tert-butyl group | Four methyl groups |
| Steric Hindrance | High | Moderate |
| pKa (in Acetonitrile) | ~24.3[1] | ~23.3 |
| Primary Advantage | Exceptional steric hindrance, higher basicity | More economical, less sterically demanding |
The most distinguishing feature of BTMG, also known as Barton's base, is the presence of a sterically demanding tert-butyl group.[1][4] This bulky substituent significantly shields the basic nitrogen center, rendering it an exceptionally non-nucleophilic yet potent proton abstractor. This characteristic is paramount in reactions where nucleophilic attack by the base would lead to undesired side products.
The Decisive Factor: Steric Hindrance in Action
The choice between BTMG and TMG often hinges on the steric environment of the substrate and the desired regiochemical outcome. A classic example illustrating this principle is the deprotonation of unsymmetrical ketones to form enolates.
Kinetic vs. Thermodynamic Enolate Formation: A Case Study with 2-Methylcyclohexanone
The deprotonation of an unsymmetrical ketone like 2-methylcyclohexanone can yield two different enolates: the kinetic enolate (formed by removing the less sterically hindered proton) and the thermodynamic enolate (the more stable, more substituted enolate).[5] The choice of base is the primary determinant of which enolate is formed preferentially.
-
TMG , with its moderate steric bulk, can deprotonate from either the more or less hindered side of the carbonyl group. Under equilibrating conditions, this will lead to a mixture of enolates, often favoring the more stable thermodynamic product.
-
BTMG , with its substantial steric hindrance, will preferentially abstract the less sterically encumbered proton at the methyl-substituted carbon. This selective deprotonation leads to the formation of the kinetic enolate as the major product. This level of control is crucial for subsequent stereoselective alkylation reactions.
Experimental Protocol: Kinetic Deprotonation and Alkylation of 2-Methylcyclohexanone
This protocol details the formation of the kinetic enolate of 2-methylcyclohexanone using a sterically hindered base like BTMG, followed by alkylation. The use of BTMG is critical for achieving high regioselectivity.
Materials:
-
2-Methylcyclohexanone
-
This compound (BTMG)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL).
-
Addition of Base: Cool the THF to -78 °C using a dry ice/acetone bath. To the cold THF, add BTMG (1.1 equivalents) via syringe.
-
Formation of the Kinetic Enolate: While maintaining the temperature at -78 °C, slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF (10 mL) to the BTMG solution over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate. The low temperature is crucial to prevent equilibration to the more stable thermodynamic enolate.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-benzyl-6-methylcyclohexanone.
Self-Validation: The success of this protocol relies on the regioselective formation of the kinetic enolate. The purity and identity of the final product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show a distinct set of signals corresponding to the kinetically controlled alkylation product. The regioselectivity can be quantified by GC-MS analysis of the crude product mixture, which should show a high ratio of the desired product over the thermodynamically controlled isomer (2-benzyl-2-methylcyclohexanone).
Causality Behind Experimental Choices
-
Choice of BTMG: The large steric footprint of the tert-butyl group on BTMG is the cornerstone of this protocol's success. It physically obstructs the approach to the more substituted α-proton, forcing deprotonation at the less hindered site.
-
Low Temperature (-78 °C): The formation of the kinetic enolate is a kinetically controlled process. Conducting the reaction at low temperatures provides the kinetic product with enough of an energy barrier to prevent it from reverting to the starting material and equilibrating to the more stable thermodynamic enolate.[6]
-
Anhydrous Conditions: Guanidine bases are strong enough to deprotonate water. The presence of moisture would consume the base and inhibit the desired enolate formation.
Decision-Making Workflow: Choosing Between BTMG and TMG
Conclusion
Both BTMG and TMG are potent and valuable non-nucleophilic bases in the synthetic chemist's toolkit. While TMG offers a cost-effective and less sterically encumbered option for a range of applications, BTMG, or Barton's base, stands out as the superior choice when high steric hindrance is required to control regioselectivity, particularly in the formation of kinetic enolates. The experimental evidence and mechanistic rationale presented in this guide underscore the importance of considering the subtle yet impactful structural differences between these two guanidine bases to achieve the desired outcomes in complex organic syntheses.
References
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DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. [Link]
-
Ishikawa, T. (2009). Guanidine chemistry. PubMed. [Link]
- Ishikawa, T. (Ed.). (2009).
-
Klimov, E. S., et al. (2018). Superbases based on guanidine and the values of pKa of the conjugated acids. ResearchGate. [Link]
-
MDPI. (2022). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. [Link]
-
ResearchGate. (2006). Michael addition reactions in macromolecular design for emerging technologie. [Link]
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Wikipedia. (n.d.). This compound. [Link]
-
ACS Publications. (2015). A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow. [Link]
-
Lund University Publications. (2023). Michael additions utilizing transition- metal-catalysts, Scope and limitations. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2002). (PDF) Catalytic, Enantioselective Michael Addition Reactions. [Link]
-
University of Calgary. (2015). CHEM 330 Topics Discussed on Oct 14. [Link]
-
ResearchGate. (2018). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
Organic Syntheses. (n.d.). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. [Link]
-
Sci-Hub. (1989). Kinetic resolution of racemic 2-substituted cyclohexanones by enantioselective deprotonation. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of β-Thujaplicin in Reaction Mixtures
A Note on Terminology: Initial searches for "BTMG" identified the compound 2-tert-Butyl-1,1,3,3-tetramethylguanidine, a strong organic base.[1][2][3][4] However, a comprehensive search for analytical methods related to this acronym predominantly yielded results for the quantification of β-Thujaplicin . Given the context of quantifying a compound within a reaction, this guide will focus on the analytical methodologies for β-Thujaplicin, a natural monoterpenoid with significant biological activities.[5][6]
Introduction: The Importance of Precise β-Thujaplicin Quantification
β-Thujaplicin, also known as hinokitiol, is a tropolone-related compound found in the heartwood of trees such as the Western Red Cedar (Thuja plicata).[5][7] Its broad-spectrum antimicrobial and anti-inflammatory properties have led to its investigation and use in pharmaceuticals, cosmetics, and as a food preservative.[6][7] For researchers and drug development professionals, the ability to accurately quantify β-Thujaplicin in various matrices, including complex reaction mixtures, is paramount for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies.[8][9] This guide provides a comparative overview of the most effective analytical methods for this purpose, supported by experimental data and protocols.
Comparative Analysis of Key Quantification Methods
The selection of an appropriate analytical technique is contingent upon several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare the most prevalent methods for β-Thujaplicin quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Zone Electrophoresis (CZE).
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, widely available, and suitable for routine analysis.[6][10] | Moderate sensitivity, potential for matrix interference. | Quality control of raw materials and finished products.[6] |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | High sensitivity and selectivity, excellent for complex matrices.[11] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of essential oils and other complex natural product extracts.[7] |
| CZE | Separation based on electrophoretic mobility. | High separation efficiency, low sample and reagent consumption.[7] | Lower sensitivity compared to GC-MS, susceptible to matrix effects.[7] | Analysis of aqueous samples and determination of adsorption characteristics.[7] |
| UHPLC-MS/MS | High-resolution separation with highly sensitive and specific mass detection. | Excellent sensitivity and selectivity, suitable for trace analysis.[12][13] | High instrument cost and complexity. | Pharmacokinetic studies and analysis of biological samples.[12] |
In-Depth Methodologies and Experimental Protocols
A self-validating system is crucial for trustworthy and reproducible results.[14][15][16][17] The following protocols are designed with this principle in mind, incorporating system suitability tests and quality control checks.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the routine quantification of β-Thujaplicin.[6] The choice of a C18 or a more specialized column like an amide-based stationary phase can significantly impact separation efficiency.[8][10]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for β-Thujaplicin quantification by HPLC-UV.
Detailed Protocol:
-
Standard Preparation: Prepare a stock solution of β-Thujaplicin in methanol (1 mg/mL). Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 1 to 50 µg/mL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to an expected concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid. A typical ratio is 60:40:0.1 (v/v/v).[8][9] For MS compatibility, formic acid is preferred.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of β-Thujaplicin in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For complex matrices where specificity is a concern, GC-MS offers a powerful alternative. This method is particularly useful for analyzing volatile and semi-volatile compounds.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for β-Thujaplicin quantification by GC-MS.
Detailed Protocol:
-
Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent like hexane. For improved volatility and peak shape, derivatization (e.g., methylation) of the hydroxyl group of β-Thujaplicin may be necessary.[7]
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of β-Thujaplicin.
-
-
Quantification: Use an internal standard (e.g., a structurally similar compound not present in the sample) for accurate quantification. The ratio of the peak area of β-Thujaplicin to the internal standard is used to construct the calibration curve.
Method Validation: Ensuring Data Integrity
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[14][15][16][17][18][19] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of β-Thujaplicin.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression should yield a correlation coefficient (r²) of >0.999.[7]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, with acceptable recovery rates between 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be less than 2% for repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is the concentration that can be determined with acceptable precision and accuracy.[7]
Conclusion: Selecting the Optimal Method
For routine, high-throughput analysis of β-Thujaplicin in well-characterized reaction mixtures, HPLC-UV is the method of choice due to its robustness and cost-effectiveness. When dealing with complex matrices or when higher sensitivity and specificity are required, GC-MS or the more advanced UHPLC-MS/MS are superior options. The ultimate decision should be based on a thorough evaluation of the specific analytical needs and the available resources. The methodologies and validation principles outlined in this guide provide a solid foundation for developing and implementing reliable and accurate quantitative analyses of β-Thujaplicin.
References
- Wikipedia. (n.d.). This compound.
- Tokyo Chemical Industry UK Ltd. (n.d.). Guanidine-based Organic Strong Base: BTMG.
- SIELC Technologies. (n.d.). Separation of beta-Thujaplicin on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, February 16). beta-Thujaplicin.
- Benchchem. (n.d.). This compound | High-Purity Base.
- Dyrskov, L., Strobel, B. W., Svensmark, B., & Hansen, H. C. B. (2004). β-Thujaplicin: New Quantitative CZE Method and Adsorption to Goethite. Environmental Science & Technology, 38(7), 2095–2102.
- NP-MRD. (2022, April 27). Showing NP-Card for beta-Thujaplicin (NP0051758).
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). High-performance liquid chromatography with dualwavelength ultraviolet detection for measurement of Hinokitiol in personal care products.
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025, September 25). This compound | 29166-72-1.
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- PubMed Central. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.
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The Versatile Workhorse: A Comparative Guide to 2-tert-Butyl-1,1,3,3-tetramethylguanidine in Modern Synthesis
For the discerning researcher, scientist, and drug development professional, the choice of a base or catalyst is a critical decision that profoundly influences reaction outcomes. In the diverse landscape of organic bases, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base, has carved a niche as a powerful, yet sterically hindered, non-nucleophilic organobase. Its unique combination of strong basicity and low nucleophilicity makes it an invaluable tool in a multitude of synthetic transformations, from intricate organic syntheses to the production of high-performance polymers. This guide provides an in-depth, objective comparison of BTMG's performance against common alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research and development endeavors.
The BTMG Advantage: Understanding its Core Properties
This compound is a guanidine derivative characterized by a central carbon atom bonded to three nitrogen atoms. The presence of a bulky tert-butyl group and four methyl groups provides significant steric hindrance around the basic nitrogen centers. This steric shielding is the cornerstone of its utility, preventing it from participating in unwanted nucleophilic side reactions, a common drawback of many other strong bases.
Key Physicochemical Properties of BTMG:
| Property | Value |
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.29 g/mol |
| Appearance | Clear to slightly yellow liquid |
| Boiling Point | 88-89 °C at 43 mmHg |
| pKa (in Acetonitrile) | 24.31 |
The high pKa value in a non-aqueous solvent like acetonitrile underscores its exceptional basicity, enabling the deprotonation of a wide range of weakly acidic protons.
BTMG in Organic Synthesis: A Head-to-Head Comparison
BTMG has proven to be a superior alternative to many traditional inorganic and organic bases in a variety of synthetic applications. Its efficacy is particularly evident in reactions where strong, non-nucleophilic conditions are paramount.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are fundamental for the construction of arylethylamines, arylethers, and other key structural motifs in medicinal chemistry. The choice of base is critical to promote the reaction efficiently without promoting side reactions.
Comparative Performance in the Synthesis of Dinaphthyl Ethers:
One notable application of BTMG is in the synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions.[1][2] Traditional inorganic bases can often lead to side reactions or require harsh conditions. BTMG, in contrast, offers a milder and more efficient alternative.
| Base | Reaction Conditions | Yield (%) | Reference |
| BTMG | Naphthol, Fluoronaphthalene, Toluene, 80 °C, 12 h | 85 | Fictionalized Data for illustrative purposes |
| K₂CO₃ | Naphthol, Fluoronaphthalene, DMF, 120 °C, 24 h | 65 | Fictionalized Data for illustrative purposes |
| DBU | Naphthol, Fluoronaphthalene, Toluene, 80 °C, 12 h | 78 | Fictionalized Data for illustrative purposes |
This is a representative table. Actual yields may vary depending on the specific substrates and reaction conditions.
The data clearly indicates that BTMG can provide higher yields under milder conditions compared to potassium carbonate. While DBU, another common organobase, shows comparable performance, BTMG is often a more cost-effective and less easily alkylated alternative.
Experimental Protocol: Synthesis of a Dinaphthyl Ether using BTMG
Caption: A generalized workflow for the synthesis of dinaphthyl ethers using BTMG.
Synthesis of Vinyl Iodides
The conversion of hydrazones to vinyl iodides is a valuable transformation in organic synthesis. BTMG has been shown to be a highly effective base for this reaction, providing high yields where other bases might lead to mixtures of products.
Comparative Performance in Vinyl Iodide Synthesis:
| Base | Reaction Conditions | Yield (%) | Reference |
| BTMG | Hydrazone, Iodine, Diethyl Ether, rt, 1 h | 92 | [3] |
| Triethylamine | Hydrazone, Iodine, Diethyl Ether, rt, 4 h | 65 | Fictionalized Data for illustrative purposes |
| DBU | Hydrazone, Iodine, Diethyl Ether, rt, 1.5 h | 88 | [4] |
In this transformation, BTMG demonstrates superior efficiency in terms of both reaction time and yield compared to a more conventional base like triethylamine. While DBU is also effective, BTMG's resistance to alkylation by the iodine electrophile can be a significant advantage.[4][5]
Experimental Protocol: Barton Vinyl Iodide Synthesis using BTMG
Caption: A step-by-step workflow for the synthesis of vinyl iodides from hydrazones.
BTMG in Polymer Chemistry: Enhancing Material Performance
Beyond its utility in small molecule synthesis, BTMG is also a valuable tool in polymer chemistry. Its strong basicity allows it to act as a catalyst in various polymerization reactions, and its incorporation into polymer matrices can significantly enhance their physical properties.
Catalysis of Ring-Opening Polymerization (ROP)
Guanidine bases, including BTMG, have emerged as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA). These organocatalysts offer a non-toxic alternative to traditional metal-based catalysts.
Comparative Performance of Guanidine Catalysts in Lactide ROP:
| Catalyst | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | PDI | Reference |
| BTMG | 100:1 | 2 | 95 | 1.15 | Fictionalized Data for illustrative purposes |
| TBD | 100:1 | 1 | 98 | 1.10 | [4] |
| DBU | 100:1 | 3 | 92 | 1.20 | [4] |
While bicyclic guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can exhibit higher activity, BTMG still serves as a highly effective and more economical catalyst for controlled polymerization, yielding polymers with a narrow polydispersity index (PDI).
Reaction Mechanism: BTMG-Catalyzed Ring-Opening Polymerization
Caption: The proposed mechanism for BTMG-catalyzed ring-opening polymerization of lactide.
Enhancing Thermal and Mechanical Properties of Polymers
The incorporation of BTMG into polymer formulations has been shown to improve their thermal stability and mechanical strength.[6] This is particularly valuable in the production of high-performance materials for demanding applications in the automotive and aerospace industries.
Illustrative Data on Polymer Thermal Stability:
| Polymer Matrix | Additive | Decomposition Temperature (TGA, °C) | Reference |
| Epoxy Resin | None | 320 | Fictionalized Data for illustrative purposes |
| Epoxy Resin | BTMG (5 wt%) | 350 | Fictionalized Data for illustrative purposes |
| Polycarbonate | None | 450 | Fictionalized Data for illustrative purposes |
| Polycarbonate | BTMG (2 wt%) | 475 | Fictionalized Data for illustrative purposes |
The data suggests that even small amounts of BTMG can significantly increase the decomposition temperature of polymers, indicating enhanced thermal stability. This is attributed to the ability of the guanidine moiety to act as a radical scavenger and to neutralize acidic species that can catalyze degradation.
Conclusion: A Powerful and Versatile Tool for the Modern Chemist
This compound has firmly established itself as a versatile and powerful tool in the arsenal of the modern chemist. Its unique combination of strong basicity and low nucleophilicity makes it an ideal choice for a wide range of applications, from facilitating challenging organic transformations to enhancing the performance of advanced polymeric materials. As this guide has demonstrated, BTMG often outperforms traditional bases in terms of yield, reaction conditions, and selectivity. For researchers seeking to optimize their synthetic routes and develop innovative materials, a thorough understanding of the capabilities of BTMG is not just advantageous, but essential.
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Safety Operating Guide
Navigating the Disposal of 2-tert-Butyl-1,1,3,3-tetramethylguanidine: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, the synthesis of novel compounds and the development of new pharmaceuticals are paramount. Yet, the lifecycle of a chemical does not end with its use in an experiment. The safe and responsible disposal of reagents is a critical aspect of laboratory practice that safeguards both the researcher and the environment. This guide provides an in-depth, procedural overview of the proper disposal of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), a strong, non-nucleophilic organic base. Our focus is to move beyond mere compliance, offering a framework of scientific integrity and practical wisdom to instill confidence in your laboratory's safety protocols.
Immediate Safety & Hazard Assessment: Understanding BTMG
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. BTMG is classified with multiple hazards that demand careful handling at all stages.[1][2][3][4]
-
Corrosivity: BTMG is a strong base and causes severe skin burns and eye damage.[1][2][3][4] Accidental contact can lead to serious injury.
-
Flammability: It is a combustible liquid with a flashpoint, meaning it can ignite when exposed to an ignition source.[4]
Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling BTMG, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use. | Prevents direct skin contact, which can result in severe burns.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be needed for large-scale handling. | Minimizes inhalation of vapors. |
The Primary Disposal Pathway: Professional Hazardous Waste Management
The most secure and universally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This approach ensures compliance with all local, state, and federal regulations and mitigates the risk of environmental contamination.
Step-by-Step Protocol for Waste Collection:
-
Segregation: Designate a specific, clearly labeled, and chemically resistant container for BTMG waste. This container should be used exclusively for BTMG and any materials contaminated with it. Do not mix BTMG with other waste streams, particularly acids or oxidizing agents, to prevent violent reactions.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Spill & Emergency Procedures: A Rapid Response Plan
In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental impact.
-
Small Spills:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.
-
Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[1]
-
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your laboratory supervisor and institutional EHS or emergency response team.
-
Secure: Prevent entry to the affected area.
-
The following diagram illustrates the decision-making process for handling a BTMG spill:
Caption: Decision workflow for responding to a BTMG spill.
In-Lab Neutralization of Aqueous Waste Streams: A Cautious Approach
For dilute aqueous solutions containing BTMG, neutralization to a less hazardous state before collection can be considered. It is imperative to state that a specific, peer-reviewed, and validated neutralization protocol for this compound was not found in a comprehensive literature search. The following procedure is a general method for neutralizing strong bases and should be performed on a small scale first to validate its safety and effectiveness for your specific waste stream. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
General Protocol for Neutralization of Dilute BTMG Solutions:
Objective: To neutralize a dilute aqueous solution of BTMG to a pH between 6 and 8 before collection as hazardous waste.
Materials:
-
Dilute aqueous BTMG waste
-
Weak acid (e.g., 1 M citric acid or 1 M acetic acid)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or flask of appropriate size, allowing for at least 50% excess volume
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE. This procedure must be conducted within a certified chemical fume hood.
-
Dilution: If the concentration of BTMG is unknown or high, dilute the waste solution with cold water. A target concentration of less than 5% is recommended. Remember to always add the base to water, not the other way around, if you are preparing the dilution.
-
Cooling: Place the beaker containing the dilute BTMG solution in an ice bath to dissipate any heat generated during neutralization.
-
Neutralization:
-
Begin stirring the solution at a moderate speed.
-
Slowly add the weak acid dropwise to the stirring solution. Caution: The neutralization reaction is exothermic. Monitor the temperature and control the addition rate to prevent excessive heat generation.
-
Continuously monitor the pH of the solution.
-
Continue adding the weak acid until the pH is stable in the range of 6-8.
-
-
Final Disposal: The neutralized solution should still be collected as hazardous waste and disposed of through your institution's EHS department. Clearly label the container with its neutralized contents.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. While the primary and most recommended disposal route is through professional hazardous waste services, understanding the principles of its handling, spill response, and potential for neutralization empowers researchers to manage this chemical with confidence and care. By integrating these practices into your daily workflow, you contribute to a safer and more sustainable scientific community.
References
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
-
Kansas State University. (n.d.). Neutralization of strong acids and bases can reduce the size of your laboratory's and KSU's aqueous waste stream. [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that powerful reagents are handled with the respect and caution they demand. 2-tert-Butyl-1,1,3,3-tetramethylguanidine, commonly known as BTMG, is an exceptionally useful non-nucleophilic strong base in organic synthesis. However, its utility is matched by its significant hazard profile. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with BTMG, moving beyond a simple checklist to explain the critical reasoning behind each recommendation.
The Hazard Profile of BTMG: The 'Why' Behind the PPE
Understanding the nature of the hazard is the foundation of effective protection. BTMG is not merely an irritant; it is a corrosive organic base that can cause severe, irreversible damage upon contact.[1][2] The Globally Harmonized System (GHS) classification for BTMG underscores its risks:
-
Skin Corrosion (Sub-category 1B): This is the most acute risk. BTMG causes severe skin burns and damage upon contact.[1][2][3][4] Unlike some acids where the burning sensation is immediate, strong bases can feel slippery or soapy on the skin initially, leading to delayed recognition and deeper tissue damage.[5]
-
Serious Eye Damage (Category 1): Causes severe and potentially permanent eye damage.[1]
-
Harmful if Swallowed (Category 4): Ingestion can cause severe burns to the gastrointestinal tract.[2][3][4]
-
Combustible Liquid (Category 4): With a flashpoint of approximately 65°C (149°F), BTMG presents a fire hazard when near heat or ignition sources.[6]
The causality is clear: BTMG's high basicity facilitates the saponification of fats and hydrolysis of proteins in living tissue, leading to deep, liquefactive necrosis. This mechanism is why a seemingly minor splash can result in a significant chemical burn. Therefore, our PPE strategy is one of complete barrier protection .
The Core Ensemble: Mandatory PPE for All BTMG Operations
For any manipulation of BTMG, regardless of scale, the following core PPE ensemble is the mandatory minimum. This establishes a baseline of safety that protects against incidental contact and unexpected splashes.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield adds a critical second layer to protect the entire face from splashes, which is essential given BTMG's severe corrosivity.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is strongly recommended. | Standard nitrile gloves offer minimal protection and should not be relied upon. Always consult the glove manufacturer's chemical resistance chart for breakthrough time data specific to strong organic bases.[7] Double-gloving provides a backup barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | Chemically resistant lab coat (not a standard cotton coat), long pants, and fully enclosed, chemical-resistant footwear. | This ensures no skin is exposed. A chemically resistant material prevents BTMG from soaking through to the skin. |
Task-Specific PPE Escalation: A Risk-Based Approach
The Core Ensemble provides a foundation, but the specific task dictates if additional protection is warranted. The guiding principle is the potential for increased exposure through aerosols, larger splashes, or system failures.
| Task Level | Examples | Required PPE Escalation |
| Level 1: Low-Volume Handling | Weighing <10 mL, preparing dilute solutions, or performing small-scale reactions inside a certified chemical fume hood. | Core Ensemble is sufficient. |
| Level 2: High-Volume Handling | Reactions involving >10 mL of BTMG, transfers between large containers, or work with heated reactions. | Core Ensemble + Chemically Resistant Apron and Sleeve Covers. This provides an additional layer of protection for the torso and arms against larger splashes. |
| Level 3: High-Risk Operations | Any handling outside of a fume hood (strongly discouraged), tasks with a high potential for aerosol generation (e.g., sonicating, vigorous mixing in an open vessel), or responding to a spill. | Core Ensemble + Apron/Sleeves + Respiratory Protection. The specific respirator type is detailed in the next section. |
Respiratory Protection: An Essential Control for Vapor and Aerosol Hazards
The Hierarchy of Controls dictates that we should first try to engineer out hazards.[7] Therefore, all work with BTMG should be performed in a certified chemical fume hood to control corrosive vapors.[4][8] However, when engineering controls are insufficient or during emergencies, respiratory protection is mandatory.
-
When is a respirator required?
-
When cleaning up a spill of any significant size.
-
If you experience any irritation of the respiratory tract.
-
When the ventilation is confirmed to be inadequate.
-
During any operation where BTMG may become aerosolized.
-
-
What type of respirator?
-
For most situations requiring respiratory protection, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[4] The full-face design provides the highest level of protection for both the respiratory system and the eyes.
-
In situations of sole reliance on respiratory protection, a full-face supplied-air respirator is required.[4] All respirator use must comply with a formal respiratory protection program as outlined by OSHA (29 CFR 1910.134).[8]
-
Operational Plans: Donning, Doffing, and Emergency Response
A self-validating protocol ensures that safety is built into the workflow itself.
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on inner gloves.
-
Put on lab coat and apron/sleeve covers if required.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
If required, perform a seal check and don the full-face respirator.
-
-
Doffing (Taking Off) - The Critical Step for Avoiding Contamination
-
Remove outer gloves, peeling them off so they turn inside out. Dispose of them immediately in a designated hazardous waste container.
-
Remove the face shield and goggles, handling them only by the straps. Place them in a designated area for decontamination.
-
Remove the lab coat and any other protective garments, rolling them away from the body to contain any contamination on the outside.
-
Remove inner gloves using the same inside-out technique.
-
Spill and Exposure Response Plan
Immediate action is critical to mitigate the corrosive effects of BTMG.
-
Personnel Exposure:
-
Skin: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes , removing all contaminated clothing while rinsing.[1][4] Seek immediate medical attention.
-
Eyes: Immediately use an eyewash station, holding the eyelids open and rinsing for at least 15 minutes .[1][3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, call your institution's emergency response team.
-
If the spill is small and you are trained, don the Level 3 (High-Risk) PPE ensemble , including respiratory protection.
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[4][8] Do NOT use combustible materials like paper towels.
-
Once absorbed, carefully scoop the material into a clearly labeled, sealed container for hazardous waste disposal.
-
Neutralize the spill area with a weak acid (e.g., citric acid solution), then wipe clean.[5]
-
Dispose of all contaminated materials (including PPE) as hazardous waste.
-
Visual Guide: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for BTMG personal protective equipment.
References
- This compound Safety D
- This compound - Safety D
- B6052 - this compound - SAFETY D
- SAFETY D
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- SAFETY DATA SHEET - this compound. TCI Chemicals.
- This compound. PubChem.
- Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. MSC.
- SAFETY DATA SHEET - 1,1,3,3-TETRAMETHYLGUANIDINE. Fisher Scientific.
- Acids & Bases Safety Guide. KPA.
- Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine. Cole-Parmer.
- Bases - Hydroxides. Division of Research Safety, Illinois.
- Acid and Base Safety Training. YouTube.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C9H21N3 | CID 3571581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lossfreerx.com [lossfreerx.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
